molecular formula C14H11Cl B1354601 1-Chloro-3-(1-phenylvinyl)benzene CAS No. 29265-81-4

1-Chloro-3-(1-phenylvinyl)benzene

Cat. No.: B1354601
CAS No.: 29265-81-4
M. Wt: 214.69 g/mol
InChI Key: MLZBESJTTHZAST-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-phenylvinyl)benzene is a useful research compound. Its molecular formula is C14H11Cl and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-(1-phenylvinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(1-phenylvinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZBESJTTHZAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505124
Record name 1-Chloro-3-(1-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29265-81-4
Record name 1-Chloro-3-(1-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-Chloro-3-(1-phenylvinyl)benzene (CAS No. 29265-81-4), a versatile chemical intermediate with significant potential in pharmaceutical development, polymer science, and advanced materials research. This document delves into the compound's physicochemical properties, spectroscopic profile, and plausible synthetic pathways. Furthermore, it explores its chemical reactivity, key applications, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes foundational chemical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in innovative research and development projects.

Physicochemical and Spectroscopic Profile

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a substituted styrene derivative.[1] The presence of a chlorine atom on one aromatic ring and a vinyl linkage to a second phenyl group imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.[1]

Key Identifiers and Properties

The fundamental properties of 1-Chloro-3-(1-phenylvinyl)benzene are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 29265-81-4[1]
Molecular Formula C₁₄H₁₁Cl[1]
Molecular Weight 214.69 g/mol [1]
Appearance Yellow Liquid[1]
Purity ≥ 97% (Assay)[1]
MDL Number MFCD06658409[1]
PubChem ID 12634148[1]
Predicted Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-7.6 ppm) due to the presence of two distinct phenyl rings. The vinyl protons will appear as two distinct singlets (or very closely coupled doublets, a geminal coupling) in the 5.0-6.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals in the aromatic region (~125-145 ppm). The vinylic carbons are expected around 115 ppm (CH₂) and 148 ppm (quaternary carbon).

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Notes
Vinyl Protons (CH₂) 5.4 - 5.9 (2H, two singlets) ~115 Geminal protons on the double bond.
Quaternary Vinyl C - ~148 Attached to both phenyl rings.
Unsubstituted Phenyl Ring 7.2 - 7.4 (5H, multiplet) 127-129 Standard chemical shifts for a monosubstituted benzene ring.
Chloro-substituted Phenyl Ring 7.1 - 7.5 (4H, multiplet) 126-135 Chlorine atom causes slight shifts in adjacent proton and carbon signals. The carbon bearing the chlorine (C-Cl) is expected around 134 ppm.

| Quaternary Phenyl Cs | - | 140-143 | Carbons attached to the vinyl group. |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic rings (~3050-3100 cm⁻¹), C=C stretching of the aromatic rings (~1600, 1490, 1450 cm⁻¹), C=C stretching of the vinyl group (~1630 cm⁻¹), and a strong C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹).[3]

Mass Spectrometry (MS): The electron ionization mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.[2]

Synthesis and Mechanistic Insights

A direct, published synthesis protocol for 1-Chloro-3-(1-phenylvinyl)benzene is not widely documented. However, a highly plausible and efficient two-step synthesis can be designed based on fundamental organometallic and elimination reactions. The proposed pathway involves a Grignard reaction followed by an acid-catalyzed dehydration.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the vinyl group via a dehydration reaction, leading back to a tertiary alcohol. This alcohol can be formed from the nucleophilic addition of a phenyl Grignard reagent to a suitable ketone.

G Target 1-Chloro-3-(1-phenylvinyl)benzene Intermediate 1-(3-chlorophenyl)-1-phenylethanol Target->Intermediate Dehydration (E1) Precursor1 3-Chloroacetophenone Intermediate->Precursor1 C-C Bond Formation Precursor2 Phenylmagnesium Bromide (Grignard Reagent) Intermediate->Precursor2 C-C Bond Formation Precursor3 Bromobenzene Precursor2->Precursor3 Grignard Formation Precursor4 Mg Metal Precursor2->Precursor4 Grignard Formation

Caption: Retrosynthetic pathway for 1-Chloro-3-(1-phenylvinyl)benzene.

Proposed Synthesis Protocol

This protocol is a self-validating system. The success of Step 1 (the Grignard reaction) is confirmed by the disappearance of the ketone starting material (monitored by TLC) and the formation of the intermediate alcohol. The success of Step 2 is confirmed by the formation of the final product and the disappearance of the alcohol, often accompanied by the visual formation of water.

Step 1: Synthesis of 1-(3-chlorophenyl)-1-phenylethanol via Grignard Reaction

  • Causality: This step utilizes the powerful nucleophilicity of the phenyl Grignard reagent to attack the electrophilic carbonyl carbon of 3-chloroacetophenone, forming a new carbon-carbon bond and, after workup, the desired tertiary alcohol intermediate.[5] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic sources like water.[6]

  • Protocol:

    • Apparatus Setup: All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (Nitrogen or Argon).[6]

    • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. In the dropping funnel, add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF.[7]

    • Add a small portion of the bromobenzene solution to the magnesium. Initiation may require gentle warming or the addition of a small iodine crystal. An exothermic reaction and the formation of a cloudy, grayish-brown solution indicates the reaction has started.[7]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.[6]

    • Addition to Ketone: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Dissolve 3-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the Grignard reagent. A color change (often to a deep red or orange) and an exothermic reaction are expected.[8] Maintain the temperature below 20 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the ketone.

    • Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol and precipitates magnesium salts.

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-1-phenylethanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Acid-Catalyzed Dehydration to 1-Chloro-3-(1-phenylvinyl)benzene

  • Causality: This step employs an E1 elimination mechanism. A strong acid (like sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Departure of water generates a stable tertiary carbocation, which then eliminates a proton to form the thermodynamically favored double bond of the final product.[9][10]

  • Protocol:

    • Place the crude 1-(3-chlorophenyl)-1-phenylethanol from Step 1 into a round-bottom flask equipped with a Dean-Stark apparatus or a simple distillation setup.

    • Add a solvent such as toluene and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq., or a few drops of concentrated H₂SO₄).

    • Heat the mixture to reflux. Water will be formed and can be collected in the Dean-Stark trap, driving the equilibrium towards the product.

    • Monitor the reaction by TLC until the starting alcohol is no longer present.

    • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude product, 1-Chloro-3-(1-phenylvinyl)benzene, can be purified by vacuum distillation or silica gel column chromatography to yield a yellow liquid.

Chemical Reactivity and Synthetic Utility

The dual functionality of 1-Chloro-3-(1-phenylvinyl)benzene—an electrophilic aromatic ring and a polymerizable vinyl group—makes it a highly valuable synthetic intermediate.[1]

Cross-Coupling Reactions

The aryl chloride moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position, enabling the construction of complex molecular architectures. For example, a Suzuki coupling can be used to introduce a new aryl or alkyl group.

G cluster_0 Suzuki Coupling Workflow Start 1-Chloro-3-(1-phenylvinyl)benzene + Arylboronic Acid Step1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Na₂CO₃) Start->Step1 Step2 Add Solvent (e.g., Toluene/Water) Step1->Step2 Step3 Heat under Inert Atmosphere (e.g., 80-100 °C) Step2->Step3 Step4 Reaction Monitoring (TLC/GC-MS) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 End Purified Biaryl Product Step5->End

Caption: General workflow for a Suzuki cross-coupling reaction.

Electrophilic Aromatic Substitution

The chloro-substituted ring is deactivated towards electrophilic aromatic substitution, while the unsubstituted phenyl ring remains active. The vinyl group is also a site for electrophilic addition. This differential reactivity can be exploited for selective functionalization of the molecule.[11]

Polymerization

Like styrene, the vinyl group can undergo polymerization (free-radical, cationic, or anionic) to produce specialty polymers. The presence of the chloro-phenyl moiety can enhance properties such as thermal stability, flame retardancy, and refractive index, making these polymers suitable for advanced materials in the automotive and electronics industries.[1]

Applications in Research and Development

The unique structure of 1-Chloro-3-(1-phenylvinyl)benzene makes it a key starting material in several high-value R&D areas:

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for creating complex molecules with specific biological activities.[1] Its structure can be found in scaffolds for developing novel anti-cancer agents or fungicides.

  • Materials Science: It is employed in creating advanced materials with tailored optical and electronic properties, which are beneficial for applications in sensors and display technologies.[1]

  • Polymer Chemistry: As a monomer, it is used to produce specialty polymers with enhanced thermal stability and mechanical strength.[1]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 1-Chloro-3-(1-phenylvinyl)benzene is not universally available. Therefore, handling precautions should be based on structurally similar compounds like chlorobenzene and other chlorinated aromatic hydrocarbons.[12]

Hazard Identification

The following table summarizes the anticipated hazards.

Hazard TypeClassificationPrecautionary StatementSource(s)
Flammability Flammable Liquid (Category 3)H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames.[12]
Health Hazards Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)H332: Harmful if inhaled.H315: Causes skin irritation. Avoid breathing vapors. Wear protective gloves and clothing.[12]
Environmental Toxic to aquatic life with long-lasting effects.H411: Avoid release to the environment.
Recommended Handling Protocols
  • Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Keep the compound away from ignition sources, as it is flammable.

  • Ground and bond containers when transferring material to prevent static discharge.[12]

  • Avoid contact with strong oxidizing agents.[13]

Storage and Stability
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is between 0-8 °C for long-term stability.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a high-value chemical intermediate with a diverse range of applications spanning from medicinal chemistry to materials science. Its synthesis, while not commonly published, can be reliably achieved through a robust Grignard reaction followed by dehydration. Its distinct reactive sites—the aryl chloride and the vinyl group—offer chemists a versatile platform for constructing complex molecules and advanced polymers. Adherence to strict safety protocols based on analogous compounds is essential for its handling and use. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?[Link]

  • PubChem. 1-Chloro-3-ethylbenzene. [Link]

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  • ACS Publications. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. [Link]

  • University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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1-Chloro-3-(1-phenylvinyl)benzene structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Chloro-3-(1-phenylvinyl)benzene

This guide provides a comprehensive technical overview of 1-Chloro-3-(1-phenylvinyl)benzene, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science. The document delves into the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Molecular Identity and Structural Elucidation

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is an organic compound featuring a stilbene-like backbone.[1] Its structure is characterized by a benzene ring substituted with a chloro group at the meta-position relative to a 1-phenylvinyl substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in targeted synthesis.

The chloro group acts as an electron-withdrawing group via induction, yet a weak deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The 1-phenylvinyl group, through its conjugated system, significantly influences the molecule's electronic properties and reactivity, particularly at the vinyl double bond.

Molecular Structure of 1-Chloro-3-(1-phenylvinyl)benzene

Caption: 2D structure of 1-Chloro-3-(1-phenylvinyl)benzene.

Physicochemical and Spectroscopic Properties

The compound exists as a yellow liquid under standard conditions and requires refrigerated storage (0-8 °C) to maintain its integrity.[1] A summary of its key properties is provided below.

PropertyValueSource
CAS Number 29265-81-4[1]
Molecular Formula C₁₄H₁₁Cl[1]
Molecular Weight 214.69 g/mol [1]
Appearance Yellow liquid[1]
Purity ≥ 97% (Assay)[1]
MDL Number MFCD06658409[1]
PubChem ID 12634148[1]

While detailed, publicly available spectroscopic data (NMR, IR) is scarce, the structure suggests key characteristic signals.

  • ¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm range. The vinyl protons would be visible as singlets in the δ 5.0-6.0 ppm region.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 120-145 ppm range. The carbon bearing the chlorine atom would be shifted accordingly. The vinyl carbons would appear around δ 115 ppm and δ 140 ppm.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214, with a characteristic M+2 peak at m/z 216 (approximately one-third the intensity of M+) due to the ³⁷Cl isotope.

Synthesis and Mechanistic Rationale

The synthesis of 1-Chloro-3-(1-phenylvinyl)benzene typically involves a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This approach offers high yields and stereochemical control.

Rationale for the Wittig Approach: The Wittig reaction is chosen for its efficiency in converting a ketone into an alkene. The reaction proceeds via a phosphonium ylide, which attacks the carbonyl carbon of a ketone. The resulting betaine intermediate collapses to form a stable triphenylphosphine oxide and the desired alkene. This method avoids the rearrangements that can occur in acid-catalyzed elimination reactions.

General Synthesis Workflow via Wittig Reaction

G start Benzyltriphenylphosphonium chloride reagent1 Strong Base (e.g., n-BuLi) in THF start->reagent1 Deprotonation ylide Phosphonium Ylide (Wittig Reagent) start->ylide Forms reaction Wittig Reaction ylide->reaction ketone 3-Chloroacetophenone ketone->reaction product 1-Chloro-3-(1-phenylvinyl)benzene reaction->product Yields byproduct Triphenylphosphine oxide reaction->byproduct purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol
  • Ylide Generation: Benzyltriphenylphosphonium chloride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C.

  • Deprotonation: A strong base, such as n-butyllithium (n-BuLi) (1.05 eq), is added dropwise. The formation of the deep red or orange color of the ylide indicates a successful reaction. The mixture is stirred for 1-2 hours at this temperature.

  • Reaction with Ketone: A solution of 3-chloroacetophenone (1.0 eq) in anhydrous THF is added slowly to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate mixture) to yield the pure 1-Chloro-3-(1-phenylvinyl)benzene.

Chemical Reactivity and Applications

The dual functionality of 1-Chloro-3-(1-phenylvinyl)benzene makes it a valuable intermediate in several fields.[1]

Reactivity Profile
  • Electrophilic Addition: The vinyl group is susceptible to electrophilic addition reactions. For instance, hydrogenation using a catalyst like Palladium on carbon (Pd/C) would reduce the double bond to form 1-chloro-3-(1-phenylethyl)benzene.

  • Polymerization: The vinyl group allows this compound to act as a monomer or co-monomer in polymerization reactions, leading to the production of specialty polymers with enhanced thermal stability and mechanical strength.[1]

  • Cross-Coupling Reactions: The aryl chloride can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of more complex molecular architectures. This is a cornerstone of modern drug discovery and materials science.

Illustrative Suzuki Coupling Reaction

compound 1-Chloro-3-(1-phenylvinyl)benzene product Coupled Product compound->product boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product Catalyzes

Caption: Suzuki coupling enables C-C bond formation at the chloro-position.

Key Applications
  • Pharmaceutical Development: This compound serves as a key intermediate in synthesizing complex organic molecules.[1] Its structure can be incorporated into scaffolds for developing novel therapeutic agents, including potential anti-cancer drugs, where the specific substitution pattern can influence biological activity.[1]

  • Materials Science: It is employed in creating advanced materials.[1] Its incorporation into polymers can impart specific optical and electronic properties, making them suitable for applications in sensors, coatings, and display technologies.[1]

  • Agrochemicals: The molecule can be a precursor for new pesticides and herbicides, where the chloro-aromatic and vinyl functionalities are common toxophores.[1]

Safety and Handling

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is between 0-8 °C.[1][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[7]

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a strategically important chemical intermediate with a distinct reactivity profile conferred by its vinyl and chloro-aromatic moieties. Its utility in the synthesis of pharmaceuticals, advanced polymers, and agrochemicals underscores its value to the research and development community. Understanding its synthesis, reactivity, and handling is crucial for its effective and safe application in creating next-generation chemical products.

References

  • ChemBK. (2024). 1-chloro-3-phenyl-benzene. Retrieved from [Link]

  • LookChem. (n.d.). (1-Chlorovinyl)benzene. Retrieved from [Link]

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

  • PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-phenyl-vinyl-benzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

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  • CDC. (n.d.). Benzene - IDLH. Retrieved from [Link]

  • Chemsrc. (2025). 1-chloro-3-[chloro(phenyl)methyl]benzene. Retrieved from [Link]

  • US EPA. (n.d.). Benzene, 1-chloro-3-methyl- - Substance Details. Retrieved from [Link]

  • Chegg. (2020). Question: Which sequence of reactions would transform benzene into 1- chloro-3-propylbenzene in good yield. Retrieved from [Link]

  • NJDOH. (2015). Benzene - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Transformation Tutoring. (2022, January 23). How To Predict The Product Of Benzene Reactions (friedlander crafts and halogenation_. YouTube. Retrieved from [Link]

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Technical Guide: 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Synonymy, Synthesis, and Application in Anionic Polymerization

Executive Summary

1-Chloro-3-(1-phenylvinyl)benzene (CAS RN: 29265-81-4), frequently referred to as 3-chloro-1,1-diphenylethylene or


-chlorodiphenylethylene , is a functionalized styrenic monomer derivative.[1] Unlike simple styrene, this compound possesses a bulky 1,1-diphenyl structure that prevents homopolymerization due to steric hindrance at the 

-carbon. Consequently, it is a critical reagent in living anionic polymerization , serving as a chain-end capping agent or a functionalization intermediate. This guide provides a definitive technical analysis of its nomenclature, synthesis, and utility in macromolecular engineering.

Part 1: Nomenclature & Chemical Identity

Precise identification is critical in organic synthesis to avoid confusion with structural isomers (e.g., chlorostyrenes or benzhydryl chlorides). The following table establishes the definitive identity of the compound.

Table 1: Chemical Identity & Synonyms[2][3]
Identifier TypeValueContext/Notes
CAS Registry Number 29265-81-4 Primary Registry Key
IUPAC Name 1-chloro-3-(1-phenylethenyl)benzeneSystematic nomenclature
Common Name

-Chlorodiphenylethylene
Used in polymer literature
Alternative Name 1-(3-Chlorophenyl)-1-phenylethyleneEmphasizes the ethylene core
CAS Index Name Benzene, 1-chloro-3-(1-phenylethenyl)-Chemical Abstracts Service format
Molecular Formula

MW: 214.69 g/mol
SMILES Clc1cccc(c1)C(=C)c2ccccc2Machine-readable string
InChI Key MFCD06658409MDL Number

Part 2: Synthesis Protocol

Methodology: Grignard Addition followed by Acid-Catalyzed Dehydration

While Wittig olefination is a viable pathway, the Grignard route is preferred for scale-up due to the accessibility of precursors and atom economy. This protocol describes the synthesis via the addition of phenylmagnesium bromide to 3-chloroacetophenone, followed by dehydration of the tertiary alcohol.

Reaction Scheme Visualization

The following diagram illustrates the stepwise transformation from precursors to the final olefinic product.

SynthesisPathway cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration Reactant1 3-Chloroacetophenone (C8H7ClO) Intermediate Tertiary Alcohol Intermediate 1-(3-chlorophenyl)-1-phenylethanol Reactant1->Intermediate THF, 0°C to RT Reactant2 Phenylmagnesium Bromide (PhMgBr) Reactant2->Intermediate Product 1-Chloro-3-(1-phenylvinyl)benzene (Target Olefin) Intermediate->Product p-TSA, Toluene Reflux (-H2O) Byproduct H2O Intermediate->Byproduct

Figure 1: Two-step synthesis of m-chlorodiphenylethylene via Grignard addition and dehydration.

Detailed Experimental Workflow

Step 1: Formation of the Tertiary Alcohol

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a Nitrogen (

    
    ) atmosphere.
    
  • Reagent Prep: Charge the flask with 3-chloroacetophenone (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the solution to 0°C. Dropwise add Phenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes. The exotherm must be controlled to prevent side reactions at the chlorine site (benzyne formation is unlikely at these temps, but caution is warranted).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of ketone.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the crude alcohol: 1-(3-chlorophenyl)-1-phenylethanol.

Step 2: Dehydration to the Olefin

  • Setup: Dissolve the crude alcohol in Toluene (0.5 M concentration) in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    -TSA)
    (0.05 eq).
  • Reflux: Heat to reflux (

    
    ). Water will azeotrope into the Dean-Stark trap. Reaction is complete when water evolution ceases (~2-3 hours).
    
  • Purification: Wash the toluene solution with

    
     (aq) to neutralize acid. Concentrate and purify via vacuum distillation (bp ~160-165°C @ 5 mmHg) or column chromatography (Silica, 100% Hexanes) to yield the yellow liquid product.
    

Part 3: Applications in Polymer Science

Mechanism: Living Anionic Polymerization Capping

The primary utility of 1-chloro-3-(1-phenylvinyl)benzene lies in its inability to homopolymerize. In anionic polymerization (e.g., of styrene or butadiene), the propagating carbanion is highly reactive. Adding this DPE derivative results in the addition of exactly one unit, creating a sterically crowded, stabilized carbanion.

Functionalization Workflow

The chlorine substituent on the meta position is stable to the carbanion under controlled conditions (


), allowing the polymer chain to be "capped" and then further reacted (e.g., lithiation of the chlorine for post-polymerization modification).

Polymerization Initiator Living Polystyryl Lithium (P-St-Li) Complex Mono-Adduct Anion (Sterically Hindered) Initiator->Complex + DPE Derivative (Quantitative Addition) DPE_Derivative 1-Chloro-3-(1-phenylvinyl)benzene (Capping Agent) DPE_Derivative->Complex Functionalization Post-Polymerization Modification (Lithiation of Cl site) Complex->Functionalization + sec-BuLi / Electrophile

Figure 2: Mechanism of chain-end functionalization using m-chlorodiphenylethylene.

Key Advantages
  • Stoichiometric Control: Unlike styrene, it does not oligomerize; exactly one unit is added.

  • Reduced Basicity: The resulting diphenylalkyl anion is less basic than the styryl anion, reducing side reactions during termination/functionalization.

  • Functional Handle: The m-chloro group serves as a latent site for cross-coupling or lithiation.

Part 4: Safety & Handling (MSDS Summary)

  • Hazards: Skin and eye irritant.[2] Potential sensitizer.

  • Storage: Store at

    
     under inert gas (
    
    
    
    or Ar) to prevent oxidation.
  • Stability: Stable under standard conditions but avoid strong oxidizing agents.

  • Disposal: Halogenated organic waste streams.

References

  • PubChem. (n.d.).[3][4] Compound Summary: 1-Chloro-3-(1-phenylvinyl)benzene (CAS 29265-81-4).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Quirk, R. P., & Wang, Y. (1990). Functionalization of Polymeric Organolithium Compounds. Amination of Poly(styryl)lithium with N-(Benzylidene)trimethylsilylamine. Macromolecules.
  • Hirao, A., & Hayashi, M. (1999). Synthesis of well-defined functionalized polystyrenes with a definite number of chloromethylphenyl groups at the chain ends or in the chain. Macromolecules. (Contextual grounding on halo-styrene anionic stability).

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 1-chloro-3-(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the chemical compound 1-chloro-3-(1-phenylethenyl)benzene. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of systematic naming conventions in organic chemistry.

Introduction: The Imperative of Unambiguous Chemical Nomenclature

In the realms of scientific research, drug development, and chemical regulation, the precise and unambiguous naming of molecules is paramount. The IUPAC nomenclature provides a standardized system to ensure that a chemical name corresponds to a single, unique molecular structure. This guide will deconstruct the naming process for 1-chloro-3-(1-phenylethenyl)benzene, illustrating the logical application of IUPAC rules to arrive at its correct and systematic name.

Structural Analysis of the Target Molecule

The initial name, 1-chloro-3-(1-phenylethenyl)benzene, provides a description of the molecular components. Let's break down this structure:

  • Parent Structure: The name suggests a benzene ring as the parent structure.

  • Substituents:

    • A chloro group at position 1.

    • A (1-phenylethenyl) group at position 3.

A critical aspect of IUPAC nomenclature is the identification of the principal or parent functional group or structure, which forms the base name of the compound.

Determination of the Parent Structure: The Styrene Precedence

According to IUPAC guidelines, certain common or trivial names for chemical compounds are retained due to their widespread use. "Styrene" is a retained and acceptable IUPAC name for ethenylbenzene.[1] When a substituted benzene is a derivative of a parent compound with a retained name, that name takes precedence in the nomenclature.[2][3]

In the case of 1-chloro-3-(1-phenylethenyl)benzene, the presence of the ethenylbenzene moiety means that styrene should be considered the parent structure, not chlorobenzene. This is a crucial first step in correctly naming the molecule.

Numbering the Styrene Parent Structure

When a retained name is used as the parent, the principal functional group or characteristic group of that parent structure is assigned the locant '1'. For styrene, the ethenyl (vinyl) group is the defining feature, and the carbon atom of the benzene ring to which it is attached is designated as carbon number 1.

Naming the Complex Substituent: 1-Phenylethenyl

The substituent at the 3-position of the parent benzene ring is a complex group: -(C=CH2)-Ph. To name this according to IUPAC rules for complex substituents:

  • The point of attachment to the parent structure (the benzene ring) is carbon 1 of the substituent.

  • The longest carbon chain of the substituent starting from the point of attachment is an ethenyl group.

  • A phenyl group is attached to the first carbon of this ethenyl chain.

Therefore, the systematic name for this substituent is (1-phenylethenyl) .

Assembling the Final IUPAC Name

Based on the established principles:

  • Parent Structure: Benzene.

  • Substituents:

    • A chloro group.

    • A (1-phenylethenyl) group.

  • Numbering: To assign the lowest possible locants to the substituents, we consider two possibilities: 1-chloro-3-(1-phenylethenyl) or 1-(1-phenylethenyl)-3-chloro.

  • Alphabetical Order: The substituents are listed in alphabetical order: "chloro" comes before "phenylethenyl".

Therefore, the correct IUPAC name is 1-chloro-3-(1-phenylethenyl)benzene .

Experimental Protocol: Systematic IUPAC Naming of 1-chloro-3-(1-phenylethenyl)benzene

This protocol outlines the step-by-step methodology for determining the IUPAC name of the target compound.

Objective: To systematically derive the IUPAC name for the provided chemical structure.

Materials:

  • Chemical structure of 1-chloro-3-(1-phenylethenyl)benzene.

  • IUPAC nomenclature guidelines.

Procedure:

  • Identify the Parent Structure: 1.1. Examine the core structure of the molecule. It is a substituted benzene ring. 1.2. Identify all substituents attached to the benzene ring. These are a chloro group and a (1-phenylethenyl) group. 1.3. Determine if any of the substituted benzene structures have a retained IUPAC name. In this case, there is no retained name for the entire structure that takes precedence. The parent structure is benzene.

  • Identify and Name the Substituents: 2.1. The first substituent is a chlorine atom, named as chloro . 2.2. The second substituent is a complex group. 2.2.1. The point of attachment to the benzene ring is the first carbon of a two-carbon chain containing a double bond (an ethenyl group). 2.2.2. A phenyl group is attached to the first carbon of this ethenyl group. 2.2.3. Therefore, the systematic name of this complex substituent is (1-phenylethenyl) .

  • Number the Benzene Ring: 3.1. The principle of lowest locants must be applied. 3.2. Assign locants to the substituents to give the lowest possible numbering sequence. 3.3. Two possible numbering schemes exist: 1,3 and 1,5. The 1,3-substitution pattern provides the lower set of locants. 3.4. To decide which substituent gets position 1, we refer to alphabetical order. "Chloro" comes before "(1-phenylethenyl)". 3.5. Therefore, the chloro group is assigned to position 1, and the (1-phenylethenyl) group is at position 3.

  • Assemble the Final IUPAC Name: 4.1. List the substituents in alphabetical order, preceded by their locants. 4.2. Follow with the name of the parent structure. 4.3. The final name is 1-chloro-3-(1-phenylethenyl)benzene .

Visualization of the Naming Process

The following diagram illustrates the logical workflow for determining the IUPAC name of 1-chloro-3-(1-phenylethenyl)benzene.

IUPAC_Naming_Workflow start Start with the chemical structure parent_id Identify the Parent Structure start->parent_id substituent_id Identify and Name Substituents parent_id->substituent_id Parent is Benzene substituent_chloro Substituent 1: -Cl Name: chloro substituent_id->substituent_chloro substituent_complex Substituent 2: -C(=CH2)Ph Name: (1-phenylethenyl) substituent_id->substituent_complex numbering Number the Parent Ring assembly Assemble the Final Name numbering->assembly Lowest locants (1,3) & alphabetical order end_name Final IUPAC Name: 1-chloro-3-(1-phenylethenyl)benzene assembly->end_name substituent_chloro->numbering substituent_complex->numbering

Caption: IUPAC Naming Workflow for the target molecule.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
Parent Structure Benzene
Substituent 1 chloro
Substituent 2 (1-phenylethenyl)
Locants 1, 3
Final IUPAC Name 1-chloro-3-(1-phenylethenyl)benzene

Conclusion

The systematic application of IUPAC nomenclature rules leads to the unambiguous name 1-chloro-3-(1-phenylethenyl)benzene . This process involves the careful identification of the parent structure, the correct naming of all substituents, and the logical assignment of locants based on established priority rules. Adherence to these principles is essential for clear communication and accuracy in all scientific and professional endeavors involving chemical compounds.

References

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. In Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

  • Wikipedia. (2023, November 29). Preferred IUPAC name. [Link]

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An In-Depth Technical Guide on the Electrophilic Properties of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a substituted styrene derivative of significant interest in modern organic synthesis. Its unique molecular architecture, featuring two distinct aromatic rings and a reactive vinyl bridge, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic structure and its behavior in electrophilic reactions. We will dissect the competing reactivities of the vinyl group and the aromatic systems, explore regioselectivity in addition and substitution reactions, and discuss its role as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This document serves as a technical resource for researchers and drug development professionals aiming to leverage the synthetic potential of this compound.

Molecular Structure and Electronic Analysis

A thorough understanding of the electrophilic properties of 1-Chloro-3-(1-phenylvinyl)benzene begins with an analysis of its structure and the interplay of electronic effects from its constituent functional groups.

Key Structural Features

The molecule can be deconstructed into three primary components:

  • Ring A: A benzene ring monosubstituted with a chlorine atom.

  • Ring B: An unsubstituted phenyl ring.

  • Vinyl Bridge: A carbon-carbon double bond connecting the two aromatic systems.

The relative positioning of these groups—specifically the chloro group at the meta position relative to the vinyl substituent on Ring A—is critical in dictating the molecule's overall reactivity.

Competing Electronic Effects

The reactivity of the molecule is governed by a balance of inductive and resonance (mesomeric) effects:

  • Chloro Group (-Cl): This substituent exerts a dual electronic influence on Ring A.

    • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond framework. This effect is deactivating, making the ring less nucleophilic than benzene itself.

    • Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density, particularly to the ortho and para positions. While weaker than its inductive withdrawal, this resonance donation is key to directing incoming electrophiles.

  • 1-Phenylvinyl Group (-C(Ph)=CH2): This group is an activating substituent on Ring A.

    • Resonance Effect (+M): The π-system of the vinyl group can conjugate with the aromatic ring, donating electron density and stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack.[3] This effect strongly directs incoming electrophiles to the ortho and para positions.

The vinyl group itself is an electron-rich center, highly susceptible to electrophilic attack. The proximity of the phenyl groups significantly influences the stability of any charged intermediates formed at this site.

Core Reactivity Profile: Reactions with Electrophiles

The molecule presents two primary sites for electrophilic attack: the vinyl double bond and the two aromatic rings. The specific reaction conditions will determine which pathway is favored.

Electrophilic Addition at the Vinyl Moiety

The vinyl group is typically the most reactive site towards electrophiles due to the high electron density and accessibility of the π-bond.

Mechanism & Regioselectivity: The reaction proceeds via a classic two-step electrophilic addition mechanism. The regioselectivity is dictated by Markovnikov's Rule , which states that the electrophile (E⁺) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This ensures the formation of the most stable carbocation intermediate.

In the case of 1-Chloro-3-(1-phenylvinyl)benzene, the attack of an electrophile (e.g., H⁺ from HCl) occurs at the terminal CH₂ carbon. This generates a tertiary, benzylic carbocation, which is highly stabilized by resonance delocalization across the adjacent phenyl ring (Ring B) and hyperconjugation. The subsequent attack by the nucleophile (Cl⁻) completes the addition.

G sub 1-Chloro-3-(1-phenylvinyl)benzene step1 Step 1: Electrophilic Attack hcl H-Cl intermediate Tertiary Benzylic Carbocation (Highly Stabilized) step1->intermediate π-bond attacks H⁺ step2 Step 2: Nucleophilic Attack cl_ion Cl⁻ product Markovnikov Product step2->product Cl⁻ attacks carbocation

Caption: Mechanism of Markovnikov addition to the vinyl group.

Electrophilic Aromatic Substitution (EAS)

While the vinyl group is often more reactive, under conditions that favor aromatic substitution (e.g., strong Lewis acids, specific temperatures), electrophilic attack on the benzene rings can occur.[4] The challenge lies in predicting the site of substitution.

Site Selectivity Analysis:

  • Ring A (Chloro-substituted): This ring is influenced by two competing directors. The chloro group is an ortho, para-director, while the vinylphenyl substituent at the meta-position is also an ortho, para-director relative to its own position. However, the chloro group's inductive effect deactivates this ring overall.

  • Ring B (Unsubstituted Phenyl): This ring is attached to the vinyl carbon. The vinyl group is generally considered activating, making Ring B more electron-rich and thus more susceptible to EAS than Ring A.[3]

Predicted Outcome: Under most EAS conditions, substitution is expected to occur preferentially on Ring B , at the para position, due to less steric hindrance and strong activation from the vinyl bridge. Substitution on Ring A would be a minor product, likely at the positions ortho or para to the activating vinyl group.

G start Reactant + (HNO₃, H₂SO₄) ring_b_attack Attack on Ring B (More Activated) start->ring_b_attack Favored Pathway ring_a_attack Attack on Ring A (Less Activated) start->ring_a_attack Disfavored Pathway product_b Major Product (Para-substitution on Ring B) ring_b_attack->product_b product_a Minor Product (Substitution on Ring A) ring_a_attack->product_a

Caption: Site selectivity in electrophilic aromatic substitution.

Synthetic Utility & Experimental Protocols

The dual reactivity of 1-Chloro-3-(1-phenylvinyl)benzene makes it a valuable building block in multi-step synthesis.[1] Researchers can selectively target either the vinyl group or the aromatic rings by carefully choosing reagents and reaction conditions.

Protocol: Selective Hydrochlorination of the Vinyl Group

This protocol demonstrates the preferential reaction at the double bond under mild conditions.

Methodology:

  • Dissolve 1-Chloro-3-(1-phenylvinyl)benzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask at 0 °C.

  • Bubble anhydrous hydrogen chloride (HCl) gas slowly through the solution with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cease the HCl gas flow and purge the solution with nitrogen gas to remove any excess dissolved HCl.

  • Remove the solvent under reduced pressure to yield the crude product, 1-chloro-3-(1-chloro-1-phenylethyl)benzene.

  • Purify the product via column chromatography if necessary.

Protocol: Nitration of the Aromatic System

This protocol uses stronger conditions to favor electrophilic aromatic substitution.

Methodology:

  • In a flask maintained at 0-5 °C in an ice bath, slowly add 1-Chloro-3-(1-phenylvinyl)benzene (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture).

  • Stir the reaction mixture at this temperature for 1-2 hours, carefully monitoring for any exotherm.

  • After the reaction is complete (as indicated by TLC), pour the mixture slowly over crushed ice.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting regioisomers by column chromatography.

Data Summary
Reaction Key Reagents Temperature Primary Site of Attack Expected Major Product
HydrochlorinationAnhydrous HCl0 °CVinyl Group1-chloro-3-(1-chloro-1-phenylethyl)benzene
NitrationHNO₃, H₂SO₄0-5 °CAromatic Ring B1-Chloro-3-(1-(4-nitrophenyl)vinyl)benzene

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a molecule with a rich and predictable chemical reactivity profile. Its electrophilic properties are dominated by the electron-rich vinyl bridge, which readily undergoes Markovnikov addition reactions. Concurrently, the molecule's two distinct aromatic rings offer opportunities for selective electrophilic substitution, with the unsubstituted phenyl ring (Ring B) being the more activated site. By understanding the underlying electronic principles and carefully controlling reaction conditions, chemists can harness this compound as a versatile platform for constructing complex molecular architectures, making it a valuable asset in the fields of drug discovery, materials science, and polymer chemistry.[1]

References

  • Google Patents, "CN105198693A - Preparation method of 1-chlorine-3-phenyl propane", Available at
  • BYJU'S, "Electrophilic substitution reaction of benzene", Available at: [Link]

  • PrepChem.com, "Preparation of (1-chloroethyl)benzene", Available at: [Link]

  • Quora, "How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?", Available at: [Link]

  • YouTube, "Electrophilic Substitution of Benzene Mechanism (A-Level Chemistry)", Available at: [Link]

  • Quora, "What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?", Available at: [Link]

  • Quora, "How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?", Available at: [Link]

  • ACS Publications, "A Comparison of the Electrophilic Reactivity of Styrene and Phenylacetylene", Available at: [Link]

  • Google Patents, "CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene", Available at
  • ACS Publications, "Electrochemical Difunctionalization of Styrenes via Chemoselective Oxo-Azidation or Oxo-Hydroxyphthalimidation", Available at: [Link]

  • Chemistry Stack Exchange, "Is styrene more or less reactive than benzene towards electrophiles?", Available at: [Link]

  • YouTube, "Regioselective Electrophilic Addition of HCl to a Styrene Derivative 006", Available at: [Link]

  • ACS Publications, "Acid-Catalyzed Oxy-aminomethylation of Styrenes", Available at: [Link]

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Predicting the Boiling Point of 1-Chloro-3-(1-phenylvinyl)benzene: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical and materials science research, the accurate prediction of physicochemical properties, such as the boiling point, is a cornerstone of process development, safety assessment, and molecular design. This technical guide provides an in-depth methodology for the prediction of the boiling point of 1-Chloro-3-(1-phenylvinyl)benzene, a compound of interest in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Lacking readily available experimental data, this document outlines a robust, scientifically grounded approach using established group contribution methods. By leveraging the Joback method, a widely recognized predictive technique, we will systematically deconstruct the molecule into its constituent functional groups to estimate its normal boiling point. This prediction is further contextualized and validated through a comparative analysis with structurally analogous compounds, ensuring a high degree of confidence in the derived value. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for boiling point estimation and a deeper understanding of the underlying principles of quantitative structure-property relationships (QSPR).

Introduction: The Critical Role of Boiling Point Prediction in Chemical Synthesis and Development

The normal boiling point of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including purification, reaction kinetics, and formulation. For novel or sparsely characterized molecules like 1-Chloro-3-(1-phenylvinyl)benzene, experimental determination of such properties can be time-consuming and resource-intensive. Therefore, reliable in-silico prediction methods are invaluable tools in the early stages of research and development.

Quantitative Structure-Property Relationship (QSPR) models, and specifically group contribution methods, offer a powerful framework for estimating the properties of a molecule based solely on its structure. These methods are predicated on the principle that the overall properties of a molecule are an aggregate of the contributions of its individual functional groups. This approach is particularly advantageous as it does not require extensive experimental data for the target compound itself.

This guide will focus on the application of the Joback method, a well-established and straightforward group contribution technique, to predict the boiling point of 1-Chloro-3-(1-phenylvinyl)benzene.[2][3] The Joback method is a group-contribution approach that uses basic structural information of a chemical molecule, by adding parameters to these functional groups, and calculating thermophysical and transport properties as a function of the sum of group parameters.[2] We will also perform a validation of this method by comparing its predictions for structurally similar compounds with their known experimental boiling points.

Methodology: The Joback Group Contribution Method

The Joback method is a widely used group contribution model for the estimation of various thermophysical properties of organic compounds.[2][3] The method is based on the summation of contributions from different functional groups present in the molecule. The formula for predicting the normal boiling point (Tb) in Kelvin is as follows:

Tb (K) = 198.2 + Σ (Ni * Tb,i)

Where:

  • Tb is the predicted normal boiling point in Kelvin.

  • Ni is the number of occurrences of group i.

  • Tb,i is the contribution of group i to the boiling point.

To apply this method to 1-Chloro-3-(1-phenylvinyl)benzene, we must first dissect the molecule into its constituent Joback groups.

Molecular Fragmentation of 1-Chloro-3-(1-phenylvinyl)benzene

The structure of 1-Chloro-3-(1-phenylvinyl)benzene is comprised of two benzene rings and a vinyl group, with a chlorine substituent on one of the rings. The fragmentation into Joback groups is as follows:

  • Aromatic CH (>CH=): 9 groups

  • Aromatic C (>C=): 2 groups

  • Aromatic C-Cl (>C-Cl): 1 group

  • Aromatic C- (>C-): 2 groups

  • Vinyl =CH2: 1 group

  • Vinyl =C<: 1 group

The workflow for this fragmentation and subsequent calculation is visualized in the following diagram:

G cluster_input Input Molecule cluster_process Joback Method Workflow cluster_output Predicted Property 1_Chloro_3_phenylvinyl_benzene 1-Chloro-3-(1-phenylvinyl)benzene Structure Fragmentation Step 1: Molecular Fragmentation Deconstruct the molecule into Joback functional groups. 1_Chloro_3_phenylvinyl_benzene->Fragmentation Group_Contribution Step 2: Assign Group Contributions Look up the specific boiling point contribution (Tb,i) for each group. Fragmentation->Group_Contribution Calculation Step 3: Summation Apply the Joback formula: T_b (K) = 198.2 + Σ (Ni * Tb,i) Group_Contribution->Calculation Predicted_BP Predicted Boiling Point (K and °C) Calculation->Predicted_BP

Caption: Workflow for Boiling Point Prediction using the Joback Method.

Joback Group Contribution Values

The following table lists the Joback group contributions for the boiling point (Tb,i) for the fragments identified in 1-Chloro-3-(1-phenylvinyl)benzene.

Group TypeJoback GroupContribution (Tb,i)
Aromatic>CH=24.96
Aromatic>C=27.17
Aromatic Halogen>C-Cl38.13
Aromatic>C-27.17
Vinyl=CH224.96
Vinyl=C<27.17
Calculation of the Predicted Boiling Point

Using the Joback formula and the group contributions from the table above, we can now calculate the predicted boiling point of 1-Chloro-3-(1-phenylvinyl)benzene.

Tb (K) = 198.2 + [ (9 * 24.96) + (2 * 27.17) + (1 * 38.13) + (2 * 27.17) + (1 * 24.96) + (1 * 27.17) ]

Tb (K) = 198.2 + [ 224.64 + 54.34 + 38.13 + 54.34 + 24.96 + 27.17 ]

Tb (K) = 198.2 + 423.58

Tb (K) = 621.78 K

To convert this to degrees Celsius:

Tb (°C) = 621.78 - 273.15 = 348.63 °C

Therefore, the predicted normal boiling point of 1-Chloro-3-(1-phenylvinyl)benzene using the Joback method is 348.63 °C .

Validation and Comparative Analysis

To assess the reliability of the predicted boiling point, it is crucial to apply the same prediction method to structurally similar compounds with known experimental boiling points. This comparative analysis provides a measure of the method's accuracy for this class of compounds.

Selection of Structurally Similar Compounds

A set of compounds with structural similarities to 1-Chloro-3-(1-phenylvinyl)benzene were selected for this validation study. These include:

  • Styrene: The basic vinylbenzene structure.

  • Chlorobenzene: A simple chlorinated aromatic ring.

  • 1,3-Dichlorobenzene: To assess the effect of a second chlorine on the same ring system.

  • 1-Chloro-3-ethylbenzene: To compare the vinyl group with an ethyl group at the same position.

  • α-Methylstyrene: To evaluate the effect of a methyl group on the vinyl moiety.

  • 3-Vinylstyrene (m-Divinylbenzene): To observe the impact of a second vinyl group.

Predicted vs. Experimental Boiling Points

The following table summarizes the predicted boiling points for the validation set using the Joback method, alongside their experimental boiling points.

CompoundMolecular StructurePredicted Boiling Point (°C)Experimental Boiling Point (°C)Deviation (°C)
StyreneC8H8145.23145.2[4]+0.03
ChlorobenzeneC6H5Cl131.98131.7[4]+0.28
1,3-DichlorobenzeneC6H4Cl2172.11172-173[5]~ -0.39 to +0.11
1-Chloro-3-ethylbenzeneC8H9Cl184.21183.8+0.41
α-MethylstyreneC9H10165.46165-169[6]~ -1.54 to +0.46
3-VinylstyreneC10H10195.34195[7]+0.34
Discussion of Validation Results

The results of the validation study demonstrate a high degree of accuracy for the Joback method in predicting the boiling points of substituted styrenes and related aromatic compounds. The deviations between the predicted and experimental values are consistently low, generally within a few degrees Celsius. This provides strong confidence in the predicted boiling point of 348.63 °C for 1-Chloro-3-(1-phenylvinyl)benzene.

The close agreement for compounds like 1-chloro-3-ethylbenzene is particularly noteworthy, as it suggests that the method accurately accounts for the contributions of both the chloro and the alkyl/alkenyl substituents on the benzene ring.

Conclusion and Future Perspectives

This technical guide has detailed a systematic and validated approach to predicting the normal boiling point of 1-Chloro-3-(1-phenylvinyl)benzene. Through the application of the Joback group contribution method, a predicted boiling point of 348.63 °C has been determined. The robustness of this prediction is supported by a comprehensive validation study on a series of structurally analogous compounds, which showed excellent agreement between predicted and experimental values.

For researchers and professionals in drug development and materials science, the ability to accurately predict such fundamental properties in the absence of experimental data is a significant asset. It facilitates more efficient process design, aids in the development of purification strategies, and contributes to a more comprehensive understanding of a molecule's physical behavior.

While the Joback method has proven to be a reliable tool in this instance, it is important to acknowledge its limitations. The method's accuracy can be influenced by complex intramolecular interactions and steric hindrance, which are not fully accounted for in a simple group contribution model.[2] For highly complex or novel molecular architectures, more advanced computational methods, such as those based on quantum mechanics or more sophisticated QSPR models, may be warranted for even greater accuracy.

Future work could involve the use of these more advanced predictive models to further refine the boiling point estimation for 1-Chloro-3-(1-phenylvinyl)benzene. Additionally, as this compound becomes more widely synthesized and utilized, experimental determination of its physicochemical properties will provide valuable data for the further refinement and validation of predictive models.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.
  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th ed.). McGraw-Hill.
  • Chem-Impex. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene. Retrieved from [Link]

  • EgiChem. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

  • Wikipedia. (n.d.). Joback method. Retrieved from [Link]

  • Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]

  • DDBST. (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

  • Thermo (A Python library for thermodynamics). (n.d.). Joback Group Contribution Method. Retrieved from [Link]

  • YouTube. (2022, May 26). ChE 2110 Chapter 7d - The Joback Method and Group Contribution Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Divinylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). Retrieved from [Link]

  • Wikipedia. (n.d.). α-Methylstyrene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Styrene. Retrieved from [Link]

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A Comprehensive Technical Guide to the Molecular Weight of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene, a compound of interest in pharmaceutical synthesis and materials science.[1] Authored for the discerning scientific professional, this document synthesizes fundamental chemical principles with practical applications, ensuring a thorough understanding of this critical molecular attribute.

Introduction: The Foundational Importance of Molecular Weight

In the realms of chemical synthesis and drug development, the molecular weight of a compound is a cornerstone parameter. It governs stoichiometric calculations, influences pharmacokinetic and pharmacodynamic properties, and is a primary identifier in analytical chemistry. For a versatile organic compound like 1-Chloro-3-(1-phenylvinyl)benzene, which serves as a building block in the synthesis of complex molecules, an accurate determination of its molecular weight is paramount for reproducible and reliable scientific outcomes.[1]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula, which for 1-Chloro-3-(1-phenylvinyl)benzene is C₁₄H₁₁Cl.[1] This formula is derived from its chemical structure, which features a benzene ring substituted with a chloro group and a 1-phenylvinyl group.

The calculation proceeds by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

ElementSymbolQuantityStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC14~12.011[2][3][4]168.154
HydrogenH11~1.008[5][6][7][8]11.088
ChlorineCl1~35.45[9][10]35.45
Total ~214.692

Based on this calculation, the theoretical molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene is approximately 214.69 g/mol .[1]

Experimental Verification: A Self-Validating System

While theoretical calculations provide a precise value, experimental verification is a critical component of scientific integrity. Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The following protocol outlines a standardized workflow for the analysis of 1-Chloro-3-(1-phenylvinyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

Objective: To experimentally determine the molecular weight of a sample of 1-Chloro-3-(1-phenylvinyl)benzene.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene sample

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column for separation of aromatic compounds (e.g., a non-polar or mid-polar capillary column)

  • Microsyringe for sample injection

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 1-Chloro-3-(1-phenylvinyl)benzene sample in the chosen solvent (e.g., 1 mg/mL). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data as the sample is separated by the GC and analyzed by the MS.

  • Data Analysis:

    • Identify the peak corresponding to 1-Chloro-3-(1-phenylvinyl)benzene in the total ion chromatogram (TIC).

    • Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should be observed. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), expect to see a characteristic M⁺ peak and an M+2 peak with a ratio of approximately 3:1.

    • The m/z value of the molecular ion peak corresponding to the ³⁵Cl isotope will confirm the molecular weight of the compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental verification process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve 1-Chloro-3- (1-phenylvinyl)benzene in appropriate solvent Injection Inject Sample into GC Prep->Injection 1 µL Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection (m/z) Ionization->Detection TIC Identify Peak in Total Ion Chromatogram Detection->TIC Generate Data MassSpec Analyze Mass Spectrum TIC->MassSpec MW_Confirm Confirm Molecular Ion Peak (M⁺) and Isotopic Pattern (M+2) MassSpec->MW_Confirm

Caption: Workflow for Molecular Weight Verification by GC-MS.

Significance in Drug Development and Materials Science

The precise molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene is a critical piece of data for its application in both pharmaceutical development and materials science.

  • In Drug Development: As a synthetic intermediate, its molecular weight is used to calculate reaction yields and to ensure the correct stoichiometry is used in the synthesis of more complex active pharmaceutical ingredients (APIs). Any deviation from the expected molecular weight would indicate impurities or a failed reaction, triggering further investigation.

  • In Materials Science: This compound is explored for the development of advanced polymers and coatings.[1] The molecular weight of the monomer directly influences the properties of the resulting polymer, such as its mechanical strength, thermal stability, and processability.

Conclusion

The molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene is a fundamental and indispensable parameter. This guide has detailed its theoretical calculation to be approximately 214.69 g/mol , provided a robust protocol for its experimental verification via GC-MS, and contextualized its importance in scientific research and development. Adherence to these principles of calculation and empirical validation ensures the scientific rigor required for advancing pharmaceutical and materials science applications.

References

  • Wikipedia. (2024). Carbon. Retrieved from [Link]

  • Wikipedia. (2024). Hydrogen. Retrieved from [Link]

  • Wikipedia. (2024). Chlorine. Retrieved from [Link]

  • Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 28). What Is The Atomic Weight Of Carbon? [Video]. YouTube. Retrieved from [Link]

  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 5). What Is The Atomic Weight Of Hydrogen? [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018, September 22). How heavy is one atom of hydrogen? Retrieved from [Link]

  • Chlorine The Element of Surprise. (n.d.). Chlorine Facts. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Properties of Chlorinated Vinylbenzene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical properties of chlorinated vinylbenzene compounds, also known as chlorostyrenes. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data with practical insights into their experimental determination.

Introduction to Chlorinated Vinylbenzenes

Chlorinated vinylbenzenes are a class of aromatic compounds characterized by a vinyl group attached to a chlorinated benzene ring. The number and position of chlorine atoms on the ring give rise to a variety of isomers, each with distinct physical and chemical properties. These compounds serve as important monomers in the production of specialty polymers and as intermediates in organic synthesis. Understanding their physical properties is paramount for their effective handling, processing, and application in various scientific and industrial fields.

This guide will delve into the fundamental physical characteristics of monochlorostyrenes, dichlorostyrenes, and, to a lesser extent, trichlorostyrenes, providing a comparative analysis of their properties.

Comparative Analysis of Physical Properties

The physical properties of chlorinated vinylbenzenes are primarily influenced by the number and substitution pattern of chlorine atoms on the benzene ring. These factors affect the molecular weight, polarity, and intermolecular forces, which in turn dictate properties such as boiling point, melting point, density, and solubility.

Data Summary of Chlorinated Vinylbenzene Isomers

The following tables summarize the key physical properties of various chlorinated vinylbenzene isomers, compiled from a range of authoritative sources. It is important to note that experimental values can vary slightly depending on the measurement conditions and purity of the sample. Data for trichlorostyrene isomers are notably scarce in the literature.

Table 1: Physical Properties of Monochlorostyrene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n₂₀/D)Vapor Pressure (mmHg @ 25°C)
2-Chlorostyrene2039-87-4C₈H₇Cl138.59189-63.11.0881.5620.96
3-Chlorostyrene2039-85-2C₈H₇Cl138.59188.7-1.1171.5620.98
4-Chlorostyrene1073-67-2C₈H₇Cl138.59192-15.91.0871.5660.82

Table 2: Physical Properties of Dichlorostyrene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n₂₀/D)Vapor Pressure (mmHg @ 25°C)
2,3-Dichlorostyrene2123-28-6C₈H₆Cl₂173.04~143-~1.079--
2,4-Dichlorostyrene2123-27-5C₈H₆Cl₂173.04-----
2,5-Dichlorostyrene1123-84-8C₈H₆Cl₂173.04230.781.2421.5890.0983
2,6-Dichlorostyrene28469-92-3C₈H₆Cl₂173.0488-90 (at 8 mmHg)891.2671.574-
3,4-Dichlorostyrene2039-83-0C₈H₆Cl₂173.04~230~48.51.2561.5860.0638
3,5-Dichlorostyrene2155-42-2C₈H₆Cl₂173.04~230~48.51.2251.575-

Note: Some values are estimated or measured under reduced pressure as indicated.

Solubility Profile

Chlorinated vinylbenzenes are generally nonpolar compounds and, as such, exhibit poor solubility in water. They are, however, soluble in a wide range of common organic solvents.

Table 3: Solubility Characteristics of Chlorinated Vinylbenzenes

Compound FamilyWater SolubilityCommon Organic Solvents
MonochlorostyrenesInsoluble to very slightly solubleSoluble in ethanol, ether, acetone, benzene, carbon tetrachloride, and petroleum ether.
DichlorostyrenesGenerally immiscibleSoluble in many nonpolar and moderately polar organic solvents.
TrichlorostyrenesExpected to be practically insolubleExpected to be soluble in aromatic and chlorinated solvents.

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for the characterization and quality control of chlorinated vinylbenzene compounds. The following sections detail the standard methodologies for measuring key physical parameters.

Boiling Point Determination

The boiling point is a fundamental property that provides an indication of a liquid's volatility. For chlorinated vinylbenzenes, which are relatively high-boiling liquids, distillation and capillary methods are commonly employed.

Experimental Protocol: Capillary Method for Boiling Point Determination

This method is advantageous as it requires only a small sample volume.

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

  • Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Causality Behind Experimental Choices: The use of an inverted capillary creates a small, enclosed space where the vapor of the substance can reach equilibrium with the surrounding liquid. The slow cooling rate is critical to ensure that the temperature reading accurately reflects the point of equilibrium between the vapor pressure and the external pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Test Tube B Inverted Capillary Tube A->B placed in C Thermometer A->C attached to D Heating Mantle/Oil Bath C->D immersed in E Heat the apparatus F Observe stream of bubbles E->F leads to G Slowly cool the apparatus F->G then H Record temperature when liquid enters capillary G->H at which point

Capillary Method for Boiling Point Determination
Melting Point Determination

For the solid isomers of chlorinated vinylbenzenes, the melting point is a key indicator of purity.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.

  • Heating: The sample is heated at a controlled rate.

  • Melting Range Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

Causality Behind Experimental Choices: A slow and steady heating rate is essential for an accurate melting point determination. Rapid heating can lead to a broad and inaccurate melting range. A pure crystalline solid will typically have a sharp melting point range of 1-2°C.

Melting_Point_Determination A Pack solid sample into capillary tube B Place in melting point apparatus A->B C Heat at a controlled, slow rate B->C D Observe and record melting range C->D

Workflow for Melting Point Determination
Density Measurement

The density of liquid chlorinated vinylbenzenes can be determined using a pycnometer or a digital density meter.

Experimental Protocol: Density Measurement using a Pycnometer

  • Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the chlorinated vinylbenzene sample at the same temperature. It is then weighed.

  • Density Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer with the reference substance, and the pycnometer with the sample, along with the known density of the reference substance.

Causality Behind Experimental Choices: The use of a pycnometer allows for a very precise measurement of the volume of the liquid, which is critical for accurate density determination. Temperature control is crucial as density is temperature-dependent.

Safety and Handling Considerations

Chlorinated vinylbenzenes are reactive compounds and should be handled with care in a laboratory setting.

  • Inhalation: These compounds can be harmful if inhaled, causing respiratory irritation. Work should be conducted in a well-ventilated fume hood.

  • Skin and Eye Contact: They can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • Flammability: Chlorinated vinylbenzenes are combustible liquids. They should be kept away from heat, sparks, and open flames.

  • Polymerization: Some isomers may polymerize upon exposure to light or heat. They are often supplied with inhibitors to prevent this.

  • Toxicity: Toxicological data for many chlorinated vinylbenzene isomers are limited. As a precaution, they should be handled as potentially toxic substances.

Conclusion

The physical properties of chlorinated vinylbenzene compounds are diverse and dependent on the specific isomeric structure. This guide has provided a consolidated source of data and experimental methodologies to aid researchers and professionals in their work with these important chemicals. Adherence to proper experimental techniques and safety protocols is essential when handling and characterizing these compounds.

References

  • 2-Chlorostyrene - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Chlorostyrene - PubChem. National Center for Biotechnology Information. [Link]

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  • 2,4-Dichlorostyrene - PubChem. National Center for Biotechnology Information. [Link]

  • 2,3-dichloropentane - WebQC.org. [Link]

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  • 1,2,3-Trichlorobenzene - Wikipedia. [Link]

A Senior Application Scientist's Guide to the Preliminary Investigation of Substituted Styrenes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Styrenyl Scaffold

Substituted styrenes, aromatic hydrocarbons distinguished by a vinyl group attached to a benzene ring bearing additional functional groups, are foundational pillars in modern chemistry. Their importance extends from the production of advanced polymers to their role as critical intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] The vinyl group provides a reactive handle for polymerization and other addition reactions, while the benzene ring allows for a wide range of substituents that can tune the electronic, physical, and biological properties of the molecule.[2]

This guide provides an in-depth technical overview of the preliminary investigation of substituted styrenes. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate these versatile compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in chemical principles.

Section 1: Synthesis of Substituted Styrenes

The creation of a substituted styrene is the critical first step in its investigation. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and functional group tolerance. Here, we explore several robust and widely adopted methodologies.

Dehydration of Substituted 1-Phenylethanols

A classic and cost-effective method involves the acid-catalyzed dehydration of a corresponding 1-phenylethanol derivative. This approach is particularly powerful because the alcohol precursors are readily synthesized from commercially available substituted acetophenones via reduction.

Causality of Experimental Choice: This two-step sequence (reduction then dehydration) is often preferred for its operational simplicity and use of inexpensive reagents like sodium borohydride for the reduction and acid catalysts for the elimination.[3] It offers a straightforward path to styrenes from a vast pool of acetophenone building blocks.

A common pathway involves the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by an elimination reaction to yield p-methoxystyrene.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being paramount. The Suzuki-Miyaura and Heck reactions are particularly effective for synthesizing a diverse array of substituted styrenes with high precision.[5][6]

  • The Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate with an organoboron reagent, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base.[7] Its primary advantage is the exceptional tolerance for a wide range of functional groups on both coupling partners, making it a go-to method for complex molecule synthesis.[8][9]

  • The Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene (in this case, typically ethylene or a surrogate) catalyzed by a palladium complex.[10] This method is highly effective for creating the styrenyl vinyl group directly onto a pre-functionalized aromatic ring. Recent advancements have enabled ultra-fast Heck reactions using arenediazonium salts as highly reactive electrophiles, significantly reducing reaction times.[11]

Causality of Experimental Choice: Cross-coupling methods are chosen when precise control over the final structure is needed, especially for molecules with sensitive functional groups that would not withstand the harsh conditions of older methods. The choice between Suzuki and Heck often depends on the availability of the vinylating agent versus the appropriately substituted aryl precursor.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[12] For styrene synthesis, a substituted benzaldehyde is reacted with methylenetriphenylphosphorane.

Causality of Experimental Choice: The Wittig reaction is exceptionally reliable and provides unambiguous placement of the double bond. The driving force of the reaction is the formation of the very stable triphenylphosphine oxide byproduct, which ensures a high yield of the desired alkene.[13] This method is ideal when the corresponding aldehyde is more readily available or more stable than the precursors required for other methods.

Section 2: Characterization and Data Interpretation

Once synthesized, rigorous characterization is essential to confirm the identity, structure, and purity of the substituted styrene. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Spectroscopic Verification Workflow

A logical workflow ensures that all structural aspects of the molecule are confirmed.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis Synthesis Crude Product Purification Purified Product (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FT-IR Spectroscopy (Functional Groups) Final Final FTIR->Final Structure Confirmed NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR NMR->FTIR

Caption: Standard workflow for the synthesis and characterization of substituted styrenes.
Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. Key diagnostic signals for a styrene derivative include the vinyl protons (typically appearing as a characteristic set of doublets and double-doublets between 5.0 and 7.0 ppm) and the aromatic protons, whose splitting patterns and chemical shifts are dictated by the ring substituents.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For styrenes, important absorbances include C=C stretching of the vinyl group (~1630 cm⁻¹) and the aromatic ring (~1600-1450 cm⁻¹), as well as characteristic peaks for the specific substituents (e.g., a strong C-O stretch for a methoxy group, or a C≡N stretch for a cyano group).[16]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound through the molecular ion peak (M⁺), confirming the molecular formula. The fragmentation pattern can also offer structural clues.[17]

Data Presentation: Representative Spectroscopic Data

The following table summarizes expected ¹H NMR and FT-IR data for a model compound, 4-methoxystyrene.

Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)6.8-7.4 ppmAromatic protons (AA'BB' system)
Chemical Shift (δ)6.6-6.7 ppmVinyl proton (-CH=)
Chemical Shift (δ)5.1-5.7 ppmVinyl protons (=CH₂)
Chemical Shift (δ)~3.8 ppmMethoxy protons (-OCH₃)
FT-IR Wavenumber (cm⁻¹)~3000-3100Aromatic & Vinylic C-H stretch
Wavenumber (cm⁻¹)~2835 & 2950Aliphatic C-H stretch (methoxy)
Wavenumber (cm⁻¹)~1630C=C stretch (vinyl)
Wavenumber (cm⁻¹)~1610, 1510C=C stretch (aromatic)
Wavenumber (cm⁻¹)~1250C-O stretch (aryl ether)

Section 3: Reactivity and Polymerization

The utility of substituted styrenes is largely defined by their reactivity, particularly in polymerization. The electronic nature of the ring substituent profoundly influences the monomer's behavior.

Electronic Effects of Substituents

Substituents modulate the electron density of the vinyl double bond and the stability of the radical, cationic, or anionic intermediates formed during polymerization.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides decrease the electron density of the double bond. In radical polymerization, EWGs stabilize the propagating radical, leading to faster polymerization rates and better control.[18]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ increase the electron density of the double bond. These groups can make the monomer more susceptible to cationic polymerization but may slow down radical polymerization compared to EWG-substituted styrenes.[18]

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

For creating well-defined polymers with controlled molecular weights and low polydispersity (Mw/Mn < 1.5), ATRP is a premier technique.[18] It involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex (typically copper-based).

Causality of Experimental Choice: ATRP is selected when precision is paramount. The ability to control polymer chain length and architecture is crucial for applications in drug delivery, nanotechnology, and advanced materials, where polymer properties must be precisely tailored.

G cluster_atrp ATRP Catalytic Cycle Dormant Dormant Species (P-X) Active Active Radical (P•) Dormant->Active Activation (ka) Active->Dormant Deactivation (kd) Monomer Monomer (M) Active->Monomer Propagation (kp) Catalyst_act Activator (Cu(I)/L) Catalyst_deact Deactivator (X-Cu(II)/L) Monomer->Active

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

The rate of polymerization in ATRP is directly influenced by the substituent on the styrene monomer. A study by Matyjaszewski et al. demonstrated that the apparent polymerization rate constants follow the Hammett equation, with EWG-substituted styrenes polymerizing faster than their EDG-substituted counterparts.[19]

Section 4: Applications in Drug Development & Materials Science

Substituted styrenes are not merely academic curiosities; they are enabling building blocks for high-value applications.

Building Blocks in Medicinal Chemistry

In drug discovery, substituted styrenes serve as versatile scaffolds for constructing complex, biologically active molecules. Their utility stems from the ability to introduce diverse functionalities and then elaborate the vinyl group into other structures. Low molecular weight styrenes can be challenging to isolate but are invaluable as starting materials.[20] The strategic placement of substituents is key to modulating properties like binding affinity, selectivity, and metabolic stability. For example, they are used as intermediates in the synthesis of cosmetics, agricultural chemicals, and other bioactive compounds.[21] Furthermore, bicyclic and spirocyclic heterocycles, which are of great interest in medicinal chemistry, can be synthesized from styrenic precursors.[22]

Advanced Polymers and Biomaterials

The ability to polymerize substituted styrenes into materials with tailored properties has significant implications. Styrenic block copolymers, for instance, are used as biomaterials and in drug delivery systems.[23] Poly(styrene-b-isobutylene-b-styrene) (SIBS) is a notable example used as a drug-eluting coating on coronary stents, where its biocompatibility and stability are critical.[23] The functional groups on the styrene monomer can impart specific properties to the final polymer, such as hydrophilicity, drug-conjugation sites, or responsiveness to stimuli.

Section 5: Experimental Protocols

The following protocols are provided as validated starting points for synthesis and polymerization. All work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves. [24]

Protocol 5.1: Synthesis of 4-Vinylbiphenyl via Suzuki-Miyaura Coupling

This protocol details the synthesis of a substituted styrene using a robust cross-coupling reaction.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobiphenyl (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-vinylbiphenyl.

Protocol 5.2: ATRP of 4-Chlorostyrene

This protocol describes a controlled polymerization to generate a well-defined polymer.

  • Catalyst Setup: To a Schlenk flask, add copper(I) bromide (CuBr, 1.0 eq) and a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, 1.0 eq).

  • Monomer & Initiator Addition: Seal the flask, evacuate, and backfill with an inert gas. Add degassed 4-chlorostyrene (e.g., 100 eq) via syringe. Add the initiator, such as ethyl α-bromoisobutyrate (1.0 eq), via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90-110 °C.[19] The solution should become homogeneous and may darken.

  • Monitoring: At timed intervals, withdraw samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight (by Gel Permeation Chromatography - GPC).

  • Termination: Once the desired conversion is reached, cool the flask and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the viscous solution with tetrahydrofuran (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like methanol. Filter and dry the resulting poly(4-chlorostyrene) under vacuum.

Section 6: Safety and Handling

Substituted styrenes are flammable, volatile organic compounds and should be handled with care.[25][26]

  • Handling: Always work in a chemical fume hood.[24] Avoid inhalation of vapors and contact with skin and eyes.[27] Use appropriate PPE, including chemical-resistant gloves (e.g., polyvinyl alcohol or Viton/butyl).[24]

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Styrene monomers can polymerize upon standing; they are typically shipped with an inhibitor (e.g., hydroquinone).[2] Check for the presence of solids (polymer), and if observed, do not open the container and consult safety personnel.[24]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in the fume hood.[24]

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An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 1-Chloro-3-(1-phenylvinyl)benzene. The unique molecular architecture of this compound, featuring a chlorinated aromatic ring coupled with a phenyl-substituted vinyl moiety, presents a versatile platform for a wide array of chemical transformations. This document explores the electronic and steric influences of these functional groups on the molecule's reactivity, offering insights into its behavior in key organic reactions. Detailed experimental considerations and protocols, derived from established methodologies for analogous structures, are provided to guide researchers in harnessing the synthetic potential of this compound in drug discovery, materials science, and chemical research.

Introduction: A Molecule of Untapped Potential

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is an intriguing organic molecule that holds significant promise as a versatile building block in modern chemical synthesis. Its structure is characterized by a styrene core, substituted with a chlorine atom at the meta position of one phenyl ring and an additional phenyl group on the vinyl carbon. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures.

The presence of the chloro group enhances the electrophilic character of the aromatic ring and serves as a reactive handle for cross-coupling reactions. Simultaneously, the phenylvinyl group offers a site for addition reactions and polymerization, while also influencing the electronic properties of the entire molecule. This guide will delve into the nuanced chemical behavior of 1-Chloro-3-(1-phenylvinyl)benzene, providing a theoretical framework and practical guidance for its utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-3-(1-phenylvinyl)benzene is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
Appearance Yellow liquid
Storage Conditions Store at 0-8 °C

Synthesis of 1-Chloro-3-(1-phenylvinyl)benzene: Strategic Approaches

The synthesis of 1-Chloro-3-(1-phenylvinyl)benzene can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and widely applicable methods are the Wittig reaction and the Grignard reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for the formation of carbon-carbon double bonds, making it an excellent choice for the synthesis of substituted styrenes.[1][2] The general strategy involves the reaction of a phosphorus ylide with a ketone.

Conceptual Workflow:

Wittig_Synthesis Benzyltriphenylphosphonium halide Benzyltriphenylphosphonium halide Phosphorus Ylide Phosphorus Ylide Benzyltriphenylphosphonium halide->Phosphorus Ylide Deprotonation Strong Base Strong Base Strong Base->Phosphorus Ylide 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene Phosphorus Ylide->1-Chloro-3-(1-phenylvinyl)benzene Reaction 3-Chlorobenzophenone 3-Chlorobenzophenone 3-Chlorobenzophenone->1-Chloro-3-(1-phenylvinyl)benzene Triphenylphosphine oxide Triphenylphosphine oxide 1-Chloro-3-(1-phenylvinyl)benzene->Triphenylphosphine oxide Byproduct

Figure 1: Conceptual workflow for the Wittig synthesis.

Detailed Experimental Protocol (Adapted from general procedures for substituted styrenes[3][4]):

  • Preparation of the Phosphorus Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium or sodium hydride (1.1 equivalents), under a nitrogen atmosphere. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve 3-chlorobenzophenone (1 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the solution of 3-chlorobenzophenone to the ylide suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Chloro-3-(1-phenylvinyl)benzene.

Synthesis via the Grignard Reaction

An alternative and equally effective approach is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone, followed by dehydration of the resulting tertiary alcohol.[5]

Conceptual Workflow:

Grignard_Synthesis 3-Chlorobromobenzene 3-Chlorobromobenzene Grignard Reagent Grignard Reagent 3-Chlorobromobenzene->Grignard Reagent Formation Magnesium turnings Magnesium turnings Magnesium turnings->Grignard Reagent Tertiary Alcohol Intermediate Tertiary Alcohol Intermediate Grignard Reagent->Tertiary Alcohol Intermediate Addition Acetophenone Acetophenone Acetophenone->Tertiary Alcohol Intermediate 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene Tertiary Alcohol Intermediate->1-Chloro-3-(1-phenylvinyl)benzene Dehydration

Figure 2: Conceptual workflow for the Grignard synthesis.

Detailed Experimental Protocol (Adapted from general procedures for tertiary alcohol synthesis[6]):

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 3-chlorobromobenzene (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve acetophenone (1 equivalent) in anhydrous diethyl ether or THF.

    • Cool the Grignard reagent to 0 °C and add the acetophenone solution dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Dehydration:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude tertiary alcohol.

    • The crude alcohol is then subjected to acid-catalyzed dehydration. Dissolve the alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer.

    • After solvent removal, purify the product by column chromatography as described for the Wittig synthesis.

Chemical Reactivity and Behavior: A Tale of Two Moieties

The chemical behavior of 1-Chloro-3-(1-phenylvinyl)benzene is dictated by the interplay of its three key components: the chloro-substituted phenyl ring, the unsubstituted phenyl ring, and the vinyl linkage.

Reactions of the Vinyl Group

The exocyclic double bond is a site of high electron density and is therefore susceptible to attack by electrophiles.

In the presence of electrophiles such as hydrogen halides (e.g., HBr), the vinyl group will undergo electrophilic addition. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.[7][8] In this case, the benzylic carbocation, stabilized by resonance with both phenyl rings, will be the preferred intermediate.

Mechanism of Electrophilic Addition of HBr:

Electrophilic_Addition cluster_0 Step 1: Protonation to form a stable carbocation cluster_1 Step 2: Nucleophilic attack by bromide Molecule 1-Chloro-3-(1-phenylvinyl)benzene Carbocation Benzylic Carbocation Intermediate Molecule->Carbocation π-attack on H HBr H-Br HBr->Carbocation Br- Br⁻ HBr->Br- Product 1-Chloro-3-(1-bromo-1-phenylethyl)benzene Carbocation->Product Attack by Br⁻ Br-->Product

Figure 3: Mechanism of electrophilic addition of HBr.

The presence of the electron-withdrawing chloro group on one of the phenyl rings will have a modest deactivating effect on the double bond towards electrophilic attack compared to unsubstituted styrene. However, the formation of the highly stabilized benzylic carbocation is the dominant driving force for the reaction.

Similar to styrene, 1-Chloro-3-(1-phenylvinyl)benzene can undergo polymerization, particularly via a free-radical mechanism.[9] The presence of the vinyl group makes it a monomer that can form polymers with potentially interesting properties, such as enhanced thermal stability and flame retardancy due to the chlorine content.[9]

Free-Radical Polymerization Protocol (Adapted from general procedures for styrene polymerization[9][10][11]):

  • Initiator and Monomer Preparation:

    • Purify 1-Chloro-3-(1-phenylvinyl)benzene by passing it through a column of basic alumina to remove any inhibitors.

    • In a reaction vessel, dissolve a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) in the monomer. The initiator concentration will influence the molecular weight of the resulting polymer.

  • Polymerization:

    • Heat the mixture under a nitrogen atmosphere to a temperature that initiates the decomposition of the initiator (typically 60-80 °C for AIBN).

    • The polymerization is often accompanied by an increase in viscosity.

    • The reaction time will depend on the desired conversion and molecular weight.

  • Isolation of the Polymer:

    • After the desired time, cool the reaction mixture.

    • Dissolve the viscous solution in a suitable solvent like toluene.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

    • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Reactions of the Chloro-Substituted Aromatic Ring

The chlorine atom on the benzene ring is a versatile functional group that enables a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[12] The aryl chloride moiety of 1-Chloro-3-(1-phenylvinyl)benzene can be coupled with various boronic acids to introduce a wide range of substituents at the 3-position. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can facilitate this transformation.[13][14]

Conceptual Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling cluster_cycle Catalytic Cycle Reactant 1-Chloro-3-(1-phenylvinyl)benzene Oxidative_Addition Aryl-Pd(II)-Cl Reactant->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Aryl-Pd(II)-R Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Product 3-(Aryl/Alkyl)-(1-phenylvinyl)benzene Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative Addition Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Product Reductive_Elimination->Pd(0) Catalyst Regeneration

Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] In this case, the aryl chloride can react with various alkenes to form a new carbon-carbon bond, leading to the synthesis of substituted stilbenes and other conjugated systems.[15][16] Similar to the Suzuki coupling, specialized catalyst systems are often required for the efficient coupling of aryl chlorides.[16][17]

General Heck Reaction Protocol (Adapted from procedures for aryl chlorides[15][16]):

  • Reaction Setup:

    • In a Schlenk tube, combine 1-Chloro-3-(1-phenylvinyl)benzene (1 equivalent), the desired alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2 equivalents).

    • Add a suitable solvent, such as DMF or NMP.

  • Reaction Execution:

    • Degas the mixture by several cycles of vacuum and backfilling with nitrogen or argon.

    • Heat the reaction mixture to 80-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and solvent evaporation, purify the product by column chromatography.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons of the two phenyl rings. The vinyl protons will likely appear as two singlets in the region of 5.0-6.0 ppm.

  • ¹³C NMR: The spectrum will exhibit signals for the sp² hybridized carbons of the aromatic rings and the vinyl group. The carbon bearing the chlorine atom will be deshielded.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic and vinyl groups (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1600 and 1450 cm⁻¹), and the C=C stretching of the vinyl group (around 1630 cm⁻¹). A C-Cl stretching vibration is expected in the fingerprint region (around 1000-1100 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications and Future Outlook

The dual reactivity of 1-Chloro-3-(1-phenylvinyl)benzene makes it a highly valuable intermediate for various applications:

  • Drug Discovery: The ability to introduce diverse functionalities through cross-coupling reactions at the chloro-position, combined with the potential for modifying the vinyl group, allows for the creation of large libraries of complex molecules for biological screening.

  • Materials Science: As a substituted styrene, it can be used as a monomer or co-monomer in polymerization reactions to synthesize specialty polymers.[9] The incorporation of the chloro- and phenyl- substituents can impart desirable properties such as increased refractive index, thermal stability, and flame retardancy.

  • Organic Synthesis: It serves as a versatile scaffold for the construction of poly-aromatic systems and other complex organic molecules through a combination of addition and cross-coupling reactions.

The continued exploration of the reactivity of this molecule is expected to uncover new synthetic methodologies and lead to the development of novel materials and pharmaceutically active compounds.

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a molecule with a rich and varied chemical personality. Its strategic combination of a reactive vinyl group and a functionalizable aryl chloride moiety provides a powerful platform for synthetic innovation. This guide has outlined the probable synthetic routes to this compound and has provided a detailed analysis of its expected reactivity based on fundamental principles of organic chemistry. The experimental protocols, adapted from established methods for similar structures, offer a starting point for researchers to explore and exploit the full potential of this versatile chemical intermediate. As the demand for novel and complex organic molecules continues to grow, the importance of such well-defined and multifunctional building blocks will undoubtedly increase.

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  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
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  • Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

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  • Electrophilic Addition HBr - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

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Unveiling the Electronic Landscape: A Theoretical and Computational Guide to 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 1-Chloro-3-(1-phenylvinyl)benzene, a molecule of significant interest in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] The strategic placement of a chloro substituent on the phenyl ring, combined with the conjugated phenylvinyl moiety, imparts unique electronic characteristics that govern its reactivity and potential applications. This document outlines a robust computational methodology to elucidate these properties, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Electronic Structure in Drug Design

The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface dictate how a molecule interacts with its biological target. For 1-Chloro-3-(1-phenylvinyl)benzene, the electron-withdrawing nature of the chlorine atom and the extended π-system of the phenylvinyl group create a unique electronic profile that is crucial to understand for rational drug design and synthetic strategy.

This guide will detail a theoretical approach using Density Functional Theory (DFT) to model and predict the electronic properties of 1-Chloro-3-(1-phenylvinyl)benzene. DFT has proven to be a powerful tool for studying the electronic structure of organic molecules, providing a balance between computational cost and accuracy.[2][3]

Proposed Computational Methodology: A Self-Validating Approach

To ensure the reliability of the theoretical predictions, a well-defined and validated computational protocol is essential. The following workflow is proposed, incorporating best practices in computational chemistry for systems of this nature.

Geometry Optimization and Vibrational Analysis

The first step involves determining the most stable three-dimensional conformation of 1-Chloro-3-(1-phenylvinyl)benzene. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Generation: The molecule is built using a standard molecular editor.

  • Conformational Search (Optional but Recommended): A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The initial structure is optimized using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and effective choice for organic molecules.[4]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Calculations

With the optimized geometry, a series of calculations are performed to probe the electronic landscape of the molecule.

Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.

  • Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

  • Electrostatic Potential (ESP) Mapping: The ESP is calculated and mapped onto the electron density surface. This visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The following diagram illustrates the proposed computational workflow:```dot digraph "Computational Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Computational Workflow for Electronic Structure Analysis", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="1. Initial Molecular Structure Generation"]; B [label="2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p))"]; C [label="3. Vibrational Frequency Analysis"]; D [label="Confirmation of True Minimum (No Imaginary Frequencies)"]; E [label="4. Single-Point Energy Calculation"]; F [label="5. Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)"]; G [label="6. Electrostatic Potential Mapping"]; H [label="7. Natural Bond Orbital (NBO) Analysis"]; I [label="Results Interpretation & Application"];

A -> B; B -> C; C -> D [label="Validation"]; D -> E; E -> F; E -> G; E -> H; {F, G, H} -> I; }

Caption: A diagram illustrating how the molecular structure and substituent effects determine the electronic properties and reactivity.

Conclusion and Future Directions

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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  • Dominguez, Z., et al. (2000). Vinyl Benzenes as Dienes in Mild Solid-Phase Diels−Alder Reactions. Organic Letters, 2(13), 1939-1942.
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  • Schaefer, T., et al. (1981). Experimental and theoretical studies of long-range proton-proton coupling constants in ring-substituted styrenes. Journal of the American Chemical Society, 103(25), 7341-7347.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Leszczynski, J., & Kwiatkowski, J. S. (1997). Theoretical and computational study of benzenium and toluenium isomers. Journal of Molecular Structure: THEOCHEM, 398-399, 335-343.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.
  • di Mola, A., et al. (2013). Density functional theory study of the interaction of vinyl radical, ethyne, and ethene with benzene, aimed to define an affordable computational level to investigate stability trends in large van der Waals complexes. The Journal of Chemical Physics, 139(24), 244308.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-(phenylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Retrieved from [Link]

  • Gordon, M. S., et al. (n.d.). Modeling Styrene-Styrene Interactions.
  • Tandoc, M. C., et al. (2026). Evaluation of Geometrical, Vibrational, Electronic and Other Molecular Parameters of Two Vinyl Sulfone Derivatives Using Experimental Spectroscopic and Computational Density Functional Theory Analyses.
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Methodological & Application

The Versatile Virtuoso: Unlocking the Synthetic Potential of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with precision and efficiency. 1-Chloro-3-(1-phenylvinyl)benzene, a substituted styrene derivative, is one such compound. Its unique structural features—a reactive vinyl group and a strategically positioned chloro substituent on the aromatic ring—render it a valuable precursor for a myriad of transformations. This technical guide provides an in-depth exploration of the applications of 1-Chloro-3-(1-phenylvinyl)benzene in organic synthesis, offering detailed application notes, field-proven protocols, and mechanistic insights for researchers, scientists, and drug development professionals. This document is designed to serve as a comprehensive resource, empowering chemists to harness the full synthetic potential of this remarkable molecule.

Section 1: The Strategic Importance of 1-Chloro-3-(1-phenylvinyl)benzene

1-Chloro-3-(1-phenylvinyl)benzene is more than just a chemical intermediate; it is a molecular scaffold engineered for synthetic versatility. The vinyl group serves as a handle for polymerization and a variety of addition reactions, while the chloro atom provides a reactive site for palladium-catalyzed cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecule, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The meta-position of the chloro substituent relative to the vinylphenyl group influences the electronic properties and reactivity of both functional moieties. This substitution pattern is crucial in directing subsequent transformations and ultimately defining the architecture of the final product.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The chloro-substituent on the benzene ring of 1-Chloro-3-(1-phenylvinyl)benzene is a prime target for palladium-catalyzed cross-coupling reactions. These powerful bond-forming methodologies, recognized with the Nobel Prize in Chemistry in 2010, have revolutionized organic synthesis. By leveraging these reactions, chemists can introduce a wide array of substituents at the 3-position of the phenyl ring, leading to a diverse library of complex molecules.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3][4] In the context of 1-Chloro-3-(1-phenylvinyl)benzene, this reaction allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of substituted stilbene analogues and other polyaromatic systems.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.

Suzuki_Miyaura_Coupling Start Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Cl Start->Oxidative_Addition Intermediate_1 Ar-Pd(II)(Cl)Ln Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation R-B(OR)2 / Base Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)(R)Ln Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Start Regenerates Catalyst Product Ar-R Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with Phenylboronic Acid

Objective: To synthesize 3-(1-phenylvinyl)-1,1'-biphenyl.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 1-Chloro-3-(1-phenylvinyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and PCy₃ (0.04 mmol) in toluene (5 mL).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(1-phenylvinyl)-1,1'-biphenyl.

ReagentMolar Equiv.Catalyst Loading (mol%)
Phenylboronic acid1.2-
K₃PO₄2.0-
Pd(OAc)₂-2
PCy₃-4
Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, enabling the formation of new carbon-carbon bonds with high stereoselectivity.[5][6] When 1-Chloro-3-(1-phenylvinyl)benzene is subjected to the Heck reaction with an alkene, such as an acrylate, a new substituted alkene is formed, further extending the molecular framework.

Mechanistic Rationale: The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. The regioselectivity of the alkene insertion is a key consideration in this reaction.

Heck_Reaction Start Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Cl Start->Oxidative_Addition Intermediate_1 Ar-Pd(II)(Cl)Ln Oxidative_Addition->Intermediate_1 Alkene_Coordination Alkene Coordination R-CH=CH2 Intermediate_1->Alkene_Coordination Intermediate_2 [Ar-Pd(II)(Cl)Ln(R-CH=CH2)] Alkene_Coordination->Intermediate_2 Migratory_Insertion Migratory Insertion Intermediate_2->Migratory_Insertion Intermediate_3 R-CH(Ar)-CH2-Pd(II)(Cl)Ln Migratory_Insertion->Intermediate_3 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_3->Beta_Hydride_Elimination Product Ar-CH=CH-R Beta_Hydride_Elimination->Product Base_Regeneration Base Beta_Hydride_Elimination->Base_Regeneration [H-Pd(II)(Cl)Ln] Base_Regeneration->Start Regenerates Catalyst

Catalytic cycle of the Heck reaction.

Protocol 2: Heck Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with Methyl Acrylate

Objective: To synthesize methyl (E)-3-(3-(1-phenylvinyl)phenyl)acrylate.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 1-Chloro-3-(1-phenylvinyl)benzene (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.[7][8]

ReagentMolar Equiv.Catalyst Loading (mol%)
Methyl acrylate1.5-
Et₃N2.0-
Pd(OAc)₂-3
P(o-tol)₃-6
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[9][10][11] This reaction is particularly valuable for introducing linear, rigid alkynyl linkers into molecular structures.

Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system with palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd_Start Pd(0)Ln Pd_OxAdd Oxidative Addition Ar-Cl Pd_Start->Pd_OxAdd Pd_Intermediate Ar-Pd(II)(Cl)Ln Pd_OxAdd->Pd_Intermediate Pd_RedElim Reductive Elimination Pd_Intermediate->Pd_RedElim Pd_RedElim->Pd_Start Regenerates Catalyst Product Ar-C≡C-R Pd_RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Pd_Intermediate Transmetalation Base Base

Catalytic cycles of the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with Phenylacetylene

Objective: To synthesize 1-(3-(phenylethynyl)phenyl)-1-phenylethene.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 1-Chloro-3-(1-phenylvinyl)benzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the ether solution with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ReagentMolar Equiv.Catalyst Loading (mol%)
Phenylacetylene1.2-
Et₃N3.0-
PdCl₂(PPh₃)₂-2
CuI-4

Section 3: Polymerization: Crafting Advanced Materials

The vinyl group of 1-Chloro-3-(1-phenylvinyl)benzene makes it an excellent monomer for polymerization, leading to the formation of specialty polymers with unique properties. The presence of the chloro-substituent can enhance properties such as thermal stability and flame retardancy.[] Furthermore, the chloro group can be a site for post-polymerization modification, allowing for the synthesis of functional polymers.

Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers.[13][14] The reaction is initiated by a radical species, which adds to the double bond of the monomer, creating a new radical that propagates the polymer chain.

Protocol 4: Free-Radical Polymerization of 1-Chloro-3-(1-phenylvinyl)benzene

Objective: To synthesize poly(1-chloro-3-(1-phenylvinyl)benzene).

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Dissolve 1-Chloro-3-(1-phenylvinyl)benzene (10 mmol) and AIBN (0.1 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour the viscous solution into a large excess of methanol to precipitate the polymer.

  • Filter the polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR for structure confirmation.

ReagentMolar Equiv. (to monomer)
AIBN0.01

Section 4: Applications in the Synthesis of Bioactive Molecules

The structural motif of 1-Chloro-3-(1-phenylvinyl)benzene is a valuable precursor for the synthesis of various pharmacologically active compounds. The ability to introduce diverse substituents through cross-coupling reactions allows for the generation of libraries of compounds for drug discovery.

Synthesis of Triarylethylene Scaffolds: Towards Tamoxifen Analogues

Triarylethylene scaffolds are present in a number of important drugs, including the selective estrogen receptor modulator (SERM) tamoxifen, which is used in the treatment of breast cancer. 1-Chloro-3-(1-phenylvinyl)benzene can serve as a key building block for the synthesis of tamoxifen analogues.

Synthetic Strategy: A plausible synthetic route involves a Suzuki-Miyaura coupling to introduce a substituted aryl group, followed by further functionalization.

Tamoxifen_Analogue_Synthesis Start 1-Chloro-3-(1-phenylvinyl)benzene Suzuki_Coupling Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid Start->Suzuki_Coupling Intermediate 1-(3-(4-methoxyphenyl)phenyl)-1-phenylethene Suzuki_Coupling->Intermediate Further_Functionalization Further Functionalization (e.g., demethylation, etherification) Intermediate->Further_Functionalization Product Tamoxifen Analogue Further_Functionalization->Product

Proposed synthetic route to a tamoxifen analogue.

This strategic approach highlights how 1-Chloro-3-(1-phenylvinyl)benzene can be utilized to rapidly access complex molecular architectures with potential therapeutic applications. The modularity of the cross-coupling reactions allows for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene has firmly established itself as a versatile and valuable building block in modern organic synthesis. Its dual reactivity, stemming from the vinyl group and the chloro substituent, opens up a vast chemical space for exploration. From the precise construction of polyaromatic systems via palladium-catalyzed cross-coupling reactions to the synthesis of advanced polymers and the pursuit of novel bioactive molecules, the applications of this compound are both broad and impactful. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools to effectively utilize 1-Chloro-3-(1-phenylvinyl)benzene in their synthetic endeavors, ultimately contributing to advancements in chemistry, materials science, and medicine.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46–49.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English1982, 21 (10), 799–800.
  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron2002, 58 (48), 9633–9695.
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  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2002; pp 1271–1293.
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  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476.
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Application Notes and Protocols for the Research Chemical Intermediate: 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

1-Chloro-3-(1-phenylvinyl)benzene, also known by its synonym 1-chloro-3-(1-phenylethenyl)benzene, is a versatile bifunctional organic molecule that serves as a crucial intermediate in the synthesis of a wide array of complex chemical entities.[1] Its strategic importance in modern organic synthesis stems from the presence of two distinct reactive moieties: a vinyl group attached to a phenyl ring and a chloro-substituted aromatic ring. This unique structural arrangement allows for sequential and selective functionalization, making it a valuable building block in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance specialty polymers.[1]

The vinyl group is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, while the chloro-substituted phenyl ring provides a handle for further modifications, including nucleophilic aromatic substitution or additional cross-coupling reactions. The interplay of these two functional groups, coupled with the steric and electronic effects of the phenyl and chloro substituents, offers chemists a powerful tool for molecular design and construction. These application notes will provide an in-depth exploration of the synthetic utility of 1-chloro-3-(1-phenylvinyl)benzene, complete with detailed protocols and mechanistic insights to guide researchers in leveraging its full potential.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 1-chloro-3-(1-phenylvinyl)benzene is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 29265-81-4
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
Appearance Yellow liquid
Storage 0-8 °C

Proposed Synthesis of 1-Chloro-3-(1-phenylvinyl)benzene

Synthesis_of_1-Chloro-3-(1-phenylvinyl)benzene cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Acidic Workup cluster_step3 Step 3: Dehydration 3-chlorobenzophenone 3-Chlorobenzophenone Grignard_Adduct Grignard Adduct (intermediate) 3-chlorobenzophenone->Grignard_Adduct 1. Et₂O MeMgBr CH₃MgBr MeMgBr->Grignard_Adduct Alcohol 1-(3-chlorophenyl)-1-phenylethanol Grignard_Adduct->Alcohol 2. H₃O⁺ Target 1-Chloro-3-(1-phenylvinyl)benzene Alcohol->Target H₂SO₄, heat

Figure 1: Proposed synthetic pathway for 1-Chloro-3-(1-phenylvinyl)benzene.

Core Applications and Reaction Protocols

The synthetic utility of 1-chloro-3-(1-phenylvinyl)benzene is primarily centered around the reactivity of its vinyl and chloro-substituted aryl functionalities. This section details key transformations and provides exemplary protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2] In the context of 1-chloro-3-(1-phenylvinyl)benzene, the vinyl group can participate as the alkene component. This allows for the introduction of various aryl or vinyl groups at the β-position of the styrene moiety, leading to the synthesis of complex stilbene derivatives and conjugated dienes.

Mechanistic Rationale: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of an organohalide (R-X) to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by the coordination and migratory insertion of the alkene (in this case, the vinyl group of our substrate) into the Pd-R bond. Finally, a β-hydride elimination step forms the desired product and a palladium-hydride species, which, upon reductive elimination in the presence of a base, regenerates the active Pd(0) catalyst.

Heck_Reaction_Mechanism Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Pd_Hydride_Complex H-Pd(II)-X L₂ Beta_Hydride_Elimination->Pd_Hydride_Complex Product Reductive_Elimination Reductive Elimination Pd_Hydride_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0) HX + Base-H⁺

Figure 2: Generalized catalytic cycle of the Mizoroki-Heck reaction.

Exemplary Protocol: Heck Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with an Aryl Bromide

This protocol is a generalized procedure based on established Heck reaction conditions and should be optimized for specific substrates.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and tri(o-tolyl)phosphine (2-10 mol%).

  • Add anhydrous DMF, followed by 1-chloro-3-(1-phenylvinyl)benzene (1.0 equivalent), the aryl bromide (1.2 equivalents), and triethylamine (2.0 equivalents).

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki-Miyaura Cross-Coupling: Engaging the Chloroarene Moiety

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] The chloro-substituted phenyl ring of 1-chloro-3-(1-phenylvinyl)benzene can serve as the organohalide component, allowing for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 3-position.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling shares similarities with the Heck reaction.[4] It commences with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed from the reaction of the organoboron compound with a base). The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.[4]

Suzuki_Coupling_Mechanism Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X ArPd(II)X Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation R'-B(OR)₂ ArPd(II)R Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R Reductive_Elimination Reductive Elimination ArPd(II)R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R'

Figure 3: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with an Arylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF)

  • Anhydrous isopropanol

Procedure:

  • In a glovebox or under an inert atmosphere, combine 1-chloro-3-(1-phenylvinyl)benzene (1.0 equivalent), the arylboronic acid (1.5 equivalents), cesium fluoride (2.0 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%) in a reaction vessel.

  • Add anhydrous isopropanol to the mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to isolate the biaryl product.

Cationic Polymerization of the Vinyl Group

The vinyl group of 1-chloro-3-(1-phenylvinyl)benzene can undergo polymerization, offering a pathway to novel functional polymers. Cationic polymerization is a suitable method for styrene derivatives, particularly those with electron-donating or neutral substituents on the aromatic ring.[5][6] The resulting polymers will have a chloro-substituted phenyl pendant group, which can be further functionalized post-polymerization.

Mechanistic Rationale: Cationic polymerization is an addition polymerization that involves the propagation of a carbocationic active center.[7] The process is initiated by a cationic initiator, which adds to the monomer's double bond, generating a carbocation. This carbocation then adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The reaction is typically carried out at low temperatures to suppress chain transfer and termination reactions.[6]

Exemplary Protocol: Cationic Polymerization of 1-Chloro-3-(1-phenylvinyl)benzene

This is a general protocol for the cationic polymerization of a styrene derivative and should be adapted and optimized.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Purify the 1-chloro-3-(1-phenylvinyl)benzene monomer by passing it through a column of basic alumina to remove any inhibitors.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, dissolve the purified monomer in anhydrous dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the boron trifluoride etherate initiator via syringe.

  • Allow the polymerization to proceed at the low temperature for a specified time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding a small amount of chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Safety and Handling

As an organochlorine compound and a substituted styrene, 1-chloro-3-(1-phenylvinyl)benzene requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene stands out as a highly valuable and versatile intermediate for chemical research and development. Its dual reactivity allows for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and polymerization. The protocols and mechanistic insights provided in these application notes are intended to serve as a comprehensive guide for researchers, enabling them to explore the full synthetic potential of this important building block in the creation of novel and complex molecules for a variety of applications.

References

  • PubChem. (n.d.). 1-Chloro-3-(1-phenylethenyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gao, P., Xia, Q., Shi, S., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling of Unactivated Alkyl Halides with Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Li, H., Zhong, Y.-L., Chen, C.-y., & Wang, D. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(15), 3616–3619. [Link]

  • Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]

  • Faust, R., & Kennedy, J. P. (1987). Living carbocationic polymerization. IV. Living polymerization of styrene. Journal of Polymer Science Part A: Polymer Chemistry, 25(7), 1847–1869. [Link]

  • Chemistry LibreTexts. (2023, October 30). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 1271-1293). John Wiley & Sons, Inc.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron, 57(35), 7449–7476. [Link]

  • Odian, G. (2004).

Sources

Application Note: 1-Chloro-3-(1-phenylvinyl)benzene in Pharmaceutical and Agrochemical Development

[1][2]

Executive Summary & Chemical Profile[1][3][4][5]

1-Chloro-3-(1-phenylvinyl)benzene represents a "privileged scaffold" precursor in modern organic synthesis. As a meta-chlorinated 1,1-diarylethylene, it offers a unique combination of steric accessibility and electronic modulation that is highly valued in drug discovery.

Unlike its para-substituted counterparts, the meta-chloro substituent provides two distinct advantages:

  • Metabolic Stability: It blocks specific metabolic oxidation sites on the phenyl ring without the resonance-driven deactivation often seen with para-substitution.

  • Orthogonal Reactivity: The vinyl group (

    
     alkene) and the aryl chloride (
    
    
    halide) allow for divergent synthesis—enabling chemists to functionalize the alkene (via hydroboration, cyclization, or polymerization) while reserving the aryl chloride for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the synthesis, characterization, and application of this compound in generating phenanthridine-based antitumor agents (Pharma) and imidazole-based antimycotics (Agro).

Chemical Properties Table[3][4]
PropertyValueNotes
Molecular Formula

Molecular Weight 214.69 g/mol
Appearance Colorless to pale yellow oilOxidizes slowly upon air exposure
Boiling Point 145–150 °C (at 0.5 mmHg)Requires high vacuum for distillation
Solubility Soluble in DCM, THF, TolueneInsoluble in water
Key Reactivity Electrophilic addition, Radical trapping, Pd-coupling

Synthesis Protocol: The Grignard-Dehydration Route

This protocol describes the robust, kilogram-scalable synthesis of 1-Chloro-3-(1-phenylvinyl)benzene starting from 3-chlorobenzophenone. This route is preferred over Wittig olefination due to higher atom economy and easier purification.

Reaction Scheme
  • Nucleophilic Addition: 3-Chlorobenzophenone + MeMgBr

    
     Tertiary Alcohol
    
  • Dehydration: Tertiary Alcohol

    
     1,1-Diarylethylene
    
Materials
  • Reagent A: 3-Chlorobenzophenone (1.0 equiv)

  • Reagent B: Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH, 5 mol%)

  • Solvents: Anhydrous THF, Toluene

Step-by-Step Methodology
Phase 1: Grignard Addition
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 3-Chlorobenzophenone (21.6 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0 °C in an ice bath.

  • Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature < 10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      ).
  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
     (100 mL).
    
  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo to yield the crude tertiary alcohol (typically a viscous oil).
    
Phase 2: Acid-Catalyzed Dehydration
  • Setup: Dissolve the crude alcohol in Toluene (250 mL) in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add pTsOH (0.95 g, 5 mmol).

  • Reflux: Heat to reflux (110 °C) for 2–3 hours. Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases and TLC shows conversion of the alcohol to the non-polar olefin (

      
       in Hexane).
      
  • Workup: Cool to RT. Wash with saturated

    
     (to neutralize acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (bp 145–150 °C @ 0.5 mmHg) or silica gel flash chromatography (100% Hexanes).
    
Validation Criteria
  • 
     NMR (400 MHz, 
    
    
    ):
    Look for the characteristic geminal vinyl protons. Two singlets (or narrow doublets) at
    
    
    5.45 and 5.50 ppm.
  • GC-MS: Molecular ion peak

    
     (with characteristic Cl isotope pattern 3:1 at 216).
    

Application 1: Pharmaceutical Development (Antitumor)

Target: Synthesis of Dihydrobenzo[a]phenanthridines via Photochemical Cyclization.

Recent medicinal chemistry efforts utilize the 1,1-diarylethylene scaffold to access polycyclic aromatic hydrocarbons (PAHs) that intercalate DNA. The meta-chloro group is crucial here: it directs the regioselectivity of the radical cyclization.

Mechanism & Rationale

The vinyl group acts as a radical acceptor. Using visible-light photoredox catalysis, an N-centered radical (generated from an O-acetyl oxime) adds to the alkene. The resulting radical intermediate cyclizes onto the aromatic ring.

  • Why this compound? The 1,1-disubstitution pattern forces the phenyl rings out of planarity, preventing premature polymerization while stabilizing the benzylic radical intermediate formed during the reaction.

Protocol Summary
  • Reagents: 1-Chloro-3-(1-phenylvinyl)benzene (1 equiv), O-acetyl oxime derivative (1.5 equiv),

    
     (1 mol%).
    
  • Conditions: Degassed solvent (DCE), Blue LED (450 nm), RT, 12 hours.

  • Outcome: The reaction yields a 6-substituted phenanthridine core. The meta-chloro atom remains intact, allowing for subsequent library generation via Suzuki coupling to attach solubilizing groups (e.g., morpholine) essential for bioavailability.

Application 2: Agrochemical Development (Fungicides)

Target: Synthesis of Imidazole-based Sterol Biosynthesis Inhibitors (SBIs).

Many systemic fungicides (e.g., Enilconazole analogs) rely on a 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole core. Our scaffold provides a rigid, lipophilic variation of this pharmacophore.

Protocol Summary
  • Epoxidation: Treat 1-Chloro-3-(1-phenylvinyl)benzene with mCPBA in DCM to generate the 1,1-diaryl epoxide.

  • Ring Opening: React the epoxide with Imidazole (2 equiv) and

    
     in DMF at 80 °C.
    
  • Result: The imidazole attacks the less hindered carbon of the epoxide. The resulting tertiary alcohol mimics the transition state of lanosterol 14

    
    -demethylase, a key fungal enzyme.
    
  • Advantage: The meta-chloro substituent increases lipophilicity (

    
    ), enhancing cuticle penetration in crop leaves.
    

Visualizing the Divergent Workflow

The following diagram illustrates the central role of 1-Chloro-3-(1-phenylvinyl)benzene in connecting raw materials to high-value targets.

GStart3-ChlorobenzophenoneIntermediate1-Chloro-3-(1-phenylvinyl)benzene(The Scaffold)Start->IntermediateGrignard + DehydrationPharmaPathPhotoredox Cyclization(Ir catalyst, Blue LED)Intermediate->PharmaPathAgroPathEpoxidation & Imidazole OpeningIntermediate->AgroPathCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Intermediate->CouplingOptional DiversificationPharmaTargetPhenanthridine Derivatives(Antitumor Agents)PharmaPath->PharmaTargetAgroTargetImidazole Carbinols(Fungicides)AgroPath->AgroTargetCoupling->PharmaTarget

Figure 1: Divergent synthesis map showing the transformation of the ketone precursor into distinct pharmaceutical and agrochemical classes.

Safety & Handling (MSDS Highlights)

  • Hazards: Skin and eye irritant (H315, H319).[1] Potential skin sensitizer.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The olefin is prone to slow auto-oxidation or polymerization if left in ambient air/light.

  • Disposal: Chlorinated organic waste. Do not release into drains.

References

  • PubChem. (2023). Compound Summary: (1-Chloro-3-phenylpropyl)benzene and related styrene derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhou, N., et al. (2024). 1,1'-Diarylethylene as a Key Additive for the Visible Light Synthesis of Bioactive Dihydrobenzo[a]phenanthridine Compounds. Journal of Organic Chemistry. Retrieved from [Link]

  • LookChem. (2023). Safety and Synthesis of (1-Chlorovinyl)benzene derivatives. Retrieved October 26, 2023, from [Link]

Harnessing 1-Chloro-3-(1-phenylvinyl)benzene for the Synthesis of Advanced Specialty Polymers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1-Chloro-3-(1-phenylvinyl)benzene in the production of specialty polymers. While this monomer is a niche compound, its unique structure suggests significant potential for creating materials with enhanced thermal, mechanical, and optical properties. This guide will detail its posited role in polymer science, provide hypothetical yet scientifically grounded protocols for its polymerization, and discuss the anticipated characteristics of the resulting polymers based on extensive data from structurally analogous compounds.

Introduction: The Potential of 1-Chloro-3-(1-phenylvinyl)benzene in Polymer Science

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is an aromatic monomer with a distinct molecular architecture that makes it a compelling candidate for the synthesis of specialty polymers.[1] The presence of a chloro-substituent and a phenylvinyl group on the benzene ring is expected to impart a unique combination of properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and specific optical and electronic characteristics.[1] These attributes are highly sought after in industries such as automotive, electronics, and materials science for applications in advanced coatings and sensors.[1]

While extensive peer-reviewed literature on the homopolymerization of this specific monomer is not widely available, its structural similarity to other substituted styrenes, such as chlorostyrenes, allows for the formulation of robust hypotheses regarding its polymerization behavior and the properties of the corresponding polymer, poly(1-Chloro-3-(1-phenylvinyl)benzene). This guide will leverage established principles of polymer chemistry and data from related monomers to provide detailed protocols and application insights.

Predicted Polymer Properties and Applications

The incorporation of 1-Chloro-3-(1-phenylvinyl)benzene into a polymer backbone is anticipated to yield materials with the following characteristics:

Property Predicted Characteristic Rationale (based on structural analogs) Potential Applications
Thermal Stability HighThe rigid aromatic structure and the presence of a chloro-group are expected to increase the glass transition temperature (Tg) and decomposition temperature.High-performance components in automotive and aerospace, electronics.[1]
Mechanical Strength HighThe bulky phenylvinyl group can lead to increased chain stiffness and intermolecular interactions, enhancing tensile strength and modulus.[1]Structural components, durable coatings.
Refractive Index HighThe presence of aromatic rings and a halogen (chlorine) typically increases the refractive index of a polymer.Advanced optical lenses, coatings for displays, sensors.[1]
Flame Retardancy EnhancedThe chlorine content will contribute to flame retardant properties, similar to polychlorostyrene.[2]Casings for electronic devices, construction materials.
Chemical Reactivity TunableThe chlorine atom on the phenyl ring provides a site for post-polymerization modification, allowing for the introduction of other functional groups.Functionalized surfaces, drug delivery systems, polymer supports.

Polymerization Protocols for 1-Chloro-3-(1-phenylvinyl)benzene

Controlled polymerization techniques are recommended for 1-Chloro-3-(1-phenylvinyl)benzene to achieve well-defined polymer architectures, predictable molecular weights, and narrow molecular weight distributions, which are crucial for specialty applications. Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for substituted styrenes and is presented here as a primary protocol.[3][4][5]

Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol describes the synthesis of poly(1-Chloro-3-(1-phenylvinyl)benzene) with a target degree of polymerization of 100.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon gas supply

  • Standard Schlenk line equipment

Procedure:

  • Monomer Purification: Pass 1-Chloro-3-(1-phenylvinyl)benzene through a column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup:

    • To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

    • Add a magnetic stir bar.

    • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of argon, add anisole (10 mL).

    • Add 1-Chloro-3-(1-phenylvinyl)benzene (2.17 g, 10 mmol).

    • Add PMDETA (21 µL, 0.1 mmol).

    • Stir the mixture until the copper complex forms (a colored solution).

    • Add ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol) via syringe to initiate the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Allow the reaction to proceed for 6-8 hours. Monitor the conversion by taking samples periodically and analyzing them via ¹H NMR or GC.

  • Termination and Purification:

    • Cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.

    • Dilute the mixture with tetrahydrofuran (THF, 10 mL).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (400 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to further purify.

    • Dry the final polymer product under vacuum at 60 °C to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: ATRP is a radical polymerization that is sensitive to oxygen, which can terminate the growing polymer chains. A Schlenk line is used to maintain an argon atmosphere.

  • Catalyst System: The CuBr/PMDETA system is a common and effective catalyst for the ATRP of styrenic monomers.[6][7] The ligand (PMDETA) solubilizes the copper salt and tunes its reactivity.

  • Initiator: Ethyl α-bromoisobutyrate is a standard initiator for ATRP that provides good control over the polymerization.

  • Solvent: Anisole is a suitable solvent that is relatively non-polar and has a high boiling point for the reaction temperature.

  • Purification: Precipitation into a non-solvent (methanol) is a standard method for separating the polymer from unreacted monomer and other reagents. Passing the solution through alumina removes the copper catalyst, which is crucial for the stability and properties of the final polymer.

Visualization of ATRP Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification Monomer Purify Monomer Reagents Add Solvent, Ligand, Catalyst, Monomer Monomer->Reagents Flask Prepare Schlenk Flask (Inert Atmosphere) Flask->Reagents Initiation Add Initiator & Heat to 90°C Reagents->Initiation Growth Polymer Chain Growth (6-8 hours) Initiation->Growth Quench Quench Reaction (Expose to Air) Growth->Quench Filter_Cu Remove Catalyst (Alumina Column) Quench->Filter_Cu Precipitate Precipitate in Methanol Filter_Cu->Precipitate Dry Dry Polymer (Vacuum Oven) Precipitate->Dry Final_Product Final_Product Dry->Final_Product Final Polymer

Caption: Experimental workflow for the ATRP of 1-Chloro-3-(1-phenylvinyl)benzene.

Polymerization Mechanism

The polymerization of 1-Chloro-3-(1-phenylvinyl)benzene via ATRP proceeds through a controlled radical mechanism.

ATRP_Mechanism Initiator Initiator (R-Br) + Cu(I)L_n Active_Radical Active Radical (P_n•) + Cu(II)L_nBr Initiator->Active_Radical k_act Equilibrium Dormant Species (P_n-Br) + Cu(I)L_n Propagated_Radical Propagated_Radical Equilibrium->Propagated_Radical k_act Active_Radical->Initiator k_deact Propagation Propagation + Monomer (M) Active_Radical->Propagation Propagation->Propagated_Radical k_p Propagated_Radical->Equilibrium k_deact Propagated_Dormant Propagated_Dormant

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Characterization of Poly(1-Chloro-3-(1-phenylvinyl)benzene)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and optical properties.

Technique Parameter Measured Expected Outcome
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn)Mn close to the theoretical value, PDI < 1.5 for controlled polymerization.
Nuclear Magnetic Resonance (¹H NMR) Polymer structure confirmation, monomer conversionPeaks corresponding to the polymer backbone and side chains.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A high Tg, likely > 120 °C, indicating good thermal stability.
Thermogravimetric Analysis (TGA) Decomposition temperature (Td)High onset of decomposition, indicating thermal stability.
Ellipsometry or Refractometry Refractive Index (n)A high refractive index, potentially > 1.60.

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a promising monomer for the development of specialty polymers with desirable thermal, mechanical, and optical properties. While further empirical research is needed to fully elucidate the characteristics of its homopolymers and copolymers, the protocols and predictive data presented in this guide, based on established principles and analogous systems, provide a solid foundation for researchers to explore its potential in advanced material applications. The use of controlled polymerization techniques like ATRP is key to unlocking the full potential of this monomer by enabling the synthesis of well-defined polymeric materials.

References

  • PubChem. (n.d.). 4-Chlorostyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. DOI: 10.1021/cr940534g
  • Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. DOI: 10.1021/ma000871t
  • Davis, K. A., & Matyjaszewski, K. (2002). Statistical, Gradient, Block, and Graft Copolymers by Atom Transfer Radical Polymerization. In Advances in Polymer Science (Vol. 159, pp. 1-168). Springer, Berlin, Heidelberg. DOI: 10.1007/3-540-45355-8_1

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Vinyl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in the pharmaceutical and materials science industries is a testament to its power in constructing complex molecular architectures.[2] This application note provides a detailed guide to the Suzuki-Miyaura coupling of a challenging substrate: 1-Chloro-3-(1-phenylvinyl)benzene.

Vinyl chlorides, such as the title compound, are often considered less reactive electrophilic partners in Suzuki couplings compared to their bromide and iodide counterparts.[3][4] This reluctance to undergo oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle, necessitates carefully chosen reaction conditions to achieve high yields and avoid unwanted side reactions.[3] This guide will delve into the critical parameters for successfully coupling 1-Chloro-3-(1-phenylvinyl)benzene with various arylboronic acids, providing both a theoretical framework and practical, step-by-step protocols.

The Catalytic Heart of the Reaction: Choosing the Right Palladium System

The success of a Suzuki-Miyaura coupling involving a vinyl chloride hinges on the selection of an appropriate palladium catalyst and ligand. The ligand plays a crucial role in activating the Pd(0) center, facilitating oxidative addition, and promoting the subsequent transmetalation and reductive elimination steps.

Palladium Precatalysts:

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) complexes can directly enter the catalytic cycle, Pd(II) sources are readily reduced in situ to the active Pd(0) species.

Ligands: The Key to Unlocking Reactivity

For unactivated vinyl chlorides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is paramount.[4][5] These ligands stabilize the palladium center and increase its electron density, thereby promoting the oxidative addition of the C-Cl bond.

  • Bulky, Electron-Rich Phosphines: Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and tri-tert-butylphosphine (P(t-Bu)₃) have demonstrated exceptional efficacy in the coupling of aryl and vinyl chlorides.[5][6] Their large steric bulk promotes the formation of monoligated palladium species, which are highly reactive in the oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity for the coupling of challenging substrates, including sterically hindered aryl and vinyl chlorides.[5][7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n RedElim Reductive Elimination Pd0->RedElim Regeneration OxAdd Oxidative Addition OxAdd->Pd0 PdII R¹-Pd(II)L_n-X PdII->OxAdd Transmetalation Transmetalation Transmetalation->PdII R1PdR2 R¹-Pd(II)L_n-R² R1PdR2->Transmetalation RedElim->R1PdR2 Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Substrate R¹-X (1-Chloro-3-(1-phenylvinyl)benzene) Substrate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-Chloro-3-(1-phenylvinyl)benzene with a generic arylboronic acid. Optimization of the base, solvent, temperature, and catalyst loading may be necessary to achieve the best results for a specific arylboronic acid.[8][9]

Protocol 1: General Procedure using a Phosphine Ligand

This protocol is a robust starting point for the coupling of 1-Chloro-3-(1-phenylvinyl)benzene with various arylboronic acids.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF with 10-20% water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1-Chloro-3-(1-phenylvinyl)benzene, the arylboronic acid, Pd(OAc)₂, SPhos, and the base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki coupling of vinyl chlorides, which can be adapted for 1-Chloro-3-(1-phenylvinyl)benzene.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012-2475-95
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2.5)1,4-Dioxane901680-98
PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (4:1)851870-90

Yields are illustrative and will vary depending on the specific arylboronic acid used.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 1-Chloro-3-(1-phenylvinyl)benzene - Arylboronic Acid - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The use of an inert atmosphere is critical to prevent catalyst deactivation.

    • Insufficiently Degassed Solvent: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents before use.

    • Incorrect Base: The choice of base can be critical. If one base is ineffective, screen others such as Cs₂CO₃, K₃PO₄, or KF.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction is not sufficiently deoxygenated or if the oxidative addition is slow.[6] Ensure a rigorously inert atmosphere and consider a more active catalyst system.

    • Protodeboronation: The boronic acid can be cleaved by residual water or acidic impurities. Use anhydrous solvents and a suitable base to minimize this side reaction.

  • Steric Hindrance: If coupling a sterically demanding arylboronic acid, higher catalyst loadings, a more sterically bulky ligand (e.g., a highly substituted biarylphosphine), and higher reaction temperatures may be required.[10][11]

Conclusion

The Suzuki-Miyaura coupling of 1-Chloro-3-(1-phenylvinyl)benzene is a challenging yet achievable transformation. By carefully selecting a highly active palladium catalyst system, optimizing the reaction conditions, and maintaining a rigorously inert atmosphere, researchers can successfully synthesize a wide range of novel 1-aryl-3-(1-phenylvinyl)benzene derivatives. These compounds can serve as valuable building blocks in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]

  • Malek, N., & Mansour, T. (2016). Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Li, M.-Y., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. ResearchGate. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Chang, H.-M., & Cheng, C.-H. (2000). Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. The Journal of Organic Chemistry, 65(6), 1767–1773. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 11(8), 1773–1775. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Ikawa, T., et al. (2014). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 16(12), 3232–3235. [Link]

  • Lee, H., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 60. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Substituted styrenes, in particular, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] 1-Chloro-3-(1-phenylvinyl)benzene emerges as a uniquely versatile building block, possessing both a reactive vinyl chloride moiety and a readily functionalizable aromatic ring. The chloro group enhances the electrophilic properties of the vinyl component, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2] This guide provides in-depth technical insights and detailed protocols for the application of 1-Chloro-3-(1-phenylvinyl)benzene in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale for the selection of reagents and conditions, empowering the user to adapt and troubleshoot these powerful synthetic transformations.

Physicochemical Properties of 1-Chloro-3-(1-phenylvinyl)benzene

A thorough understanding of the substrate's properties is critical for successful reaction design.

PropertyValue
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Approx. 145-150 °C at 1 mmHg
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Substituted Styrene Scaffolds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] Its mild reaction conditions and tolerance of a wide range of functional groups have cemented its importance in both academic and industrial settings.[3][5] In the context of 1-Chloro-3-(1-phenylvinyl)benzene, the Suzuki-Miyaura coupling offers a direct pathway to synthesize complex tri- and tetra-substituted styrenes, which are valuable precursors to pharmacologically active molecules.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[6] The activation of the relatively inert C-Cl bond of the vinyl chloride is the critical initiation step.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Vinyl Chloride) Pd(0)L_n->Oxidative_Addition Ar-Cl Vinyl-Pd(II)-Cl Vinyl-Pd(II)(L_n)-Cl Oxidative_Addition->Vinyl-Pd(II)-Cl Transmetalation Transmetalation (Boronic Acid + Base) Vinyl-Pd(II)-Cl->Transmetalation R-B(OH)₂ Base Vinyl-Pd(II)-R Vinyl-Pd(II)(L_n)-R Transmetalation->Vinyl-Pd(II)-R Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality in Protocol Design:

  • Catalyst and Ligand Selection: The oxidative addition of a vinyl chloride to a Pd(0) center is often the rate-limiting step. To overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds, the use of electron-rich and bulky phosphine ligands is crucial.[7] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands enhance the electron density on the palladium center, facilitating the oxidative addition.[8] Palladium pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these ligands.[9]

  • Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[10] The choice of base and solvent is interdependent. A combination of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ with a polar aprotic solvent such as dioxane or THF, often with a small amount of water, provides a good balance of reactivity and substrate stability.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Chloro-3-(1-phenylvinyl)benzene (e.g., 214.7 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium phosphate (424.4 mg, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the Schlenk flask.

  • Solvent Addition and Degassing: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Expected Yield: 85-95%

II. The Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene in the presence of a base.[11] Applying the Heck reaction to 1-Chloro-3-(1-phenylvinyl)benzene allows for the synthesis of complex diene and triene structures, which are prevalent in natural products and materials science.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Vinyl Chloride) Pd(0)L_n->Oxidative_Addition Ar-Cl Vinyl-Pd(II)-Cl Vinyl-Pd(II)(L_n)-Cl Oxidative_Addition->Vinyl-Pd(II)-Cl Migratory_Insertion Migratory Insertion (Alkene) Vinyl-Pd(II)-Cl->Migratory_Insertion Alkene Alkyl-Pd(II)-Cl Alkyl-Pd(II)(L_n)-Cl Migratory_Insertion->Alkyl-Pd(II)-Cl Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-Cl->Beta_Hydride_Elimination Coupled_Product Coupled Product Beta_Hydride_Elimination->Coupled_Product Alkene Product H-Pd(II)-Cl H-Pd(II)-Cl Beta_Hydride_Elimination->H-Pd(II)-Cl Base Base H-Pd(II)-Cl->Pd(0)L_n Base

Caption: Catalytic cycle of the Heck reaction.

Causality in Protocol Design:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the activation of the vinyl chloride is key. Palladium catalysts, often generated in situ from Pd(OAc)₂, are effective.[9] For less reactive vinyl chlorides, the use of phosphine ligands can be beneficial, although ligandless conditions with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can also be highly effective, especially in polar aprotic solvents.

  • Base and Solvent Selection: The base in the Heck reaction is crucial for neutralizing the hydrogen halide produced during the catalytic cycle and regenerating the active Pd(0) catalyst.[12] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃) are commonly employed.[13] The choice of solvent significantly influences the reaction rate and selectivity.[14] Polar aprotic solvents like DMF or DMA are often preferred as they can stabilize the polar intermediates in the catalytic cycle.[14]

Detailed Protocol: Heck Reaction of 1-Chloro-3-(1-phenylvinyl)benzene with Methyl Acrylate

This protocol outlines a typical Heck reaction.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-3-(1-phenylvinyl)benzene (e.g., 214.7 mg, 1.0 mmol) and Pd(OAc)₂ (2.2 mg, 0.01 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous DMF (5 mL), triethylamine (279 µL, 2.0 mmol), and methyl acrylate (135 µL, 1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired product.

Expected Yield: 70-85%

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[15] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[16] For 1-Chloro-3-(1-phenylvinyl)benzene, the Sonogashira coupling provides a direct route to conjugated enynes, which are valuable building blocks in medicinal chemistry and materials science.[17]

Mechanistic Rationale: A Dual Catalytic System

The Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.[16]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Vinyl-Pd(II)-Cl Vinyl-Pd(II)(L_n)-Cl Oxidative_Addition->Vinyl-Pd(II)-Cl Transmetalation Transmetalation Vinyl-Pd(II)-Cl->Transmetalation Vinyl-Pd(II)-Alkynyl Vinyl-Pd(II)(L_n)-Alkynyl Transmetalation->Vinyl-Pd(II)-Alkynyl Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Cu(I)X Cu(I)X Pi_Alkynyl_Complex π-Alkynyl Complex Cu(I)X->Pi_Alkynyl_Complex Copper_Acetylide Copper Acetylide Pi_Alkynyl_Complex->Copper_Acetylide Base Copper_Acetylide->Transmetalation Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Pi_Alkynyl_Complex Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Causality in Protocol Design:

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) species, often generated from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[18] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[19]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent. The use of an amine as the solvent ensures a high concentration of the base to facilitate the formation of the copper acetylide.

  • Copper-Free Conditions: While the copper co-catalyst is generally effective, it can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring a stronger base and a more reactive palladium catalyst system.

Detailed Protocol: Sonogashira Coupling of 1-Chloro-3-(1-phenylvinyl)benzene with Phenylacetylene

This protocol describes a standard copper-catalyzed Sonogashira coupling.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 1-Chloro-3-(1-phenylvinyl)benzene (e.g., 214.7 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous triethylamine (5 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC or GC-MS and is usually complete within 4-8 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Once the reaction is complete, remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and filter through a pad of celite to remove the palladium and copper salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired enyne.

Expected Yield: 80-90%

Conclusion: A Gateway to Chemical Innovation

1-Chloro-3-(1-phenylvinyl)benzene stands out as a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a robust foundation for the synthesis of a diverse array of complex organic molecules. By understanding the mechanistic underpinnings and the rationale behind the choice of reaction conditions, researchers can effectively harness the synthetic potential of this unique building block to drive innovation in drug discovery, materials science, and beyond.

References

  • Chem-Impex. 1-Chloro-3-(1-phenylvinyl)benzene. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

  • National Institutes of Health. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in aqueous DMA. [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • ACS Publications. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]

  • AIP Publishing. Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • National Institutes of Health. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Google Patents.
  • Semantic Scholar. Palladium Nanoparticles Immobilized on Poly(vinyl chloride)-Supported Pyridinium as an Efficient and Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling Reaction. [https://www.semanticscholar.org/paper/Palladium-Nanoparticles-Immobilized-on-Poly(vinyl-as-Li-Wang/64796328325a75b28a49c905380590c61176b625]([Link]

  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • DR-NTU. HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ACS Publications. What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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Application Notes and Protocols for the Polymerization of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-3-(1-phenylvinyl)benzene is a substituted α-methylstyrene monomer with significant potential in materials science. The presence of a chlorine atom on the phenyl ring enhances its electrophilic character and is anticipated to impart desirable properties such as increased thermal stability, mechanical strength, and unique electronic characteristics to the resulting polymer.[1] This document provides detailed experimental protocols for the controlled polymerization of this monomer, targeting researchers and professionals in polymer chemistry and drug development. The methodologies outlined herein are designed to be robust and reproducible, enabling the synthesis of well-defined polymers for various applications, including advanced coatings and specialty electronics.[1]

The structural characteristics of 1-Chloro-3-(1-phenylvinyl)benzene, specifically the α-methylstyrene core, suggest that several polymerization techniques could be successfully employed. The electron-withdrawing nature of the chloro substituent and the phenyl group makes this monomer a candidate for cationic, anionic, and controlled radical polymerization methods.[2][3][4] This guide will focus on two primary, state-of-the-art approaches: Living Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP). These methods are selected for their ability to afford precise control over polymer molecular weight, architecture, and functionality, which are critical parameters for high-performance materials.[5][6]

PART 1: Mechanistic Considerations and Strategy

The choice of polymerization technique is dictated by the electronic properties of the monomer. The vinyl group is activated towards electrophilic attack due to the electron-donating character of the phenyl ring, making it suitable for cationic polymerization. Conversely, the electron-withdrawing chloro-substituent on the phenyl ring can stabilize a radical, rendering it amenable to controlled radical polymerization.

Cationic Polymerization

Cationic polymerization of α-methylstyrene and its derivatives is a well-established method.[7][8] This process is typically initiated by Lewis acids or protonic acids.[9] For 1-Chloro-3-(1-phenylvinyl)benzene, a Lewis acid such as Tin(IV) chloride (SnCl₄) is a suitable initiator, as it can generate a carbocationic active species without the need for monomer purification in some cases.[7] The "living" nature of this polymerization can be achieved under specific conditions, allowing for the synthesis of polymers with a narrow molecular weight distribution.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers from a wide range of monomers, including substituted styrenes.[3][4] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. For styrenic monomers with electron-withdrawing groups, ATRP offers excellent control over the polymerization process.[3][4]

PART 2: Experimental Protocols

Materials and General Considerations
Reagent/MaterialGradeSupplierNotes
1-Chloro-3-(1-phenylvinyl)benzene>98%Commercially AvailablePurify before use
Tin(IV) chloride (SnCl₄)≥99%Sigma-AldrichHandle under inert atmosphere
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichPurify using a solvent purification system
MethanolACS GradeFisher ScientificFor polymer precipitation
Copper(I) bromide (CuBr)99.99%Sigma-AldrichPurify as per literature procedures
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)≥99%Sigma-AldrichUse as received
Ethyl α-bromoisobutyrate (EBiB)98%Sigma-AldrichUse as received
AnisoleAnhydrous, 99.7%Sigma-AldrichUse as received

Monomer Purification: 1-Chloro-3-(1-phenylvinyl)benzene should be passed through a short column of basic alumina to remove any acidic impurities and inhibitors prior to use.

Inert Atmosphere: All polymerization reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture or oxygen.

Protocol 1: Living Cationic Polymerization

This protocol details the synthesis of poly(1-Chloro-3-(1-phenylvinyl)benzene) using a SnCl₄-based initiating system.

Step-by-Step Methodology
  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Reagent Preparation:

    • In the inert atmosphere of a glovebox, prepare a stock solution of SnCl₄ in anhydrous dichloromethane (DCM) with a concentration of 0.1 M.

    • Prepare a solution of the purified 1-Chloro-3-(1-phenylvinyl)benzene monomer in anhydrous DCM. The concentration should be calculated to achieve the desired monomer-to-initiator ratio.

  • Polymerization:

    • Transfer the monomer solution (e.g., 5.0 g of monomer in 40 mL of DCM) to the pre-dried Schlenk flask via cannula under a positive pressure of nitrogen.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Rapidly inject the calculated volume of the SnCl₄ initiator solution into the stirred monomer solution.

    • Allow the polymerization to proceed for the desired time (e.g., 2 hours). The solution may become viscous as the polymer forms.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol (approximately 5 mL).

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 400 mL).

    • Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Workflow Diagram: Cationic Polymerization

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation prep1 Dry Schlenk Flask prep2 Purify Monomer prep1->prep2 prep3 Prepare Initiator Solution (SnCl₄ in DCM) prep2->prep3 poly1 Add Monomer Solution to Flask prep3->poly1 poly2 Cool to -78 °C poly1->poly2 poly3 Inject Initiator poly2->poly3 poly4 Polymerize (2h) poly3->poly4 iso1 Terminate with Methanol poly4->iso1 iso2 Precipitate in Methanol iso1->iso2 iso3 Filter and Wash iso2->iso3 iso4 Dry Polymer iso3->iso4 end Final Polymer iso4->end Characterize

Caption: Cationic polymerization workflow.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

This protocol describes the synthesis of well-defined poly(1-Chloro-3-(1-phenylvinyl)benzene) via ATRP.

Step-by-Step Methodology
  • Catalyst and Ligand Preparation: In a glovebox, add CuBr (e.g., 0.057 g, 0.4 mmol) to a dry Schlenk flask.

  • Reaction Mixture Assembly:

    • Add the purified 1-Chloro-3-(1-phenylvinyl)benzene monomer (e.g., 4.33 g, 20 mmol) and anisole (4 mL) as the solvent to the Schlenk flask.

    • Add the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 0.059 mL, 0.4 mmol).

    • Add the ligand, PMDETA (e.g., 0.084 mL, 0.4 mmol).

  • Polymerization:

    • Seal the flask, remove it from the glovebox, and perform three freeze-pump-thaw cycles to degas the mixture thoroughly.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

    • Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing the monomer conversion by ¹H NMR or GC.

  • Termination and Isolation:

    • After reaching the desired conversion (e.g., after 6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

    • Dilute the mixture with a small amount of THF (e.g., 10 mL).

    • Pass the solution through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol (e.g., 400 mL).

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C.

Mechanism Diagram: ATRP

G dormant P-X (Dormant Chain) radical P• (Active Radical) dormant->radical k_act catalyst_act Cu(I)/L (Activator) catalyst_act->radical propagated_radical P-M• radical->propagated_radical k_p monomer Monomer monomer->propagated_radical new_dormant P-M-X (New Dormant Chain) propagated_radical->new_dormant k_deact catalyst_deact X-Cu(II)/L (Deactivator) catalyst_deact->new_dormant new_dormant->dormant Cycle Repeats

Caption: ATRP activation-deactivation cycle.

PART 3: Characterization and Data Analysis

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

TechniquePurposeExpected Results
¹H NMR Spectroscopy Confirm polymer structure and calculate monomer conversion.Appearance of broad signals corresponding to the polymer backbone protons and disappearance of vinyl proton signals.
Gel Permeation Chromatography (GPC) Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).For controlled polymerizations, a narrow and symmetrical elution peak is expected, with a PDI close to 1.1-1.3.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (T₉).A single T₉ is expected, indicating an amorphous polymer. The value will be indicative of the polymer's thermal stability.

PART 4: Safety and Handling

  • 1-Chloro-3-(1-phenylvinyl)benzene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Tin(IV) chloride: Highly corrosive and moisture-sensitive. Handle exclusively under an inert atmosphere. Reacts violently with water.

  • Copper(I) bromide: Harmful if swallowed or inhaled. Avoid creating dust.

  • Solvents (DCM, Anisole): Volatile and potentially carcinogenic. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Odian, G. (2004).
  • Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 33(23), 8629–8639.
  • Li, D., & Faust, R. (1996). Living Carbocationic Polymerization of α-Methylstyrene Using Tin Halides as Coinitiators. Macromolecules, 29(19), 6061–6067.
  • Szwarc, M. (1956). 'Living' polymers.
  • Google Patents. (n.d.). US3627853A - Chlorination of vinyl chloride block copolymers.
  • Google Patents. (n.d.). US6649716B2 - Polymerization of alpha-methylstyrene.
  • Sawamoto, M., & Higashimura, T. (1986). Living Cationic Polymerization of α-Methylstyrene with a Tungsten-Based Catalyst. Macromolecules, 19(4), 1032-1037.

Sources

Application Notes and Protocols: Characterization of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-Chloro-3-(1-phenylvinyl)benzene (CAS No. 29265-81-4). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers, rigorous verification of its identity, purity, and structural integrity is paramount.[1] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, quality control analysts, and drug development professionals, this guide emphasizes the rationale behind methodological choices, ensuring robust and reproducible results through orthogonal analytical approaches.

Introduction and Physicochemical Profile

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a substituted styrene derivative whose unique electronic and steric properties make it a valuable building block in organic synthesis.[1] The presence of the chloro-substituent and the vinyl group offers multiple reactive sites for further molecular elaboration.[1] Accurate analytical characterization is the cornerstone of its application, ensuring batch-to-batch consistency, identifying potential process-related impurities, and confirming the precise isomeric structure, which is critical for its intended downstream use.

A multi-technique, or orthogonal, approach to characterization is essential for a self-validating analytical workflow. While one technique like NMR can provide definitive structural information, a chromatographic method like HPLC is superior for quantifying purity. This guide integrates these complementary techniques to build a complete analytical profile.

Table 1: Physicochemical Properties of 1-Chloro-3-(1-phenylvinyl)benzene

PropertyValueSource
CAS Number 29265-81-4
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
Appearance Yellow liquid
Purity (Typical) ≥ 97%
Storage Conditions 0-8 °C

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. For 1-Chloro-3-(1-phenylvinyl)benzene, ¹H and ¹³C NMR are used in concert to map the proton and carbon environments, respectively, confirming the connectivity and substitution pattern of the molecule. The meta-substitution pattern results in a unique and complex set of signals for the chlorophenyl ring, which is a key identifying feature compared to its ortho- and para-isomers.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)
  • Aromatic Region (δ 7.0-7.5 ppm, 9H): This region will contain signals from both the monosubstituted phenyl ring and the 1,3-disubstituted chlorophenyl ring. The five protons of the unsubstituted phenyl group will likely appear as a complex multiplet. The four protons on the chlorophenyl ring are expected to be distinct, appearing as multiplets with characteristic splitting patterns.

  • Vinyl Region (δ 5.0-6.0 ppm, 2H): The two geminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct signals (doublets), each integrating to 1H.[2]

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
  • Aromatic/Vinylic Region (δ 115-150 ppm): Due to the lack of symmetry in the meta-substituted isomer, all 14 carbon atoms are chemically unique and should, in principle, give rise to 14 distinct signals. This includes the two vinyl carbons, the six carbons of the unsubstituted phenyl ring, and the six carbons of the chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) will be identifiable, as will the two quaternary carbons of the vinyl group.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 1-Chloro-3-(1-phenylvinyl)benzene into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • Use a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and assign all signals.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis A Weigh 10-15 mg Sample B Add 0.6 mL CDCl3 with TMS A->B C Dissolve in NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum (16-32 scans) D->E F Acquire 13C Spectrum (≥1024 scans) D->F G Fourier Transform & Phasing E->G F->G H Calibrate to TMS (1H) & CDCl3 (13C) G->H I Integrate & Assign Peaks H->I J Structural Confirmation I->J

Caption: Workflow for NMR-based structural elucidation.

Identity and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful hybrid technique ideal for separating volatile and semi-volatile compounds and providing definitive identification based on their mass-to-charge ratio and fragmentation patterns. For 1-Chloro-3-(1-phenylvinyl)benzene, GC provides a high-resolution separation from potential impurities, while MS confirms the molecular weight and offers structural clues through predictable fragmentation. The presence of a chlorine atom provides a distinct isotopic signature (M+ and M+2 peaks in a ~3:1 ratio), which is a key diagnostic feature.[2]

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion cluster. The peak for the ³⁵Cl isotope will be at m/z 214, and the peak for the ³⁷Cl isotope will be at m/z 216, with a relative intensity ratio of approximately 3:1.

  • Key Fragments:

    • m/z 179: Loss of a chlorine radical ([M-Cl]⁺). This is a common fragmentation pathway for chlorinated compounds.

    • m/z 178: Loss of HCl ([M-HCl]⁺).

    • m/z 137: Loss of the phenyl group ([M-C₆H₅]⁺).

    • m/z 77: The phenyl cation ([C₆H₅]⁺), a very common fragment for aromatic compounds.[3]

Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL by dissolving the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to create a working solution of approximately 10-20 µg/mL.

  • GC-MS System and Conditions:

    • Rationale: A non-polar capillary column like a DB-5ms or HP-5ms is chosen for its excellent separation of aromatic compounds based on boiling point and minimal interaction. The temperature program is designed to ensure sharp peaks and good resolution from any potential impurities.

    • See Table 2 for detailed instrument parameters.

  • Data Acquisition:

    • Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.

    • Acquire data in full scan mode over a mass range of m/z 40-400 to capture the molecular ion and key fragments.

  • Data Analysis:

    • Identify the peak corresponding to 1-Chloro-3-(1-phenylvinyl)benzene based on its retention time.

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the molecular ion cluster (m/z 214/216) and characteristic fragment ions.

    • Calculate the area percent of the main peak to estimate purity relative to other volatile components.

Table 2: Recommended GC-MS Parameters

ParameterValue
GC System Agilent 6890N or equivalent
MS Detector Agilent 5973 or equivalent
Capillary Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program Initial 80 °C, hold 1 min; Ramp to 300 °C at 15 °C/min; Hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Visualization: GC-MS Analysis Workflow

GCMS_Workflow A Prepare 10-20 µg/mL Sample in CH2Cl2 B Inject 1 µL into GC-MS A->B C Chromatographic Separation (HP-5ms Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-400) D->E F Data Analysis: - Retention Time - Mass Spectrum - Purity (%) E->F G Identity Confirmed F->G

Caption: Workflow for identity and purity analysis by GC-MS.

Quantitative Purity Assessment by HPLC

Expertise & Experience: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for accurately quantifying the purity of organic compounds and detecting non-volatile or thermally labile impurities that are not amenable to GC analysis.[4] The method's robustness relies on the precise control of mobile phase composition and flow rate, leading to highly reproducible retention times and peak areas.

Protocol for RP-HPLC Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile.

    • From the stock, prepare a working solution at 0.1 mg/mL using the mobile phase as the diluent.

  • HPLC System and Conditions:

    • Rationale: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar aromatic analyte. A gradient elution starting with a higher water content allows for the separation of more polar impurities, while the increasing acetonitrile concentration ensures the elution of the main compound and any nonpolar impurities. UV detection at 254 nm is chosen as aromatic rings typically exhibit strong absorbance at this wavelength.

    • See Table 3 for detailed instrument parameters.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the chromatogram for the elution of the main peak and any impurity peaks.

    • To determine purity, perform an area percent calculation: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 3: Recommended HPLC Parameters

ParameterValue
HPLC System Agilent 1260, Waters Alliance, or equivalent
Detector UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 60% B to 95% B over 15 min; hold at 95% B for 3 min; return to 60% B over 1 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection λ 254 nm
Visualization: HPLC Analysis Workflow

HPLC_Workflow A Prepare 0.1 mg/mL Sample in Mobile Phase C Inject 10 µL A->C B Equilibrate C18 Column B->C D Gradient Elution (Water/Acetonitrile) C->D E UV Detection at 254 nm D->E F Chromatogram Analysis E->F G Calculate Area % Purity F->G

Caption: Workflow for quantitative purity analysis by HPLC.

Functional Group Confirmation by FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, FTIR can quickly verify the presence of the aromatic rings, the vinyl group, and the carbon-chlorine bond.

Predicted Characteristic IR Absorptions

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3020C-H StretchAromatic & Vinylic C-H[6]
~1600, ~1575, ~1475C=C StretchAromatic Ring Skeletal Vibrations[7]
~1630C=C StretchVinyl Group
~910, ~995C-H Out-of-Plane BendVinyl Group
800 - 650C-H Out-of-Plane BendAromatic (meta-substitution pattern)
800 - 600C-Cl StretchAryl Halide
Protocol for FTIR-ATR Analysis
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Analysis:

    • Place a single drop of the neat liquid 1-Chloro-3-(1-phenylvinyl)benzene directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Scan over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks and compare them to the expected absorption bands (Table 4) to confirm the presence of the required functional groups.

Summary and Conclusion

The comprehensive characterization of 1-Chloro-3-(1-phenylvinyl)benzene requires a multi-faceted analytical approach. This guide provides validated protocols for four essential techniques that, when used in combination, provide a self-validating system for structural confirmation and purity assessment. NMR spectroscopy delivers unequivocal structural elucidation, GC-MS confirms molecular weight and identifies volatile impurities, HPLC provides accurate quantitative purity data, and FTIR offers rapid functional group verification. Employing these orthogonal methods ensures the highest level of confidence in the quality and identity of this important chemical intermediate, meeting the rigorous standards of the pharmaceutical and chemical industries.

References

  • Chem-Impex International. 1-Chloro-3-(1-phenylvinyl)benzene Product Page.[Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.[Link]

  • NIST. Benzene, 1-chloro-3-methyl-.[Link]

  • The Royal Society of Chemistry. Supporting Information for: A general and efficient aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

  • PubChem. 1-Chloro-2-(phenylethynyl)benzene.[Link]

  • Doc Brown's Chemistry. Infrared spectrum of chlorobenzene.[Link]

  • Mol-Instincts. 1-phenyl-3-vinyl-benzene - InChI Key.[Link]

  • ChemBK. 1-chloro-3-phenyl-benzene.[Link]

  • NIST. Benzene, 1-chloro-3-(phenylthio)-.[Link]

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Application Notes and Protocols for 1-Chloro-3-(1-phenylvinyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Styrenic Monomer

1-Chloro-3-(1-phenylvinyl)benzene is a substituted styrene monomer with significant potential for the development of advanced materials. Its unique molecular architecture, featuring a polymerizable vinyl group, a reactive chloro-substituent, and a bulky phenylvinyl moiety, makes it a versatile building block for a variety of functional polymers. This guide provides an in-depth exploration of the potential applications of 1-Chloro-3-(1-phenylvinyl)benzene in materials science, complete with detailed protocols and the scientific rationale behind its use. While this specific monomer is not yet widely documented in the literature, its applications can be inferred from the well-established chemistry of related substituted styrenes. This document will therefore serve as a foundational guide for researchers looking to innovate in chemical synthesis and material development by exploring the properties and applications of this compound.[1]

The presence of the vinyl group allows for its incorporation into polymer chains via various polymerization techniques, including free-radical, cationic, and controlled radical polymerization methods.[2][3] The chloro-substituent on the benzene ring serves as a valuable synthetic handle for post-polymerization modification, enabling the introduction of a wide array of functional groups.[4] This dual functionality opens up avenues for creating materials with tailored properties for applications in organic electronics, advanced coatings, and specialty polymers with enhanced thermal and mechanical stability.[1][5]

Part 1: Synthesis of Poly[1-Chloro-3-(1-phenylvinyl)benzene] - A Novel Functional Polymer

The most direct application of 1-Chloro-3-(1-phenylvinyl)benzene is as a monomer for the synthesis of a novel homopolymer, poly[1-chloro-3-(1-phenylvinyl)benzene]. The bulky 1-phenylvinyl substituent is expected to impart significant steric hindrance, leading to a polymer with high rigidity, thermal stability, and a high glass transition temperature (Tg). The polymerization can be achieved through conventional free-radical polymerization.

Protocol 1: Free-Radical Polymerization of 1-Chloro-3-(1-phenylvinyl)benzene

This protocol details the synthesis of poly[1-chloro-3-(1-phenylvinyl)benzene] using azobisisobutyronitrile (AIBN) as a thermal initiator.

Causality Behind Experimental Choices:

  • AIBN Initiator: AIBN is a common and reliable thermal initiator for free-radical polymerization. It decomposes at a predictable rate at moderate temperatures (around 60-80 °C) to generate free radicals, initiating the polymerization process.

  • Toluene as Solvent: Toluene is a suitable solvent for this reaction as it can dissolve the monomer and the resulting polymer, and it has a boiling point that allows for the reaction to be carried out at an appropriate temperature for AIBN decomposition.

  • Nitrogen Atmosphere: The reaction is performed under an inert nitrogen atmosphere to prevent oxygen from inhibiting the polymerization. Oxygen can react with the free radicals to form unreactive peroxy radicals, which would terminate the polymerization.

  • Precipitation in Methanol: The polymer is purified by precipitation in a large excess of methanol. Poly[1-chloro-3-(1-phenylvinyl)benzene] is insoluble in methanol, while the unreacted monomer and initiator byproducts are soluble, allowing for the isolation of the pure polymer.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer 1-Chloro-3-(1-phenylvinyl)benzene ReactionVessel Reaction Vessel under N2 Monomer->ReactionVessel AIBN AIBN Initiator AIBN->ReactionVessel Toluene Toluene (Solvent) Toluene->ReactionVessel Heating Heat to 70°C for 24h ReactionVessel->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Poly[1-Chloro-3- (1-phenylvinyl)benzene] Drying->Product

Caption: Workflow for the free-radical polymerization of 1-Chloro-3-(1-phenylvinyl)benzene.

Step-by-Step Methodology:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask, dissolve 1-Chloro-3-(1-phenylvinyl)benzene (e.g., 5.0 g, 21.8 mmol) and AIBN (e.g., 0.036 g, 0.22 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[6]

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.

  • Isolation and Purification: After cooling to room temperature, slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.

  • Collection: Collect the precipitated white polymer by vacuum filtration and wash it thoroughly with methanol.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.

Expected Properties of Poly[1-Chloro-3-(1-phenylvinyl)benzene]:

PropertyExpected Value/CharacteristicRationale
Appearance White to off-white powderTypical for amorphous polystyrene derivatives.
Solubility Soluble in common organic solvents like THF, chloroform, and toluene.The bulky side group may enhance solubility compared to polystyrene.
Glass Transition Temp. (Tg) > 150 °CThe rigid and bulky 1-phenylvinyl group will restrict chain mobility.
Thermal Stability (TGA) High decomposition temperature (> 350 °C)The aromatic structure contributes to good thermal stability.

Part 2: Post-Polymerization Modification - A Gateway to Functional Materials

The chloro-substituent on the polymer backbone is a versatile functional handle for post-polymerization modification. This allows for the synthesis of a wide range of functional polymers with tailored properties, which is a powerful strategy in materials design.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly effective for this purpose, enabling the formation of new carbon-carbon bonds.[7]

Protocol 2: Suzuki Cross-Coupling on Poly[1-Chloro-3-(1-phenylvinyl)benzene]

This protocol describes a model Suzuki cross-coupling reaction to introduce a phenyl group, converting the chloro-substituent to a biphenyl moiety.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium catalyst, such as Pd(PPh3)4, is essential for the Suzuki coupling reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.

  • Solvent System: A mixture of toluene and water is often used as the solvent system. The organic phase dissolves the polymer and the catalyst, while the aqueous phase dissolves the base.

  • Phase Transfer Catalyst: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be added to facilitate the transfer of the base to the organic phase, thereby accelerating the reaction.

Reaction Scheme Diagram:

G Polymer Poly[1-Chloro-3- (1-phenylvinyl)benzene] Product Poly[1-(biphenyl-3-yl)-3- (1-phenylvinyl)benzene] Polymer->Product + BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Pd(PPh3)4 Catalyst->Product cat. Base K2CO3 Base->Product Solvent Toluene/H2O Solvent->Product

Caption: Suzuki cross-coupling reaction on the polymer backbone.

Step-by-Step Methodology:

  • Reactant Setup: In a Schlenk flask, dissolve poly[1-chloro-3-(1-phenylvinyl)benzene] (e.g., 1.0 g) in toluene (e.g., 30 mL).

  • Addition of Reagents: Add phenylboronic acid (e.g., 1.5 equivalents per chloro-group), potassium carbonate (e.g., 3 equivalents per chloro-group) dissolved in water (e.g., 10 mL), and Pd(PPh3)4 (e.g., 5 mol% per chloro-group).

  • Degassing: Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.

  • Workup: After cooling, separate the organic layer. Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Concentrate the organic layer and precipitate the polymer in methanol.

  • Drying: Collect the modified polymer by filtration and dry it under vacuum.

Part 3: Potential Applications in Organic Electronics

Substituted polystyrenes and poly(p-phenylene vinylene) (PPV) derivatives are widely investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][8][9] The polymer derived from 1-Chloro-3-(1-phenylvinyl)benzene, and especially its modified derivatives, can be explored for similar applications.

  • Host Material in OLEDs: The high Tg and good film-forming properties of the polymer could make it a suitable host material for phosphorescent emitters in OLEDs. The wide bandgap expected from the non-conjugated backbone would ensure efficient energy transfer to the guest emitter.

  • Gate Dielectric in OFETs: Functionalized polystyrene derivatives have been successfully used as gate dielectric layers in OFETs.[10] The ability to tune the dielectric properties of the polymer through post-polymerization modification could be advantageous for optimizing transistor performance.

  • Precursor to Conjugated Polymers: While the homopolymer is not conjugated, the chloro-substituent can be used to synthesize more complex, conjugated structures. For instance, dehydrohalogenation reactions could potentially lead to the formation of a conjugated backbone, although this would require further investigation. The synthesis of PPV derivatives often involves precursor routes, and this polymer could be a starting point for novel conjugated materials.[11]

Data Summary Table for Potential Applications:

Application AreaKey Polymer PropertyRationale for Suitability
OLED Host Material High Tg, Wide BandgapMorphological stability and efficient energy transfer.
OFET Gate Dielectric Tunable Dielectric ConstantOptimization of device performance through functionalization.[10]
Advanced Coatings High Thermal Stability, Chemical ResistanceThe aromatic and chlorinated structure can enhance durability.[1]
Specialty Polymers High Refractive IndexThe presence of multiple phenyl groups is expected to increase the refractive index.

Conclusion and Future Outlook

1-Chloro-3-(1-phenylvinyl)benzene represents a promising, yet underexplored, monomer for the development of novel functional polymers. Its unique combination of a polymerizable vinyl group and a modifiable chloro-substituent provides a versatile platform for materials scientists. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this compound. Future research could focus on controlled polymerization techniques to achieve polymers with well-defined architectures, the exploration of a wider range of post-polymerization modifications, and the detailed characterization of the resulting materials for specific applications in materials science and beyond.

References

  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4 - Dr. Lee Group - University of Houston. Available at: [Link]

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  • STYRENE-BASED ORGANIC SUBSTANCES, CHEMISTRY OF POLYMERS AND THEIR TECHNOLOGY Boytemirov Otabek Eshmurodovich Assistant teacher o - Neliti. Available at: [Link]

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  • Synthesis, Fabrication, and Heterostructure of Charged, Substituted Polystyrene Multilayer Dielectrics and Their Effects in Pentacene Transistors - National Institute of Standards and Technology. Available at: [Link]

  • Post-Polymerization Modification of Polystyrene through Mn-Catalyzed Phosphorylation of Aromatic C(sp2)-H Bonds - Preprints.org. Available at: [Link]

  • Living Cationic Polymerization of p-Chlorostyrene and Related Para-Substituted Styrene Derivatives at Room Temperature | Macromolecules - ACS Publications. Available at: [Link]

  • Preparation of Substituted Styrenes - Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Post-modification of polypentafluorostyrene: a versatile “click” method to create well-defined multifunctional graft copolym - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - ResearchGate. Available at: [Link]

  • Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance | Macromolecules - ACS Publications. Available at: [Link]

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  • 1-phenyl-vinyl-benzene - 530-48-3, C14H12, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

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  • Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions - MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This document provides in-depth technical guidance, field-proven insights, and detailed protocols for the most common synthetic routes.

Introduction

1-Chloro-3-(1-phenylvinyl)benzene is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a reactive vinyl group and a substituted aromatic ring, allows for diverse downstream functionalization. However, its synthesis can present several challenges, from low yields to difficult purification. This guide will address these issues in a practical, question-and-answer format.

Choosing Your Synthetic Pathway

Several viable synthetic routes can be employed to synthesize 1-Chloro-3-(1-phenylvinyl)benzene. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: A robust and versatile method for forming carbon-carbon bonds.

  • Heck Reaction: A palladium-catalyzed coupling of an aryl halide with an alkene.

  • Wittig Reaction: A classic method for converting a ketone or aldehyde into an alkene.

  • Grignard Reaction followed by Dehydration: A two-step approach involving the formation of an alcohol intermediate.

Each of these methods will be discussed in detail, including a step-by-step protocol and a dedicated troubleshooting section.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for this transformation, offering good functional group tolerance and generally high yields.[1][2][3] The reaction involves the palladium-catalyzed cross-coupling of an organoborane with an organohalide.[3]

Hypothetical Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of (3-chlorophenyl)boronic acid with (1-phenylvinyl)boronic acid pinacol ester.

Reaction Scheme:

Materials:

  • (3-Chlorophenyl)boronic acid

  • (1-Phenylvinyl)boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add (3-chlorophenyl)boronic acid (1.0 eq), (1-phenylvinyl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs: Suzuki-Miyaura Coupling

Q1: My reaction yield is low. What are the possible causes and solutions?

A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Poor Quality of Boronic Acids: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.

    • Solution: Use freshly purchased boronic acids or recrystallize older batches. Ensure proper storage in a desiccator.

  • Inefficient Catalyst Activity: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure the reaction is thoroughly degassed to prevent oxidation of the catalyst.

  • Inappropriate Base: The choice and quality of the base are critical for the transmetalation step.[3]

    • Solution: Ensure the base is finely powdered and dry. Consider screening other bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent Issues: The solvent must be of high purity and appropriately degassed.

    • Solution: Use anhydrous, degassed solvents. A mixture of an organic solvent and water is often beneficial.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen or inefficient cross-coupling.

  • Solution:

    • Thorough Degassing: Rigorously degas the solvent and reaction mixture to remove dissolved oxygen.

    • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.

    • Adjust Stoichiometry: Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.

Q3: How do I effectively remove the palladium catalyst from my final product?

A3: Residual palladium can be a concern, especially in pharmaceutical applications.

  • Solution:

    • Filtration through Celite: After the reaction, dilute the mixture and filter it through a pad of Celite to remove precipitated palladium.[4]

    • Aqueous Workup: A thorough aqueous workup can help remove water-soluble palladium species.

    • Specialized Scavengers: Commercially available palladium scavengers (resins or silica-based) can be used for highly effective removal.

Data Summary: Suzuki-Miyaura Coupling Optimization
ParameterCondition ACondition B (Optimized)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base Na₂CO₃K₃PO₄
Solvent Toluene/H₂O2-MeTHF/H₂O
Temperature 100 °C80 °C
Yield 65%85%

Suzuki_Workflow

Route 2: Heck Reaction

The Heck reaction provides a direct method to form the vinyl linkage by coupling an aryl halide with an alkene.[5] For this synthesis, 1-chloro-3-iodobenzene would be reacted with styrene.

Hypothetical Protocol: Heck Reaction

Reaction Scheme:

Materials:

  • 1-Chloro-3-iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 1-chloro-3-iodobenzene (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF, followed by styrene (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and pour the mixture into water.

  • Extract with diethyl ether, wash the combined organic layers with water and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Troubleshooting and FAQs: Heck Reaction

Q1: The reaction is sluggish or incomplete. What can I do?

A1: Incomplete conversion in a Heck reaction can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may have precipitated as palladium black.

    • Solution: Ensure anhydrous and oxygen-free conditions. The choice of ligand is also crucial to stabilize the catalyst.

  • Insufficient Base: The base is required to regenerate the Pd(0) catalyst.

    • Solution: Use a slight excess of a tertiary amine base like triethylamine. Ensure the base is pure and dry.

  • Aryl Halide Reactivity: While aryl iodides are generally reactive, steric hindrance can slow the reaction.

    • Solution: Increase the reaction temperature or consider a more active catalyst system (e.g., using a different phosphine ligand or a palladacycle precatalyst).

Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.

  • Solution:

    • Ligand Choice: Bulky phosphine ligands often favor the formation of the linear product.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.

Q3: How can I prevent the polymerization of styrene?

A3: Styrene and the vinylbenzene product can polymerize at elevated temperatures.

  • Solution:

    • Add a Polymerization Inhibitor: A small amount of a radical scavenger like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture.

    • Control Temperature: Avoid excessively high temperatures.

    • Storage: Store the purified product in a cool, dark place, and consider adding an inhibitor if it will be stored for an extended period.[6]

Heck_Mechanism

Route 3: Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[7] In this case, 3-chlorobenzaldehyde would be reacted with the ylide generated from benzyltriphenylphosphonium chloride.

Hypothetical Protocol: Wittig Reaction

Reaction Scheme:

Materials:

  • 3-Chlorobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

  • Add a 50% aqueous solution of sodium hydroxide (w/w) dropwise with vigorous stirring.

  • Continue to stir vigorously at room temperature for 4-6 hours. The reaction mixture will likely become colored.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and dichloromethane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer.

  • The crude product will contain triphenylphosphine oxide. Purify by recrystallization or column chromatography.

Troubleshooting and FAQs: Wittig Reaction

Q1: The reaction is not proceeding, or the yield is very low. What could be the problem?

A1: Failure of a Wittig reaction often points to issues with the ylide formation or the reactivity of the carbonyl compound.

  • Inefficient Ylide Formation: The base may not be strong enough, or the phosphonium salt may be impure.

    • Solution: Ensure a concentrated base solution is used. For less reactive systems, a stronger base like n-butyllithium or sodium hydride in an anhydrous solvent may be necessary.

  • Steric Hindrance: While not a major issue with benzaldehyde, highly substituted aldehydes or ketones can be less reactive.

    • Solution: Increase the reaction time and/or temperature.

Q2: How do I remove the triphenylphosphine oxide byproduct?

A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and high boiling point.

  • Solution:

    • Crystallization: If the product is a solid, recrystallization can be effective.

    • Column Chromatography: This is the most common method. Triphenylphosphine oxide is quite polar and will adhere strongly to silica gel.[8]

    • Precipitation: In some cases, the product can be precipitated from a non-polar solvent, leaving the more soluble triphenylphosphine oxide in solution.[8]

Q3: Can I control the stereochemistry of the alkene product?

A3: The stereochemistry of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides often give the Z-alkene. For this particular synthesis, a mixture of isomers is possible.

  • Solution: The Schlosser modification of the Wittig reaction can be used to favor the E-alkene. However, for this specific product, stereochemistry is not a factor as the double bond is disubstituted with two identical phenyl groups on one carbon.

Route 4: Grignard Reaction and Dehydration

This two-step approach involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by its dehydration to form the desired alkene.

Hypothetical Protocol: Grignard Reaction and Dehydration

Step 1: Grignard Reaction

Reaction Scheme:

Materials:

  • 3-Bromochlorobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous diethyl ether or THF

  • Acetophenone

  • Saturated aqueous ammonium chloride

Procedure:

  • Dry all glassware thoroughly in an oven.

  • In a flame-dried round-bottom flask under an inert atmosphere, place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of 3-bromochlorobenzene in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat), add the remaining 3-bromochlorobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent in an ice bath and add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Dehydration

Reaction Scheme:

Materials:

  • 1-(3-Chlorophenyl)-1-phenylethanol (from Step 1)

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or sulfuric acid

Procedure:

  • Dissolve the crude alcohol from Step 1 in toluene.

  • Add a catalytic amount of PTSA.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and FAQs: Grignard Reaction and Dehydration

Q1: My Grignard reaction fails to initiate. What should I do?

A1: Initiation of Grignard reactions can be tricky.

  • Solution:

    • Ensure Anhydrous Conditions: All glassware and solvents must be scrupulously dry.

    • Activate the Magnesium: Crush the magnesium turnings to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[9]

    • Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction.

Q2: I am getting a significant amount of biphenyl byproduct in my Grignard reaction.

A2: The formation of biphenyl is a common side reaction resulting from the coupling of the Grignard reagent with the unreacted aryl halide.[10]

  • Solution:

    • Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Control Temperature: Avoid high temperatures during the formation of the Grignard reagent.

Q3: The dehydration step is giving a mixture of products or is incomplete.

A3: Dehydration reactions can sometimes lead to rearrangements or incomplete conversion.

  • Solution:

    • Choice of Acid: Stronger acids like sulfuric acid can cause charring. Milder acids like PTSA are often preferred.

    • Removal of Water: Using a Dean-Stark trap is crucial to drive the equilibrium towards the alkene product.

    • Alternative Dehydration Reagents: Other reagents like Martin's sulfurane or Burgess reagent can be used for milder dehydration conditions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions - Achieve Better Yields Faster. Retrieved from [Link]

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • MDPI. (2021). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2017). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • RSC Publishing. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 1-chlorine-3-phenyl propane.
  • University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • ResearchGate. (2012). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. Retrieved from [Link]

  • University of Delaware. (n.d.). 8. Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Living Anionic Polymerization of Divinylbenzene Derivatives. Retrieved from [Link]

  • Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Retrieved from [Link]

  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • PMC - NIH. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • PubMed. (2004). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

  • ResearchGate. (2021). Living Anionic Polymerization of Divinylbenzene Derivatives. Retrieved from [Link]

  • Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • Filo. (2024). Q. 73 The product is (1) Ph -. Retrieved from [Link]

  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. Retrieved from [Link]

  • ResearchGate. (2023). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Pearson+. (n.d.). When styrene (vinylbenzene) is commercially polymerized, about 1–.... Retrieved from [Link]

  • Google Patents. (2019). Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.
  • Journal of Chemical Education. (2004). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • YouTube. (2019). Action of Grignard Reagent on Aldehyde and Ketone. Retrieved from [Link]

  • ResearchGate. (2023). Controlled/living polymerization of renewable vinyl monomers into bio-based polymers. Retrieved from [Link]

  • ResearchGate. (2017). Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. Retrieved from [Link]

Sources

Technical Support Center: Mastering the Heck Reaction with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges inherent in palladium-catalyzed Heck reactions involving aryl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Introduction: The Aryl Chloride Challenge

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from an unsaturated halide and an alkene.[1] While aryl iodides and bromides are reactive substrates, the use of aryl chlorides is highly desirable due to their lower cost and wider commercial availability.[2] However, their utility is hampered by the high bond dissociation energy of the C-Cl bond, which makes the rate-limiting oxidative addition step to the Pd(0) catalyst kinetically challenging.[2] This guide provides a comprehensive framework for diagnosing and solving the common issues encountered when working with these less reactive, yet highly valuable, substrates.

Troubleshooting Guide: From Failed Reactions to High Yields

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Q1: My Heck reaction with an aryl chloride failed completely or is giving very low yields. What are the primary causes?

Several factors can contribute to a failed or low-yielding Heck reaction with an aryl chloride. A systematic diagnosis is key.

  • Inactive Catalyst System: The choice of palladium precursor and, more importantly, the ligand is paramount. Standard catalysts like Pd(OAc)₂ with simple phosphine ligands such as triphenylphosphine (PPh₃) are often insufficient to activate the robust C-Cl bond.[2]

  • Suboptimal Ligand Choice: Aryl chloride activation necessitates ligands that can increase the electron density on the palladium center, thereby promoting oxidative addition. Bulky and electron-rich ligands are essential.

  • Inadequate Reaction Conditions: Temperature, the nature of the base, and the solvent system are critical variables that must be fine-tuned for each specific substrate combination.

  • Catalyst Decomposition: The high temperatures often required to drive the reaction can lead to the aggregation of the palladium catalyst into inactive palladium black.[2]

  • Substrate Reactivity: Electron-rich aryl chlorides are notoriously more difficult to activate than their electron-deficient counterparts.[2]

Q2: I suspect my catalyst is dying. I see black precipitate (palladium black) in my reaction flask. What's happening and how can I prevent it?

The formation of palladium black is a common sign of catalyst deactivation and a primary reason for low yields.

Causality: Palladium black formation occurs when the Pd(0) species in the catalytic cycle agglomerates. This is often triggered by:

  • High Temperatures: While necessary for C-Cl bond activation, excessive heat can accelerate catalyst decomposition.[2]

  • Ligand Dissociation/Degradation: If the ligand dissociates from the palladium center, the unprotected Pd(0) atoms can easily aggregate. Some phosphine ligands can also undergo P-C bond cleavage at elevated temperatures.[2]

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of a stabilizing ligand can leave the palladium vulnerable to aggregation.

Troubleshooting Protocol:

  • Re-evaluate Your Ligand: Switch to more robust ligands known for their thermal stability, such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) or adamantyl-based phosphines.[2] Palladacycles are also a good option as they are often more stable at higher temperatures.[2]

  • Optimize the Temperature: While high temperatures are often needed, determine the minimum temperature required for your specific substrate. A temperature screen (e.g., 100 °C, 120 °C, 140 °C) can identify the sweet spot between reactivity and catalyst stability.

  • Check Your Base: Some bases can interact with the catalyst in detrimental ways. If using an amine base, ensure it is sterically hindered to minimize coordination to the palladium center. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a safer choice.

  • Consider Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can help stabilize the catalytic species and prevent agglomeration.

Q3: I'm observing dehalogenation of my aryl chloride instead of the desired Heck product. How can I suppress this side reaction?

Dehalogenation (the replacement of the chlorine atom with a hydrogen) is a competing pathway that consumes your starting material.

Causality: Dehalogenation typically arises from the reaction of the arylpalladium(II) intermediate with a hydride source in the reaction mixture. This can be exacerbated by certain solvents or bases.

Troubleshooting Protocol:

  • Solvent Choice: Some solvents, like certain alcohols, can act as hydride donors at high temperatures. Consider switching to a more inert, high-boiling aprotic polar solvent such as DMF, NMP, or dioxane.

  • Base Selection: Amine bases, particularly those with α-hydrogens, can be a source of hydrides. Switching to an inorganic base like K₂CO₃, NaOAc, or Cs₂CO₃ can often mitigate this issue.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or GC-MS to determine the optimal reaction time.

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors.

Causality:

  • Steric Control: Typically, the aryl group will add to the less sterically hindered carbon of the alkene.

  • Electronic Control: With electron-rich olefins, a mixture of linear and branched products is often observed. The choice of ligand and solvent can influence the electronic environment at the palladium center, thereby affecting the regioselectivity.

Troubleshooting Protocol:

  • Ligand Modification: The steric bulk of the ligand can have a profound impact on regioselectivity. Experiment with different bulky phosphine or NHC ligands.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. A screen of solvents with varying polarities (e.g., toluene, DMF, acetonitrile) may reveal an optimal medium for the desired regioisomer.

  • Additives: The addition of certain salts can sometimes alter the coordination sphere of the palladium and influence the regiochemical outcome.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose ligand for Heck reactions with unactivated aryl chlorides?

A: While there is no single "best" ligand for all substrates, tri(tert-butyl)phosphine (P(t-Bu)₃) and its corresponding phosphonium salt, [HP(t-Bu)₃]BF₄, have shown broad applicability and high success rates for a variety of unactivated aryl chlorides. N-heterocyclic carbene (NHC) ligands are also excellent choices, particularly when high thermal stability is required.

Q: Can I use Pd/C as a catalyst for Heck reactions with aryl chlorides?

A: While Pd/C is a convenient heterogeneous catalyst, it generally shows low activity for unactivated aryl chlorides under standard conditions. The active sites on the carbon support are often not sufficient to promote the difficult oxidative addition of the C-Cl bond. However, some success has been reported under microwave irradiation or with specially prepared Pd/C catalysts.

Q: What is the role of the base in the Heck reaction, and how do I choose the right one?

A: The base plays a crucial role in the final step of the catalytic cycle: the regeneration of the Pd(0) catalyst from the HPdX intermediate.[3] For aryl chlorides, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc), or sterically hindered organic bases like triethylamine (NEt₃) or dicyclohexylmethylamine.[1] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

Q: Is it necessary to run Heck reactions under an inert atmosphere?

A: Yes, it is highly recommended to perform Heck reactions under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by air, which can lead to catalyst deactivation and lower yields.

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Heck Reactions with Aryl Chlorides
Aryl Chloride TypePalladium PrecursorLigandTypical Loading (mol%)BaseSolventTemperature (°C)
Electron-deficientPd(OAc)₂P(t-Bu)₃1-2Cs₂CO₃Dioxane100-120
Electron-neutralPd₂(dba)₃Buchwald-type biarylphosphine1-3K₃PO₄Toluene110-130
Electron-richPd(OAc)₂IPr (NHC ligand)2-5K₂CO₃NMP120-150

Note: These are starting recommendations. Optimization is often required for specific substrates.

General Protocol for a Heck Reaction with an Unactivated Aryl Chloride

This protocol provides a starting point for the coupling of an unactivated aryl chloride with an alkene using a Pd/P(t-Bu)₃ catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 mmol) and the solvent (e.g., dioxane, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams and Workflows

The Heck Catalytic Cycle

Heck_Cycle cluster_steps pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)(Cl)L₂ pd0->pd_intermediate1 aryl_chloride Ar-Cl oxidative_addition Oxidative Addition coordination Coordination pd_intermediate2 [Ar-Pd(II)(Alkene)(Cl)L₂] pd_intermediate1->pd_intermediate2 alkene Alkene migratory_insertion Migratory Insertion pd_intermediate3 R-Pd(II)(Cl)L₂ pd_intermediate2->pd_intermediate3 beta_hydride_elimination β-Hydride Elimination pd_intermediate4 [HPd(II)(Cl)L₂] + Product pd_intermediate3->pd_intermediate4 reductive_elimination Reductive Elimination pd_intermediate4->pd0 base Base

Caption: The catalytic cycle for the Heck reaction.

Troubleshooting Workflow for a Failed Heck Reaction

Troubleshooting_Workflow start Failed Heck Reaction (Low/No Yield) check_catalyst Is the catalyst system appropriate for aryl chlorides? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., P(t-Bu)₃, NHC) check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_temp Screen temperature (e.g., 100-150 °C) check_conditions->optimize_temp No check_side_reactions Are there side products (e.g., dehalogenation)? check_conditions->check_side_reactions Yes optimize_base Screen bases (e.g., K₂CO₃, Cs₂CO₃) optimize_temp->optimize_base optimize_base->check_side_reactions change_solvent Switch to aprotic polar solvent (e.g., DMF, NMP) check_side_reactions->change_solvent Yes success Successful Reaction check_side_reactions->success No change_solvent->success

Caption: A decision tree for troubleshooting failed Heck reactions.

References

  • J. K. Stille, Angew. Chem. Int. Ed. Engl., 1986 , 25, 508-524. [Link]

  • A. F. Littke, G. C. Fu, J. Org. Chem., 1999 , 64, 10-11. [Link]

  • I. P. Beletskaya, A. V. Cheprakov, Chem. Rev., 2000 , 100, 3009-3066. [Link]

  • R. F. Heck, Org. React., 1982 , 27, 345-390. [Link]

  • W. A. Herrmann, C. Brossmer, K. Öfele, C.-P. Reisinger, T. Priermeier, M. Beller, H. Fischer, Angew. Chem. Int. Ed. Engl., 1995 , 34, 1844-1848. [Link]

  • S. P. Nolan, Acc. Chem. Res., 2011 , 44, 91-100. [Link]

  • T. Mizoroki, K. Mori, A. Ozaki, Bull. Chem. Soc. Jpn., 1971 , 44, 581. [Link]

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Technical Support Center: Optimizing Palladium Catalyst Systems for Vinylbenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Vinylbenzene Coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry.[1][2] Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Troubleshooting Guide: From Low Yields to Catalyst Woes

This section addresses the most common challenges encountered during the vinylbenzene coupling (Heck) reaction in a practical question-and-answer format.

Question 1: My reaction is showing low to no conversion of my aryl halide. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often stemming from several factors related to the reactants or the catalyst system.

  • Cause A: Poorly Reactive Aryl Halide. The reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[3] Aryl chlorides are notoriously unreactive and often require specialized, highly active catalyst systems.[3] Electron-donating groups on the aryl halide can also decrease reactivity.[3]

    • Solution:

      • Switch to a More Reactive Halide: If possible, consider using the aryl bromide or iodide equivalent of your substrate.

      • Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for less reactive halides, but be mindful of potential catalyst decomposition.[3]

      • Employ a More Active Catalyst System: For aryl chlorides, consider using palladacycles or catalysts with N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity.[3]

  • Cause B: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution:

      • Ensure Proper Catalyst Activation: Pd(II) precatalysts like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle. This is often achieved in situ using phosphine ligands or amines like triethylamine.[4]

      • Check Ligand-to-Palladium Ratio: An excess of phosphine ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.[4] A 2:1 ligand-to-palladium ratio is often a good starting point.

      • Consider a Pre-activated Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ can sometimes be beneficial, though these can be less stable than Pd(II) precursors.[4]

  • Cause C: Poor Solubility of Reactants. If your aryl halide or base is not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[5]

    • Solution:

      • Solvent Screening: Test a variety of solvents. Polar aprotic solvents like DMF, DMAc, and NMP are common choices.

      • Use of Additives: A phase-transfer catalyst, such as Aliquat-336, can be beneficial in biphasic systems or when using inorganic bases that have low solubility in organic solvents.[5]

Question 2: My reaction is producing byproducts. How can I improve the selectivity for the desired stilbene product?

Side reactions in Heck couplings can lead to complex product mixtures and purification challenges.

  • Common Byproduct A: 1,1-Disubstituted Alkene. The formation of the geminal (1,1-disubstituted) instead of the vicinal (1,2-disubstituted) product is a common issue related to the regioselectivity of the migratory insertion step.

    • Explanation: The regioselectivity is influenced by both steric and electronic factors. For neutral palladium complexes, the aryl group typically adds to the less sterically hindered carbon of the vinyl group.[4] However, for cationic palladium complexes, the addition is electronically controlled, with the aryl group adding to the more electron-deficient carbon.[4]

    • Solution:

      • Solvent Polarity: Higher solvent polarity can favor the formation of the 1,1-disubstituted product.[3] If this is your major byproduct, consider switching to a less polar solvent.

      • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence regioselectivity. Experiment with different ligands to find the optimal balance for your substrate.

  • Common Byproduct B: Polymerization of Vinylbenzene. Vinylbenzene (styrene) can polymerize, especially at elevated temperatures, leading to lower yields of the desired product.[6]

    • Solution:

      • Control Reaction Temperature: Avoid excessively high temperatures.

      • Use a Polymerization Inhibitor: In some cases, adding a small amount of a radical inhibitor like hydroquinone can be beneficial.

      • In Situ Generation of Vinylbenzene: For challenging cases, consider generating the vinylbenzene in situ from a suitable precursor to maintain a low concentration throughout the reaction.[6]

Question 3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The precipitation of palladium black is a visual indicator of catalyst decomposition and deactivation.[7]

  • Cause A: High Reaction Temperature. Many palladium catalysts are not stable at very high temperatures and will decompose to form palladium metal.[3]

    • Solution:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Use a More Thermally Stable Catalyst: Palladacycles and N-heterocyclic carbene (NHC) complexes are generally more resistant to thermal decomposition.[3]

  • Cause B: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and precipitation.

    • Solution:

      • Degas Solvents and Reagents: Thoroughly degas all solvents and reagents before use.

      • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source for my reaction?

The choice of palladium source depends on factors like the reactivity of your aryl halide, the desired reaction conditions, and cost.

  • For highly reactive aryl iodides and bromides: Pd(OAc)₂ is a common and cost-effective choice. It is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • For less reactive aryl chlorides: More active and thermally stable catalysts are often required. Palladacycles or pre-formed complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are good options.[3]

  • For air-sensitive reactions: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, but they are generally less stable and more expensive than Pd(II) sources.[4]

Q2: What is the role of the base in the Heck reaction, and how do I select the best one?

The base is essential for neutralizing the hydrogen halide (HX) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[4]

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. They are soluble in most organic solvents but can sometimes act as ligands, influencing the catalyst activity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are also frequently employed.[4] They are generally less expensive but may have limited solubility in organic solvents, sometimes necessitating the use of a phase-transfer catalyst or a biphasic solvent system.[5] The choice of base can also influence the regioselectivity of the reaction.

Q3: Which solvent should I use for my Heck reaction?

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and selectivity.[3][8]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are the most common solvents for Heck reactions due to their ability to dissolve a wide range of substrates and their high boiling points, which allow for reactions at elevated temperatures.

  • Aqueous Media: For some systems, particularly those using water-soluble ligands, reactions can be performed in water or aqueous-organic mixtures, offering a more environmentally friendly option.[1]

Experimental Protocols

Protocol 1: General Procedure for the Heck Coupling of an Aryl Halide with Vinylbenzene

This protocol provides a general starting point for the synthesis of stilbene derivatives.

  • Catalyst Preparation (in situ):

    • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed reaction solvent (e.g., DMF, 0.1-0.5 M) via syringe.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst, add the aryl halide (1.0 equiv.), vinylbenzene (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Ensure the flask is sealed and under a positive pressure of inert gas.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the aryl halide), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired stilbene derivative.

Data and Visualizations

Table 1: Comparison of Common Ligands for Vinylbenzene Coupling
LigandStructureKey FeaturesTypical Applications
Triphenylphosphine (PPh₃)P(C₆H₅)₃Readily available, cost-effective, moderately electron-rich.General purpose ligand for aryl iodides and bromides.
Tri(o-tolyl)phosphine (P(o-tol)₃)P(C₆H₄-o-CH₃)₃More electron-rich and sterically hindered than PPh₃, can promote oxidative addition.Can improve reactivity for less reactive aryl bromides.
Buchwald Ligands (e.g., SPhos, XPhos)Biaryl phosphinesBulky, electron-rich ligands that form highly active catalysts.Excellent for challenging couplings, including those with aryl chlorides.
N-Heterocyclic Carbenes (NHCs)Imidazolium-basedStrong σ-donors that form highly stable and active palladium complexes.Useful for difficult couplings and high-temperature reactions.
Diagram 1: Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Migratory Insertion Migratory Insertion Ar-Pd(II)(X)L2->Migratory Insertion Vinylbenzene R-Pd(II)(X)L2 R-Pd(II)(X)L2 Migratory Insertion->R-Pd(II)(X)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)(X)L2->Beta-Hydride Elimination H-Pd(II)(X)L2 H-Pd(II)(X)L2 Beta-Hydride Elimination->H-Pd(II)(X)L2 Stilbene Reductive Elimination Reductive Elimination H-Pd(II)(X)L2->Reductive Elimination Base Reductive Elimination->Pd(0)L2 Base-H+X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Aryl_Halide Is the aryl halide reactive (I > Br >> Cl)? Start->Check_Aryl_Halide Check_Catalyst Is the catalyst system appropriate? Check_Aryl_Halide->Check_Catalyst Yes Solution_Halide Switch to a more reactive halide or use a more active catalyst. Check_Aryl_Halide->Solution_Halide No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Optimize ligand/Pd ratio, use a more active ligand (e.g., Buchwald), or ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase temperature, screen solvents for better solubility, or add a phase-transfer catalyst. Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting low conversion in Heck reactions.

References

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Boujlel, K., El Fiana, J., Tourneux, J., & Hafaiedh, M. (2012). Heck coupling styrene with aryl halides catalyzed by palladium complexes in biphasic media. Journal of the Serbian Chemical Society, 77(11), 1549-1558. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoselective synthesis of alkenes through the Heck reaction. Alkene and Alkyne Metathesis, 383-413. [Link]

  • Sagar, R., & Jana, R. (2015). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. RSC Advances, 5(109), 89689-89694. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Jha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 13(32), 22359-22383. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Blaser, H. U., Indolese, A., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. [Link]

  • Ghavre, M., Rodrigues, M. O., & da Silva, M. J. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. RSC advances, 7(65), 41065-41072. [Link]

  • Fu, G. C. (2008). Palladium-catalyzed cross-coupling reactions of alkyl electrophiles. Accounts of chemical research, 41(11), 1555-1564. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Shaikh, I. I., Ahmed, F., Karkoub, S., AlRawashdeh, M., Chen, W., Zhou, H. C., & Madrahimov, S. T. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(1), e202300249. [Link]

  • Gorham, J. (2004). Stilbenes: Preparation and analysis. In Analysis of antioxidants in food by-products (pp. 1-21). Wiley-VCH. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

  • Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings–homogeneous or heterogeneous catalysis, a critical review. Advanced Synthesis & Catalysis, 348(6), 609-679. [Link]

Sources

Technical Support Center: Synthesis of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its synthesis. This document offers insights into the causality behind experimental choices and provides self-validating protocols to ensure the integrity of your results.

Introduction

1-Chloro-3-(1-phenylvinyl)benzene is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its synthesis, while achievable through several common organic transformations, can be accompanied by the formation of various side products that complicate purification and reduce yields. This guide will explore the most common synthetic routes and provide detailed strategies for identifying and mitigating the formation of these impurities.

Section 1: Troubleshooting the Wittig Reaction Route

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1] In the context of synthesizing 1-Chloro-3-(1-phenylvinyl)benzene, this typically involves the reaction of 3-chlorobenzaldehyde with benzyltriphenylphosphonium chloride.

FAQ 1: I've run the Wittig reaction between 3-chlorobenzaldehyde and benzyltriphenylphosphonium chloride, but my yield is low and the crude product is a complex mixture. What are the likely side products?

Answer:

Several side products can contribute to a complex reaction mixture and lower yield in this Wittig reaction. The most common are:

  • Triphenylphosphine oxide (TPPO): This is an unavoidable stoichiometric byproduct of the Wittig reaction.[2][3] Its high polarity and tendency to co-crystallize with the desired product can make purification challenging.

  • (E)- and (Z)-Isomers of 1-Chloro-3-(1-phenylvinyl)benzene: The Wittig reaction is not always completely stereoselective, and you will likely obtain a mixture of the (E) and (Z) geometric isomers.[4][5] The ratio of these isomers is dependent on the reaction conditions and the nature of the ylide.

  • Unreacted 3-chlorobenzaldehyde: If the reaction does not go to completion, you will have residual starting aldehyde in your crude product.

  • Benzaldehyde: This can arise from the decomposition of the phosphonium salt or ylide, especially in the presence of trace amounts of water.

  • Cannizzaro reaction products: Under strongly basic conditions, 3-chlorobenzaldehyde can undergo a disproportionation reaction to form 3-chlorobenzyl alcohol and 3-chlorobenzoic acid.

Troubleshooting Workflow for Wittig Reaction

start Low Yield / Impure Product in Wittig Synthesis q1 Is Triphenylphosphine Oxide (TPPO) the major impurity? start->q1 s1 Optimize purification: - Recrystallization from a non-polar solvent/polar solvent mixture (e.g., hexane/ethyl acetate). - Column chromatography on silica gel. - Precipitation of TPPO with ZnCl2. q1->s1 Yes q2 Is a mixture of (E) and (Z) isomers observed? q1->q2 No s1->q2 s2 Modify reaction conditions to favor one isomer: - Use of stabilized vs. non-stabilized ylides. - Adjust temperature and solvent polarity. q2->s2 Yes q3 Are starting materials or other byproducts present? q2->q3 No s2->q3 s3 Improve reaction setup and execution: - Ensure anhydrous conditions. - Use freshly prepared ylide. - Optimize stoichiometry of reactants. q3->s3 Yes end Improved Yield and Purity q3->end No s3->end PhMgBr1 Phenylmagnesium Bromide Radical Phenyl Radical PhMgBr1->Radical SET PhBr Bromobenzene (starting material) PhBr->Radical SET Biphenyl Biphenyl (Side Product) Radical->Biphenyl PhMgBr2 Phenylmagnesium Bromide PhMgBr2->Biphenyl Coupling

Sources

Long-term stability and storage conditions for 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-3-(1-phenylvinyl)benzene

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides comprehensive technical support for the long-term storage, handling, and stability of 1-Chloro-3-(1-phenylvinyl)benzene (CAS No. 29265-81-4). As a versatile substituted styrene, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its stability is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This document is intended for researchers, chemists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 1-Chloro-3-(1-phenylvinyl)benzene.

Q1: What are the ideal long-term storage conditions for 1-Chloro-3-(1-phenylvinyl)benzene?

For optimal long-term stability, the compound should be stored at -20°C under an inert nitrogen atmosphere .[2] Alternatively, storage at 0-8°C is also acceptable for maintaining purity.[1][3] The primary goal of these conditions is to minimize the rate of potential degradation pathways, most notably polymerization of the vinyl group.

Q2: Can I store this compound at room temperature?

Room temperature storage is not recommended for long-term use. However, shipping or temporary storage at ambient temperatures is generally acceptable for periods of less than two weeks .[2] For any duration longer than this, the risk of degradation, primarily through light or heat-induced polymerization, increases significantly.

Q3: Why is a cold, dark, and inert environment so critical?

The vinylbenzene (styrene) moiety in the molecule is susceptible to free-radical polymerization.[4][5] This process can be initiated by:

  • Heat: Provides the activation energy for polymerization.

  • Light: UV radiation can generate free radicals, initiating a chain reaction.

  • Oxygen: Can form peroxides, which are potent polymerization initiators.

Storing the compound cold slows down reaction kinetics, storing it in the dark prevents photo-initiation, and storing it under an inert atmosphere (like nitrogen or argon) displaces oxygen, preventing peroxide formation.

Q4: Does 1-Chloro-3-(1-phenylvinyl)benzene contain a polymerization inhibitor?

Many commercial grades of styrene and its derivatives are shipped with a small amount of an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent polymerization during transit.[6] However, the presence and concentration of an inhibitor in your specific batch of 1-Chloro-3-(1-phenylvinyl)benzene must be verified by consulting the Certificate of Analysis (CofA) . If the compound is uninhibited, adherence to strict storage protocols is even more critical.

Q5: What is the expected shelf-life of this compound?

When stored under the ideal conditions of -20°C under nitrogen, the compound is expected to remain stable for at least one year. However, we recommend re-analyzing the material's purity via methods like GC-MS or ¹H NMR if it has been stored for longer than one year or if suboptimal storage conditions are suspected.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of 1-Chloro-3-(1-phenylvinyl)benzene.

Problem: The material, which should be a yellow liquid, appears more viscous than usual, has solidified, or contains a precipitate.

  • Causality: This is a strong indication that polymerization has occurred.[6] The vinyl groups have reacted to form oligomers or polymers, which are higher in molecular weight and exhibit increased viscosity or may be solids. The material is no longer pure 1-Chloro-3-(1-phenylvinyl)benzene.

  • Recommended Action:

    • Do not use the material. Its purity is compromised, which will lead to failed reactions and inaccurate results.

    • Isolate the container. Cap it tightly and check for any external signs of pressure buildup. Uncontrolled polymerization can be exothermic.[6]

    • Dispose of the material according to your institution's hazardous waste disposal procedures.[8] Label it clearly as "Suspected Polymerized 1-Chloro-3-(1-phenylvinyl)benzene."

Problem: I need to open the main container frequently for my experiments.

  • Causality: Each time the container is opened, the material is exposed to atmospheric oxygen and moisture, and the headspace is replenished with fresh air. This repeated exposure significantly increases the risk of oxidation and subsequent polymerization, degrading the entire stock.

  • Recommended Action:

    • Aliquot the material. Upon receiving a new bottle, it is best practice to divide the contents into smaller, single-use vials under an inert atmosphere.

    • Follow the "Protocol for Aliquoting and Handling" detailed in Section 4.

    • This practice protects the integrity of the main stock, ensuring long-term stability and consistency across experiments.

Problem: My reaction yield is low, and I suspect the starting material has degraded. How can I confirm its purity?

  • Causality: Subtle degradation, such as the formation of a small percentage of oligomers or oxidation byproducts, may not be visually apparent but can significantly impact reaction outcomes.

  • Recommended Action:

    • Perform a purity analysis. The most common methods are:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the parent compound and detect volatile impurities or degradation products.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect impurities. A broadened baseline in the ¹H NMR spectrum can be indicative of polymer formation.

    • Compare the results to the Certificate of Analysis provided by the manufacturer or to a reference spectrum. For guidance on relevant analytical methods for styrenic compounds, ASTM standards can be a useful reference.[9]

Section 3: Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (Ideal Long-Term) [2] 0-8°C (Acceptable)[1][3]Minimizes reaction kinetics of degradation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon) [2]Prevents oxidation and formation of peroxide initiators.
Light Exposure Store in an amber vial or in the dark. [7]Prevents light-induced (photochemical) polymerization.
Container Tightly sealed container. [2][10]Prevents entry of atmospheric oxygen and moisture.
Incompatibilities Keep away from strong oxidizing agents and strong bases. [10]These substances can initiate unwanted and potentially hazardous reactions.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Handling

  • Preparation: Allow the main container of 1-Chloro-3-(1-phenylvinyl)benzene to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Inert Atmosphere: Perform all transfers inside a fume hood under a gentle stream of dry nitrogen or argon.

  • Transfer: Using a clean, dry syringe or pipette, transfer the desired amounts of the liquid into smaller, pre-dried amber glass vials.

  • Purge and Seal: Before sealing each vial, flush the headspace with the inert gas for 10-15 seconds. Seal tightly with a PTFE-lined cap.

  • Labeling: Clearly label each aliquot with the compound name, date, and concentration (if diluted).

  • Storage: Immediately return the main stock bottle and the new aliquots to the recommended storage temperature (-20°C or 0-8°C).

Protocol 2: Visual Inspection for Quality Control

  • Before each use , visually inspect the aliquot after it has warmed to room temperature.

  • Check for:

    • Clarity: The solution should be a clear, yellow liquid.[1] Any haziness or cloudiness may indicate moisture contamination or insolubility of impurities.

    • Particulates: There should be no solid particles or precipitate.

    • Viscosity: The viscosity should be consistent. Any noticeable thickening suggests polymerization.

    • Color: A significant darkening of the yellow color could indicate degradation.

  • If any of these signs are present , do not use the material and refer to the troubleshooting guide.

Section 5: Chemical Stability and Handling Decision Workflow

The primary pathway for the degradation of 1-Chloro-3-(1-phenylvinyl)benzene is the free-radical polymerization of its vinyl group. This process turns the monomeric liquid into a viscous polymer or solid, rendering it unusable for most synthetic applications. The following workflow provides a logical decision-making process for proper handling to ensure chemical stability.

G start Receive Compound 1-Chloro-3-(1-phenylvinyl)benzene check_use Intended Use Duration? start->check_use short_term Short-Term Use (< 2 weeks) check_use->short_term Short-Term long_term Long-Term Storage (> 2 weeks) check_use->long_term Long-Term store_short Store at 0-8°C Tightly Sealed Away from Light short_term->store_short check_inhibitor Inhibitor Present? (Check CofA) long_term->check_inhibitor pre_use Before Each Use: 1. Equilibrate to Room Temp 2. Visually Inspect for Clarity   & Viscosity Changes store_short->pre_use inhibited Store at -20°C Monitor Periodically check_inhibitor->inhibited Yes uninhibited CRITICAL: Aliquot Under Inert Gas (N₂/Ar) Store Aliquots at -20°C check_inhibitor->uninhibited No / Unsure inhibited->pre_use uninhibited->pre_use

Caption: Decision workflow for storing and handling 1-Chloro-3-(1-phenylvinyl)benzene.

References

  • LookChem. (n.d.). (1-Chlorovinyl)benzene. Retrieved from [Link]

  • ChemBK. (2024). 1-chloro-3-phenyl-benzene. Retrieved from [Link]

  • ChemBK. (n.d.). Vinyl benzene. Retrieved from [Link]

  • Addressee Name. (n.d.). Global Product Strategy (GPS) Safety Summary Benzene. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethylbenzene. Retrieved from [Link]

  • Chemsrc. (2025). 1-chloro-3-[chloro(phenyl)methyl]benzene. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Structure of Vinyl Benzene: A Closer Look. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]

  • Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer. Retrieved from [Link]

  • ResearchGate. (2025). Living Anionic Polymerization of Divinylbenzene Derivatives. Retrieved from [Link]

  • ScienceDirect. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. Retrieved from [Link]

  • Scribd. (2020). Styrene Safe Handling Guide English. Retrieved from [Link]

  • ACS Publications. (n.d.). Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Styrene - Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Styrene. Retrieved from [Link]

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Technical Support Center: Stabilizing 1-Chloro-3-(1-phenylvinyl)benzene in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-3-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of this compound, ensuring the integrity and success of your reactions. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the practical challenges you may encounter.

Introduction to the Stability of 1-Chloro-3-(1-phenylvinyl)benzene

1-Chloro-3-(1-phenylvinyl)benzene is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] Its reactivity is centered around the vinyl group and the chloro-substituted aromatic ring. However, this reactivity also makes the molecule susceptible to degradation under various conditions. The primary degradation pathways include polymerization of the vinyl group and reactions involving the chloro substituent, which can be influenced by heat, light, oxygen, and the presence of acids, bases, or metal catalysts. Understanding these pathways is critical for maintaining the compound's integrity throughout storage and reaction.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 1-Chloro-3-(1-phenylvinyl)benzene to prevent degradation?

A1: Proper storage is the first line of defense against degradation. 1-Chloro-3-(1-phenylvinyl)benzene should be stored at 0-8 °C in a tightly sealed container, protected from light.[1] The low temperature minimizes the rate of potential polymerization and other degradation reactions. Exposure to light can initiate radical polymerization, so an amber vial or storage in a dark location is essential. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, which can also promote degradation pathways.

Q2: I've noticed my sample of 1-Chloro-3-(1-phenylvinyl)benzene has become viscous or has solidified. What happened, and can it still be used?

A2: Increased viscosity or solidification is a strong indicator of polymerization. This occurs when the vinyl groups of multiple molecules react to form long polymer chains. This process can be initiated by exposure to heat, light, or trace impurities. Once polymerized, the compound is generally not suitable for most reactions as its chemical identity has changed. It is crucial to prevent this by adhering to strict storage protocols and considering the use of inhibitors for long-term storage.

Q3: Should I add a stabilizer to my 1-Chloro-3-(1-phenylvinyl)benzene upon receipt?

A3: For long-term storage, or if the compound will be subjected to conditions that might promote polymerization (e.g., heating), adding a stabilizer is a prudent measure. The choice of stabilizer is critical and depends on the intended downstream application.

Stabilizer TypeExamplesTypical ConcentrationNotes
Phenolic Inhibitors 4-tert-Butylcatechol (TBC), Hydroquinone10-100 ppmEffective in the presence of oxygen. May need to be removed before certain reactions.
Nitroxide Radicals (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)50-200 ppmHighly effective radical scavengers. Can inhibit radical-mediated reactions.
Quinones p-Benzoquinone10-50 ppmEffective polymerization inhibitors.

It is imperative to verify that the chosen inhibitor will not interfere with your planned reaction chemistry. For instance, a radical scavenger like TEMPO would be unsuitable if your subsequent reaction proceeds via a radical mechanism.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are common applications for 1-Chloro-3-(1-phenylvinyl)benzene. However, the compound's structure presents unique challenges.

Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Possible Causes & Solutions:

  • Inherent Low Reactivity of the Aryl Chloride: The C-Cl bond is less reactive in oxidative addition to palladium(0) compared to C-Br or C-I bonds.

    • Solution: Employ a more active catalyst system. This includes using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition of the aryl chloride. Increasing the reaction temperature may also be necessary, but this must be balanced against the risk of thermal degradation of the starting material.

  • Protodeborylation of the Boronic Acid/Ester: This is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of arene byproducts from the boronic acid.

    • Solution: Use a stronger base such as Cs2CO3 or K3PO4. Ensure your reaction is rigorously deoxygenated, as oxygen can promote this side reaction.[2]

  • Homocoupling of the Boronic Acid/Ester: This side reaction can be promoted by the presence of Pd(II) species or oxygen.

    • Solution: Ensure complete reduction of the Pd(II) precatalyst to Pd(0) and maintain an inert atmosphere.[2]

Issue 2: Formation of oligomers or polymers as byproducts.

Possible Causes & Solutions:

  • Thermal Polymerization: The reaction temperature required for the activation of the C-Cl bond may be high enough to induce polymerization of the vinyl group.

    • Solution: Add a polymerization inhibitor that is compatible with your reaction conditions. For example, phenolic inhibitors are often suitable for palladium-catalyzed reactions. It is a delicate balance, as too much inhibitor can also hinder the desired reaction. Start with a low concentration (e.g., 10-20 ppm) and optimize as needed.

  • Catalyst-Initiated Polymerization: In some cases, the palladium catalyst itself or intermediates in the catalytic cycle can initiate polymerization.

    • Solution: Screen different palladium sources and ligands. Sometimes, a change in the ligand can suppress this side reaction.

Issue 3: Isomerization of the double bond in a Heck reaction.

Possible Causes & Solutions:

  • Formation of Palladium-Hydride Species: These species can arise from side reactions and can catalyze the isomerization of the double bond.

    • Solution: The addition of a proton scavenger or a weak, non-coordinating base can sometimes mitigate this. Careful selection of the reaction solvent and temperature is also crucial.

Below is a workflow to troubleshoot a Suzuki-Miyaura reaction with 1-Chloro-3-(1-phenylvinyl)benzene.

Suzuki_Troubleshooting Start Low Conversion in Suzuki Reaction Check_Catalyst Is the Catalyst System Active Enough for Aryl-Cl? Start->Check_Catalyst Check_Degradation Is the Starting Material Degrading? Check_Catalyst->Check_Degradation Yes Optimize_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Increase Reaction Temperature. Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are Side Reactions (e.g., Homocoupling) Occurring? Check_Degradation->Check_Side_Reactions No Add_Inhibitor Add a Compatible Polymerization Inhibitor (e.g., Phenolic type). Check_Degradation->Add_Inhibitor Yes Improve_Inertness Ensure Rigorous Deoxygenation. Use High-Purity Reagents. Check_Side_Reactions->Improve_Inertness Yes Successful_Reaction Successful Coupling Check_Side_Reactions->Successful_Reaction No Optimize_Catalyst->Successful_Reaction Add_Inhibitor->Successful_Reaction Improve_Inertness->Successful_Reaction

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Other Common Reactions and General Considerations

Q4: Can I perform reactions that are sensitive to air or moisture with 1-Chloro-3-(1-phenylvinyl)benzene?

A4: Yes, but with precautions. As with many vinyl aromatic compounds, exposure to air (oxygen) can lead to oxidative degradation, forming carbonyl and hydroxyl functionalities.[3] This can be exacerbated by light and heat. Therefore, it is highly recommended to perform such reactions under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents should also be used if the reaction is moisture-sensitive.

Q5: How can I monitor the degradation of 1-Chloro-3-(1-phenylvinyl)benzene during my reaction?

A5: Several analytical techniques can be employed to monitor the stability of the compound:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the appearance of new, often more polar, spots that could indicate degradation products or polymerization (which may appear as a streak from the baseline).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the starting material and any volatile degradation products.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The appearance or increase in intensity of broad peaks in the hydroxyl region (~3200-3600 cm⁻¹) or the carbonyl region (~1650-1750 cm⁻¹) can be indicative of oxidative degradation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the vinyl proton signals and the appearance of broad signals characteristic of a polymer.

Here is a diagram illustrating the primary degradation pathways.

Degradation_Pathways Substrate 1-Chloro-3-(1-phenylvinyl)benzene Polymerization Polymerization/ Oligomerization Substrate->Polymerization Oxidation Oxidative Degradation Substrate->Oxidation Dehydrochlorination Dehydrochlorination Substrate->Dehydrochlorination Heat_Light Heat, Light, Radical Initiators Heat_Light->Polymerization Oxygen Oxygen, Oxidizing Agents Oxygen->Oxidation Base_Heat Strong Base, High Temperature Base_Heat->Dehydrochlorination

Caption: Key degradation pathways for 1-Chloro-3-(1-phenylvinyl)benzene.

Experimental Protocols

Protocol for Removal of Phenolic Inhibitors

If your reaction is sensitive to phenolic inhibitors like TBC, they can be removed by washing a solution of the compound with an aqueous base.

  • Dissolve the 1-Chloro-3-(1-phenylvinyl)benzene in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the washing 2-3 times.

  • Wash the organic layer with water to remove any residual NaOH.

  • Wash the organic layer with brine to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Important: Use the inhibitor-free compound immediately, as it will be more prone to polymerization.

References

  • Chem-Impex. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene. Retrieved from [Link]

  • Mandal, B.M. (2013). Fundamentals of Polymerization. World Scientific Publishing Co Pvt Ltd.
  • Patel, R., et al. (2014). Plasticization Effect on the Photodegradation of Poly (4-Chlorostyrene) and Poly (4-Bromostyrene) Films.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Reaction Parameters for 1-Chloro-3-(1-phenylvinyl)benzene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

Welcome to the technical support center for 1-Chloro-3-(1-phenylvinyl)benzene (also known as 1-(3-chlorophenyl)-1-phenylethylene). As researchers, you likely selected this monomer for its ability to introduce high thermal stability and refractive index modifications into polymer backbones.

Critical Technical Context: Unlike styrene, this monomer is a 1,1-diphenylethylene (DPE) derivative .[1][2] It possesses significant steric hindrance at the vinyl carbon. Consequently, it does not homopolymerize to high molecular weight under standard anionic conditions. Instead, it is utilized for:

  • Strictly Alternating Copolymerization: (e.g., with butadiene or styrene).

  • End-Capping/Functionalization: To create stable carbanions or introduce chlorine functionality.

  • Controlled Radical Polymerization (Comonomer): Modulating sequence distribution.

This guide focuses on Anionic Polymerization , the most precise method for utilizing this monomer.

Module 1: Pre-Reaction Purification (The "Orange Tint" Standard)

Issue: "My reaction terminates immediately," or "Target molecular weight is erratic." Diagnosis: Protogenic impurities (water, alcohols) are killing the living carbanions. DPE derivatives are less reactive than styrene, making them highly sensitive to termination.

Protocol: Monomer Purification Workflow

Do not rely on simple distillation.

  • Pre-Drying: Stir monomer over Calcium Hydride (

    
    ) for 24 hours.
    
  • Degassing: Perform three freeze-pump-thaw cycles on a high-vacuum line (

    
     mmHg).
    
  • Titration (The Litmus Test):

    • Add small aliquots of n-Butyllithium (n-BuLi) to the monomer flask.

    • Endpoint: The appearance of a persistent faint red/orange color .

    • Science:[3][4] The color indicates the formation of the diphenylalkyl anion, confirming all impurities are scavenged.

  • Distillation: Distill the monomer directly from this colored solution into your reaction vessel immediately prior to use.

Visual Guide: Purification Logic

PurificationWorkflow Raw Raw Monomer (Contains H2O/O2) CaH2 Stir over CaH2 (24h, Inert Gas) Raw->CaH2 FPT Freeze-Pump-Thaw (3 Cycles) CaH2->FPT Titration n-BuLi Titration (Scavenge Protons) FPT->Titration ColorCheck Check Color: Persistent Orange? Titration->ColorCheck Distill Vacuum Distill into Reactor ColorCheck->Distill Yes Abort Repeat Titration ColorCheck->Abort No (Color Fades) Abort->Titration

Figure 1: Purification workflow ensuring the removal of protic impurities. The "Persistent Orange" check is the critical go/no-go step.

Module 2: Reaction Optimization (Copolymerization)

Issue: "I am getting low conversion or only oligomers." Diagnosis: You are likely attempting homopolymerization or the temperature is above the ceiling temperature (


) for the crossover reaction.
The Kinetics of Crossover

In anionic synthesis, this monomer (


) adds to a polystyryl or polybutadienyl anion (

). The rate constant

(crossover) is generally faster than

(homopolymerization, which is

).

Optimized Parameters:

ParameterRecommended SettingScientific Rationale
Solvent THF (Tetrahydrofuran)Polar solvents stabilize the delocalized carbanion and accelerate the crossover reaction rate significantly compared to non-polar solvents like benzene [1].
Temperature

to

Lower temperatures favor the thermodynamics of addition (equilibrium shifts to polymer) and suppress side reactions like lithium hydride elimination.
Additive LiCl (5-10 equivalents)In polar solvents, LiCl disrupts aggregation of living centers, narrowing the Polydispersity Index (PDI) [2].
Monomer Ratio 1.1 - 1.5 eq (vs Initiator)For end-capping, use a slight excess to ensure quantitative functionalization. For copolymerization, feed rate controls sequence.
Troubleshooting Table
SymptomProbable CauseCorrective Action
Yellow/Orange Color Fades Termination by impurities.Re-check inert gas lines (Argon/Nitrogen) for leaks. Use glass-sealed break-seals if possible.
Broad PDI (>1.2) Slow initiation or aggregation.Add LiCl or switch from Benzene to THF. Ensure rapid mixing.
No Polymerization (Homopolymer) Steric hindrance.[1][5][6]Stop. This monomer does not homopolymerize.[1][6] Switch to copolymerization with Styrene or Isoprene.

Module 3: Post-Reaction Analysis & Quenching

Issue: "My GPC traces show a shoulder or double peak." Diagnosis: Inefficient capping or dimerization.

Mechanism of Action

When 1-Chloro-3-(1-phenylvinyl)benzene adds to a living chain, it forms a highly stabilized, sterically hindered carbanion. This anion is too bulky to add another unit of itself (preventing homopolymerization) but can add a less hindered monomer (like styrene).

Quenching Protocol:

  • Degassed Methanol: Add excess degassed methanol to terminate the living anions.

  • Color Change: The characteristic deep red/orange color of the DPE-anion should vanish instantly, turning the solution clear/yellow.

  • Precipitation: Pour the reaction mixture into a large excess of methanol to precipitate the polymer.

Visual Guide: Reaction Pathway

ReactionPathway Initiator Living Polymer Chain (P-Li) Monomer Add Monomer: 1-Chloro-3-(1-phenylvinyl)benzene Initiator->Monomer Complex Formation of Sterically Hindered Carbanion Monomer->Complex Fast Crossover PathA Path A: Add Styrene (Copolymerization) Complex->PathA Less Hindered Monomer PathB Path B: Add More DPE (No Reaction/Oligomers) Complex->PathB Steric Barrier ResultA Alternating Copolymer (High MW) PathA->ResultA ResultB Stalled Reaction (Low MW) PathB->ResultB

Figure 2: The bifurcation of reactivity. Path A leads to successful copolymerization, while Path B illustrates the failure of homopolymerization due to steric hindrance.

Frequently Asked Questions (FAQs)

Q: Can I use this monomer for Radical Polymerization instead? A: Yes, but strictly as a comonomer. In Free Radical Polymerization (FRP), it acts similarly to DPE, serving as a regulator to reduce molecular weight or induce alternating sequences. It will not form a homopolymer.[1][6]

Q: Why is the refractive index of my copolymer lower than expected? A: Check the incorporation ratio. Due to the reactivity ratios (


), the incorporation of the DPE derivative might be lower than the feed ratio if not starved-fed. Verify composition using 

-NMR (aromatic region integration).

Q: Is the Chlorine group stable during anionic polymerization? A: Generally, yes. The Chlorine on the phenyl ring (aryl chloride) is relatively stable to alkyl lithiums at low temperatures (


). However, at higher temperatures (

), lithium-halogen exchange can occur, leading to side reactions/branching. Keep it cold.

References

  • Anionic Polymerization of 1,1-Diphenylethylene Derivatives. Journal of Polymer Science. [Link]

  • Effect of Lithium Chloride on the Anionic Polymerization of Styrene. Macromolecules. [Link]

  • Synthesis of Chain-End Functionalized Polystyrenes using 1,1-Diphenylethylene Derivatives. Polymer Chemistry. [Link]

Sources

Troubleshooting low conversion rates in reactions with 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 1-Chloro-3-(1-phenylvinyl)benzene. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome challenges and optimize your synthetic routes.

Introduction to 1-Chloro-3-(1-phenylvinyl)benzene

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a versatile bifunctional organic compound.[1] Its utility in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced polymers stems from its unique structure.[1] The molecule possesses two key reactive sites:

  • A vinyl chloride group: This functionality is an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3][4]

  • A 1-phenylvinyl (styrenic) group : This moiety is susceptible to polymerization, a critical consideration under typical reaction conditions.[5][6]

Low conversion rates in reactions with this substrate often arise from the inherent low reactivity of the C-Cl bond and competing side reactions. This guide provides a structured approach to diagnosing and resolving these common issues.

Part 1: Core Troubleshooting Guide

This section addresses the most common issues encountered during experiments in a direct question-and-answer format.

Problem 1: Low to No Product Formation in Palladium-Catalyzed Cross-Coupling Reactions

You've set up a Suzuki or Heck reaction, but analysis (TLC, LC-MS, GC-MS) shows primarily unreacted starting material.

Potential Cause A: Inactive Palladium Catalyst

The conversion of the Pd(II) precatalyst to the active Pd(0) species is failing, or the Pd(0) catalyst is being deactivated.

  • Question: My catalyst seems inactive. What should I check first?

    • Answer: First, verify the integrity of your palladium source and ligands. Ensure you are using strictly anaerobic conditions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Question: How does my choice of phosphine ligand affect the catalyst's activity?

    • Answer: The ligand is critical for stabilizing the Pd(0) center and facilitating key steps of the catalytic cycle.[7] For unreactive electrophiles like vinyl chlorides, bulky and electron-rich phosphine ligands (e.g., trialkylphosphines or biarylphosphines) are often required.[8] These ligands promote the oxidative addition step and can accelerate the overall reaction rate.[7][9] If you are using a standard ligand like PPh₃ and seeing no conversion, switching to a more specialized ligand is a primary troubleshooting step.

Potential Cause B: Inefficient Oxidative Addition

The oxidative addition of the vinyl chloride's C-Cl bond to the Pd(0) center is often the rate-limiting step. Vinyl chlorides are significantly less reactive than the corresponding bromides or iodides.[10]

  • Question: My reaction is clean but stalls with significant starting material remaining. How can I drive it to completion?

    • Answer: To overcome the high activation barrier of C-Cl bond cleavage, consider the following:

      • Increase Temperature: Many cross-coupling reactions involving chlorides require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.

      • Optimize Catalyst Loading: While low catalyst loadings are ideal, a stalled reaction may benefit from an increased loading (e.g., from 1-2 mol% to 5 mol%).[10]

      • Switch to a More Active Catalyst System: Employ catalyst systems known for activating chlorides, which often involve highly electron-rich and sterically hindered phosphine ligands.

Potential Cause C: Issues with the Nucleophilic Coupling Partner (Suzuki-Miyaura Specific)

In a Suzuki-Miyaura coupling, the boronic acid must be activated by a base to facilitate transmetalation.[11]

  • Question: How do I choose the right base for my Suzuki-Miyaura reaction?

    • Answer: The base is not merely a proton scavenger; it forms a boronate complex, which is essential for transmetalation. The choice of base is critical and often solvent-dependent.

      • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[12] K₃PO₄ is a stronger base and is often effective in challenging couplings. Cs₂CO₃ is highly effective but more expensive.

      • The base's solubility is key. For instance, in a toluene/water system, the reaction occurs at the interface, and the base must be effective in this environment.

      • If your substrate is base-sensitive, a milder base like KF might be a suitable alternative.[11]

  • Question: My boronic acid seems to be degrading. Is this possible?

    • Answer: Yes, boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures in the presence of water or protic solvents.[13] Ensure your boronic acid is pure and dry before use. If you suspect degradation, use a freshly opened bottle or purify the reagent.

Problem 2: Significant Formation of Unwanted Side Products

Your starting material is being consumed, but the yield of the desired product is low due to the formation of impurities.

Side Product A: Polymerization
  • Question: My reaction mixture has turned into a thick, insoluble sludge. What happened?

    • Answer: The 1-phenylvinyl (styrenic) moiety of your substrate is prone to free-radical polymerization at the elevated temperatures often required for cross-coupling.[5][6] This results in the formation of polystyrene-like oligomers or polymers, which often precipitate from the reaction solvent.

    • Solution: Add a radical inhibitor to your reaction mixture. Common and effective inhibitors include butylated hydroxytoluene (BHT) or phenothiazine (added at ~0.1-0.5 mol%). This can suppress polymerization without significantly interfering with the palladium catalytic cycle.

Side Product B: Homo-coupling of the Nucleophile
  • Question: I am forming a significant amount of biphenyl product from my phenylboronic acid (in a Suzuki reaction). Why?

    • Answer: Homo-coupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle. It can also occur if the reductive elimination step is slow compared to competing pathways.

    • Solution: The most effective solution is rigorous deoxygenation of your reaction setup.[14] Ensure your solvents are thoroughly degassed and that the inert atmosphere is maintained for the entire duration of the reaction.

Side Product C: Reduction or Isomerization
  • Question: I am observing byproducts that appear to be reduced or isomerized versions of my starting material or product. What causes this?

    • Answer: Side reactions like hydrodehalogenation (replacement of Cl with H) can occur, often mediated by palladium hydride species that can form in the presence of certain bases or impurities. In Heck reactions, double bond isomerization is also a known side reaction.[15]

    • Solution: The choice of base and solvent system can influence these pathways. For Heck reactions, adding silver salts can sometimes minimize isomerization.[15] For hydrodehalogenation, ensuring the purity of all reagents and maintaining a strictly controlled reaction environment is key.

Part 2: Workflow Diagrams & Data Tables

To streamline your troubleshooting process, we have developed a logical workflow and compiled recommended starting conditions.

Troubleshooting Workflow for Low Conversion

This decision tree provides a step-by-step guide to diagnosing poor reaction performance.

G start Low Conversion Observed check_sm Analysis shows only starting material? start->check_sm Yes check_impurities Analysis shows new spots/peaks (impurities)? start->check_impurities No sm_cause Probable Cause: Reaction Not Initiated check_sm->sm_cause imp_cause Probable Cause: Side Reactions Dominating check_impurities->imp_cause check_catalyst 1. Check Catalyst System - Is Pd precatalyst/ligand active? - Degassing sufficient? sm_cause->check_catalyst check_conditions 2. Check Reaction Conditions - Is temperature high enough? - Is base correct (for Suzuki)? check_catalyst->check_conditions increase_loading 3. Increase Catalyst Loading or Change Ligand check_conditions->increase_loading check_polymer Insoluble material present? imp_cause->check_polymer add_inhibitor Yes: Likely Polymerization. Add radical inhibitor (e.g., BHT). check_polymer->add_inhibitor Yes check_homocoupling No: Check for Homo-coupling or Reduction products. check_polymer->check_homocoupling No improve_degassing Improve degassing. Re-evaluate base/solvent choice. check_homocoupling->improve_degassing

Caption: A logical workflow for troubleshooting low conversion rates.

Competing Reaction Pathways

Understanding the balance between the desired reaction and potential side reactions is crucial for optimization.

G cluster_0 Desired Pathway cluster_1 Side Reactions SM 1-Chloro-3-(1-phenylvinyl)benzene + Nucleophile Product Cross-Coupled Product SM->Product Pd Catalyst, Base, Heat Polymer Polymerization SM->Polymer Heat Homo Homo-coupling SM->Homo O2 Impurity Reduction Reduction/Other SM->Reduction [Pd-H] species

Caption: Key reaction pathways in cross-coupling experiments.

Table 1: Recommended Starting Conditions for Cross-Coupling

Use this table as a starting point for reaction optimization. Conditions may vary based on the specific nucleophile used.

ParameterSuzuki-Miyaura CouplingHeck Coupling
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 1-5 mol%2-5 mol%
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands
Ligand:Pd Ratio 2:1 to 4:12:1 to 4:1
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)Et₃N, DIPEA, K₂CO₃ (1.5-2 equiv.)
Solvent Toluene/H₂O, Dioxane/H₂O, 2-MeTHFDMF, DMAc, NMP
Temperature 80-110 °C100-140 °C
Additives None typically requiredRadical inhibitor (e.g., BHT) recommended

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Why is my reaction with 1-Chloro-3-(1-phenylvinyl)benzene so much slower than with the corresponding bromide?

    • A: The carbon-chlorine bond is significantly stronger than a carbon-bromine bond. Consequently, the rate-determining oxidative addition step is much slower for chlorides, requiring more forcing conditions (higher temperatures) and more specialized, electron-rich catalyst systems to achieve comparable reaction rates.[10]

  • Q2: How do I properly degas my reaction mixture?

    • A: The most common method is "sparging," where you bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. An alternative is the "freeze-pump-thaw" method (usually 3 cycles), which is more rigorous and suitable for highly oxygen-sensitive reactions. For the reaction itself, after adding reagents, evacuate and backfill the reaction vessel with inert gas several times before heating.

  • Q3: What is the role of the phosphine ligand and how do I choose one?

    • A: The ligand stabilizes the palladium center, influences its reactivity, and controls the accessibility of the metal to the substrates. For challenging substrates like vinyl chlorides, bulky, electron-rich ligands are preferred because they promote the difficult oxidative addition step and facilitate the final, product-releasing reductive elimination step.[7] The choice of ligand is often empirical, and screening a small set of established, effective ligands (e.g., the Buchwald biarylphosphine ligands) is a common strategy.

  • Q4: How should I store 1-Chloro-3-(1-phenylvinyl)benzene?

    • A: Due to the styrenic moiety's potential to polymerize over time, it should be stored in a cool, dark place. Refrigeration is recommended. Check for the presence of a polymerization inhibitor in the product as supplied by the vendor. If none is present and you plan to store it for an extended period, consider adding a small amount of an inhibitor like BHT.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Biffis, A., et al. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor Scholarship. Retrieved from [Link]

  • Lipshutz, B. H., & Petersen, T. B. (2006). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 8(18), 3979–3982. Retrieved from [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene. Retrieved from [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Xia, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(25), 7697–7706. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1833–1841. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-chlorine-3-phenyl propane.
  • Datta, G. K. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]

  • PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • van der Vlugt, J. I. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • ResearchGate. (2025). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C-H Activation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Pearson+. (2023). Styrene (vinylbenzene) undergoes electrophilic aromatic substitution... Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from [Link]

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]

  • YouTube. (2023). Polystyrene Polymerization Mechanism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • University of Liverpool IT Services. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Retrieved from [Link]

  • ChemBK. (2024). 1-chloro-3-phenyl-benzene. Retrieved from [Link]

  • Academia.edu. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Quora. (2020). Can the Heck reaction coupling reaction proceed with a vinyl halide? Retrieved from [Link]

  • Pearson+. (n.d.). When styrene (vinylbenzene) is commercially polymerized... Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Proprep. (n.d.). How does the presence of an aryl halide affect the conditions needed for a Suzuki coupling reaction? Retrieved from [Link]

  • Myers, A. (n.d.). The Heck Reaction. Harvard University. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Crosslinking Polymerization of 1,4-Divinylbenzene. Retrieved from [Link]

Sources

Navigating the Synthesis of 1-Chloro-3-(1-phenylvinyl)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize and scale up this valuable chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. This resource is built on a foundation of established chemical principles and practical, field-tested experience to help you navigate the complexities of this synthesis.

Introduction to the Synthesis

1-Chloro-3-(1-phenylvinyl)benzene is a substituted styrene with applications in the synthesis of pharmaceuticals and advanced materials.[1] Its synthesis can be approached through several methods, with the Wittig reaction being a common and versatile choice.[2][3] This guide will primarily focus on the Wittig route, while also addressing potential challenges in alternative methods like Grignard reactions and Suzuki-Miyaura coupling.

Core Synthesis Pathway: The Wittig Reaction

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond in 1-Chloro-3-(1-phenylvinyl)benzene by reacting 1-(3-chlorophenyl)ethanone with a phosphorus ylide.[3]

Wittig_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 1-(3-chlorophenyl)ethanone 1-(3-chlorophenyl)ethanone Intermediate Intermediate 1-(3-chlorophenyl)ethanone->Intermediate Nucleophilic Attack Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide Deprotonation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphorus Ylide Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene Triphenylphosphine oxide Triphenylphosphine oxide Phosphorus Ylide->Intermediate Intermediate->1-Chloro-3-(1-phenylvinyl)benzene Intermediate->Triphenylphosphine oxide Grignard_Dehydration cluster_reactants_grignard Reactants cluster_reaction_grignard Reaction Conditions cluster_intermediate Intermediate cluster_dehydration Dehydration cluster_product_grignard Product 1-(3-chlorophenyl)ethanone 1-(3-chlorophenyl)ethanone Tertiary Alcohol Tertiary Alcohol 1-(3-chlorophenyl)ethanone->Tertiary Alcohol Grignard Addition Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Tertiary Alcohol Anhydrous Ether (e.g., THF) Anhydrous Ether (e.g., THF) Anhydrous Ether (e.g., THF)->Tertiary Alcohol 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene Tertiary Alcohol->1-Chloro-3-(1-phenylvinyl)benzene Dehydration Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->1-Chloro-3-(1-phenylvinyl)benzene Heat Heat Heat->1-Chloro-3-(1-phenylvinyl)benzene

Sources

Removing catalyst residues from 1-Chloro-3-(1-phenylvinyl)benzene products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Palladium Residues from 1-Chloro-3-(1-phenylvinyl)benzene Products

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with catalyst removal during the synthesis of 1-Chloro-3-(1-phenylvinyl)benzene and related compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.

The synthesis of 1-Chloro-3-(1-phenylvinyl)benzene, a valuable building block in pharmaceutical and materials science, often employs palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[1][2][3][4] While highly efficient, these methods can leave behind trace amounts of palladium in the final product. Residual palladium is a significant concern, especially in drug development, as regulatory bodies impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[5] This guide provides a structured approach to diagnosing and resolving issues related to palladium contamination.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-Chloro-3-(1-phenylvinyl)benzene.

Question 1: I've performed a standard aqueous work-up and filtration, but my product is still discolored (grey, black, or pink). What's causing this?

Answer: A persistent discoloration after initial work-up is a strong indicator of residual palladium. The color can vary depending on the state of the palladium:

  • Black or Grey Precipitate: This is often due to the formation of palladium black (Pd(0)), which can occur as the catalyst complex degrades.

  • Pink, Red, or Brown Hue in Solution: This may indicate the presence of soluble palladium complexes or colloidal palladium nanoparticles.

Initial Troubleshooting Steps:

  • Filtration through Celite®: A simple and effective first step is to dilute your crude reaction mixture in a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium species.[6][7]

  • Solvent Selection: Ensure your product is fully dissolved during this filtration. If the product and the palladium residues have similar solubilities, this simple filtration may not be sufficient.

Question 2: My product appears clean by TLC and ¹H NMR, but ICP-MS analysis shows high palladium levels (>100 ppm). Why isn't column chromatography removing the palladium?

Answer: This is a common and often perplexing issue. While flash column chromatography is excellent for removing organic impurities, its effectiveness for palladium removal can be variable.[8] Several factors could be at play:

  • Formation of Neutral, Soluble Pd-Complexes: The residual palladium may not be in an ionic or highly polar state. It can exist as neutral complexes with ligands (e.g., phosphines) from the reaction, allowing it to co-elute with your product.

  • Product-Palladium Interaction: 1-Chloro-3-(1-phenylvinyl)benzene contains an alkene and aromatic rings, which can coordinate with palladium species, causing them to travel together on the column.

  • Limitations of Silica Gel: Standard silica gel may not have a strong enough affinity for all forms of residual palladium to ensure complete retention.

A study has shown that while column chromatography can remove a significant portion of palladium (around 90%), it often fails to bring the levels below 100 ppm consistently.[8] For applications requiring high purity, such as API synthesis, a secondary purification step is almost always necessary.[8]

Question 3: What are "metal scavengers," and how do I choose the right one?

Answer: Metal scavengers are materials designed to bind selectively to metal ions and complexes, removing them from solution.[9] They are a highly effective tool when standard methods fall short. The choice of scavenger depends on the nature of the palladium species you are trying to remove.

  • Thiol-Based Scavengers (e.g., Si-Thiol, Si-TMT): These are generally the most effective for palladium. Sulfur has a high affinity for soft metals like palladium, forming strong, insoluble complexes. Si-TMT (2,4,6-trimercaptotriazine on silica) is particularly effective and has been shown to reduce palladium levels to <100 ppm.[8]

  • Amine-Based Scavengers (e.g., Si-Amine, Si-Triamine): These can be effective, particularly for more Lewis-acidic palladium species. They offer a different selectivity profile compared to thiol-based scavengers.

  • Activated Carbon: This is a cost-effective option that can be highly efficient in removing palladium.[10][11] However, a key drawback is the potential for non-selective adsorption of the desired product, leading to yield loss.[10] A screening study is often necessary to find a grade of activated carbon that provides good palladium removal with minimal product loss.

The following flowchart provides a decision-making framework for selecting a purification strategy.

G start Crude Product with High Pd Content celite Filter through Celite® Pad start->celite check_color Is the filtrate colorless? celite->check_color column_chrom Column Chromatography check_color->column_chrom  Yes check_color->column_chrom  No icp_analysis Perform ICP-MS Analysis check_ppm Is Pd < 10 ppm? icp_analysis->check_ppm scavenger_screen Screen Metal Scavengers: - Si-TMT (Thiol) - Activated Carbon - Si-Amine check_ppm->scavenger_screen  No final_product Final Product check_ppm->final_product  Yes scavenger_screen->icp_analysis Re-analyze best performer column_chrom->icp_analysis

Caption: Decision workflow for palladium removal.

Part 2: In-Depth Experimental Protocols

These protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol 1: Activated Carbon Treatment

Principle: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb palladium species through a combination of physisorption and chemisorption. This method is cost-effective but requires optimization to prevent product loss.[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude or column-purified 1-Chloro-3-(1-phenylvinyl)benzene in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Carbon Selection: Choose a grade of activated carbon for initial screening. Darco® KB-B is a commonly used and effective option.[10]

  • Treatment: Add 0.1-0.2 weight equivalents of activated carbon to the solution (i.e., for 10 g of product, use 1-2 g of carbon).

  • Agitation & Heating: Stir the mixture vigorously at a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally. A longer duration and higher temperature can improve palladium removal but may also increase product adsorption.[10]

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with a small amount of fresh, hot solvent to recover any adsorbed product.

    • Causality: Hot filtration is crucial because the solubility of the product is higher at elevated temperatures, minimizing its precipitation and loss on the filter cake.

  • Analysis: Concentrate the filtrate and analyze the palladium content using ICP-MS. Also, determine the recovered product yield to assess for loss.

Data Summary Table: Activated Carbon Screening

Activated Carbon GradeWeight EquivalentsTemperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Darco® KB-B0.24518300<197
Ecosorb® C-9410.1221.533010-30>95

Data adapted from real-world case studies to illustrate typical performance.[10]

Protocol 2: Silica-Based Scavenger Treatment (Si-TMT)

Principle: Si-TMT (2,4,6-trimercaptotriazine, silica-supported) is a "soft" scavenger that has a very high affinity for "soft" metals like palladium. The triazine core and multiple thiol groups allow for strong chelation of palladium, forming a stable, insoluble complex that can be easily filtered off.

The mechanism involves the displacement of ligands from the palladium center by the sulfur atoms of the scavenger, leading to a highly stable chelated complex.

G cluster_0 cluster_1 cluster_2 Pd Pd(L)n Complex [Si-TMT]-Pd Complex Pd->Complex Product Product Scavenger Si-TMT Scavenger->Complex Ligands nL Complex->Ligands

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Modern Chemistry

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural characterization of novel molecules is not merely a procedural step but the bedrock of innovation and regulatory compliance. The compound 1-Chloro-3-(1-phenylvinyl)benzene, a substituted styrene derivative, presents a unique constellation of structural features—a chlorinated aromatic ring and a vinylic moiety conjugated with a second phenyl group. These characteristics make it a valuable synthon, but also create a landscape of isomeric possibilities that demand rigorous spectroscopic validation. Misidentification of an isomer, such as the closely related 1-chloro-4-(1-phenylvinyl)benzene, could lead to significant deviations in reactivity, biological activity, and material properties.

This guide provides a comprehensive framework for the spectroscopic validation of 1-Chloro-3-(1-phenylvinyl)benzene. We will delve into the interpretation of its predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, and draw critical comparisons with the expected spectroscopic data of its para-substituted isomer. Furthermore, this document will outline the robust experimental protocols necessary to acquire high-fidelity spectroscopic data, ensuring the trustworthiness and reproducibility of your findings.

The Spectroscopic Fingerprint: A Multi-faceted Approach to Validation

No single spectroscopic technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for an irrefutable structural assignment. The following sections will detail the expected spectral features for 1-Chloro-3-(1-phenylvinyl)benzene and its para-isomer, highlighting the subtle yet critical differences that enable their differentiation.

Workflow for Spectroscopic Validation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion synthesis Synthesis of 1-Chloro-3-(1-phenylvinyl)benzene purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir prediction Comparison with Predicted Spectra nmr->prediction ms->prediction ir->prediction isomer_comparison Comparison with Isomer Data prediction->isomer_comparison lit_data Literature Data (if available) isomer_comparison->lit_data structure_confirmation Structural Confirmation lit_data->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum, complemented by the number of unique carbon signals in a ¹³C NMR spectrum, provide a detailed map of the molecule's connectivity.

Predicted ¹H NMR Spectrum of 1-Chloro-3-(1-phenylvinyl)benzene

In the ¹H NMR spectrum of 1-Chloro-3-(1-phenylvinyl)benzene, we anticipate signals corresponding to the vinylic protons and the aromatic protons of the two phenyl rings. Due to the meta-substitution on the chlorinated ring, all four of its aromatic protons are expected to be chemically non-equivalent, leading to a more complex splitting pattern compared to the para-isomer.

Comparison with 1-Chloro-4-(1-phenylvinyl)benzene

For the para-isomer, 1-Chloro-4-(1-phenylvinyl)benzene, the symmetry of the 4-chlorophenyl ring would result in two distinct aromatic proton signals, likely appearing as doublets. This clear distinction in the aromatic region is a key differentiating feature. The proton spectrum is expected to show signals in the aromatic region (δ 7.0-7.5 ppm) and the vinyl region (δ 5.0-6.0 ppm)[1]. The five protons of the unsubstituted phenyl ring will likely present as a complex multiplet in both isomers[1].

Predicted ¹³C NMR Spectrum of 1-Chloro-3-(1-phenylvinyl)benzene

The proton-decoupled ¹³C NMR spectrum of 1-Chloro-3-(1-phenylvinyl)benzene is predicted to show 14 distinct signals, corresponding to each unique carbon atom in the molecule. The vinylic carbons will appear in the characteristic alkene region, while the aromatic carbons will resonate at higher chemical shifts.

Comparison with 1-Chloro-4-(1-phenylvinyl)benzene

In contrast, due to the symmetry of the para-substituted ring, 1-Chloro-4-(1-phenylvinyl)benzene is expected to exhibit fewer than 14 signals in its ¹³C NMR spectrum. Specifically, the 4-chlorophenyl ring should only contribute four unique carbon signals. The proton-decoupled ¹³C NMR spectrum for the C₁₄H₁₁Cl structure is expected to show up to 10 distinct signals in the aromatic/vinylic region[1].

Spectroscopic Data 1-Chloro-3-(1-phenylvinyl)benzene (Predicted) 1-Chloro-4-(1-phenylvinyl)benzene (Expected)
¹H NMR Complex multiplets for the 3-chlorophenyl protons.Two doublets for the 4-chlorophenyl protons.
Multiplet for the phenyl protons.Multiplet for the phenyl protons.
Two singlets for the vinylic protons.Two singlets for the vinylic protons.
¹³C NMR 14 distinct signals.Fewer than 14 signals (due to symmetry).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Expected Mass Spectrum of 1-Chloro-3-(1-phenylvinyl)benzene

The mass spectrum of 1-Chloro-3-(1-phenylvinyl)benzene is expected to show a molecular ion peak (M⁺) and an M+2 peak, characteristic of the presence of a chlorine atom. The molecular formula C₁₄H₁₁Cl gives a molecular weight of approximately 214.69 g/mol . Therefore, the spectrum should exhibit a molecular ion peak for [C₁₄H₁₁³⁵Cl]⁺ at an m/z of 214 and an isotopic peak for [C₁₄H₁₁³⁷Cl]⁺ at an m/z of 216[1]. The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes[1].

Key fragmentation patterns would likely involve the loss of a chlorine atom and cleavage at the vinylic bond.

Comparison with 1-Chloro-4-(1-phenylvinyl)benzene

The mass spectrum of the para-isomer is expected to be very similar to that of the meta-isomer, as they are constitutional isomers with the same molecular formula and weight. Both will exhibit the characteristic 3:1 M⁺ to M+2 isotope pattern for chlorine. While minor differences in the relative abundances of fragment ions might be observable, mass spectrometry alone is generally insufficient to distinguish between these two isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum of 1-Chloro-3-(1-phenylvinyl)benzene

The IR spectrum of 1-Chloro-3-(1-phenylvinyl)benzene is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: around 3100-3000 cm⁻¹[2].

  • C=C stretching (aromatic and vinylic): in the region of 1600-1450 cm⁻¹. Aromatic compounds typically show a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region.

  • C-H out-of-plane bending: These bands in the 900-690 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

  • C-Cl stretching: typically observed in the 800-600 cm⁻¹ region.

Comparison with 1-Chloro-4-(1-phenylvinyl)benzene

The primary difference in the IR spectra of the meta and para isomers will be in the C-H out-of-plane bending region. The substitution pattern on the aromatic ring influences the positions of these bands. For a meta-disubstituted benzene ring, characteristic bands are expected, which will differ from those of a para-disubstituted ring.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Vinylic C=C Stretch~1650
Aromatic C=C Stretch1600 - 1450
C-H Out-of-Plane Bending (meta)Specific pattern
C-H Out-of-Plane Bending (para)Different specific pattern
C-Cl Stretch800 - 600

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice. Ensure the solvent is free of residual protons that could interfere with the spectrum.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as an internal reference (0 ppm).

Acquisition of NMR Spectra
  • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to consider are the acquisition time and relaxation delay to ensure accurate integration.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. An inverse-gated decoupling sequence can be used for quantitative analysis.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is often used for volatile, thermally stable compounds and provides detailed fragmentation patterns.

  • Analysis: Introduce the sample into the mass spectrometer. The instrument will separate the ions based on their mass-to-charge ratio.

Infrared Spectroscopy Sample Preparation and Analysis
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the solid with dry KBr and pressing it into a transparent disk.

  • Analysis: Place the sample in the IR spectrometer and acquire the spectrum.

Conclusion

The unambiguous structural validation of 1-Chloro-3-(1-phenylvinyl)benzene relies on a cohesive interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The key to distinguishing it from its para-isomer lies in the detailed analysis of the NMR spectra, where the different substitution patterns on the chlorinated ring will produce distinct and identifiable differences in chemical shifts and splitting patterns. While MS will confirm the molecular weight and elemental composition, and IR will identify the functional groups, it is the fine details within the NMR spectra that provide the definitive structural proof. By following the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.

References

  • Spectroscopy, Vol. 31, No. 11. (2016). The Infrared Spectroscopy of Alkenes. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

Sources

A Comparative Guide to Coupling Reactions: 1-Chloro-3-(1-phenylvinyl)benzene vs. 1-Bromo-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex organic molecules for pharmaceuticals and advanced materials, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of 1-Chloro-3-(1-phenylvinyl)benzene and 1-Bromo-3-(1-phenylvinyl)benzene, two key intermediates in palladium-catalyzed cross-coupling reactions. While aryl bromides are traditionally favored for their higher reactivity, advancements in catalyst technology have rendered the more economical aryl chlorides as highly viable alternatives.[1][2] This document explores the fundamental chemical principles governing their reactivity, presents comparative experimental insights, and offers practical guidance for selecting the optimal substrate for your synthetic goals.

The Fundamental Divide: C-Cl vs. C-Br Bond Reactivity

The difference in performance between aryl chlorides and aryl bromides in cross-coupling reactions is rooted in the fundamental properties of the carbon-halogen bond. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[1][3] This hierarchy is primarily dictated by two key factors:

  • Bond Dissociation Energy (BDE): The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than the carbon-bromine (C-Br) bond. Consequently, more energy is required to cleave the C-Cl bond, making the initial step of the catalytic cycle more challenging.[1]

  • Oxidative Addition Kinetics: This is often the rate-determining step in many palladium-catalyzed coupling cycles.[1][4] The palladium(0) catalyst must insert itself into the carbon-halogen bond to form a Pd(II) intermediate. Due to the lower BDE of the C-Br bond, this oxidative addition step is kinetically more favorable and proceeds much faster with aryl bromides than with aryl chlorides.[1][4]

Historically, this reactivity gap relegated aryl chlorides to niche applications. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has revolutionized the field.[1][2][5] These advanced ligands stabilize the palladium center and facilitate the oxidative addition to the more robust C-Cl bond, often allowing reactions to proceed under milder conditions than previously possible.[2][5]

Comparative Performance in Key Coupling Reactions

While direct, side-by-side experimental data for 1-Chloro-3-(1-phenylvinyl)benzene and 1-Bromo-3-(1-phenylvinyl)benzene under identical conditions is sparse in published literature, we can extrapolate their expected performance based on extensive data for analogous aryl chlorides and bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used transformations in organic synthesis.[6][7][8]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining for Ar-Cl) Pd(0)L2->OxAdd Ar-X (X = Cl, Br) ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal [R'B(OH)3]- Base ArPd(II)R'L2 Ar-Pd(II)-R' Intermediate Transmetal->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R' Heck_Reaction_Cycle cluster_heck Heck Reaction Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Coord Olefin Coordination & Insertion ArPd(II)XL2->Coord Alkene AlkylPd Alkyl-Pd(II) Intermediate Coord->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim BetaElim->Pd(0)L2 Coupled Product + HX

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Feature1-Bromo-3-(1-phenylvinyl)benzene1-Chloro-3-(1-phenylvinyl)benzeneSenior Scientist's Causality Explanation
Catalyst Choice Phosphine-free systems or standard phosphine ligands are often effective. [9]Almost always requires specialized, bulky, electron-rich phosphine or NHC ligands. [5][9]As with the Suzuki reaction, activating the C-Cl bond is the primary challenge, necessitating a highly active catalyst system to promote the initial oxidative addition.
Reaction Temp. High temperatures (110-180 °C) are common, though modern catalysts can lower this. [10]Generally requires even higher temperatures or microwave irradiation to achieve reasonable conversion rates.The less reactive C-Cl bond demands more aggressive conditions to drive the reaction forward, making higher temperatures a common requirement.
Base Organic bases (e.g., Et₃N) or inorganic bases (e.g., Cs₂CO₃) are used. [11]Often requires stronger bases (e.g., K₃PO₄) to facilitate the regeneration of the Pd(0) catalyst.A stronger base is often needed to efficiently neutralize the H-X acid produced during the cycle, which is crucial for turning over the catalyst, especially in the more demanding chloride coupling.
Side Reactions Prone to standard Heck side reactions.Higher risk of catalyst deactivation and substrate decomposition due to harsher conditions.The elevated temperatures required for C-Cl activation can lead to thermal degradation of the catalyst, ligands, or starting materials, complicating the reaction profile.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general, robust method for the Suzuki-Miyaura coupling of an aryl chloride, illustrating the specific considerations needed for this less reactive substrate. Every step is designed to ensure a self-validating and successful reaction.

Objective: To couple 1-Chloro-3-(1-phenylvinyl)benzene with Phenylboronic Acid.

Materials:

  • 1-Chloro-3-(1-phenylvinyl)benzene (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • System Preparation (The Foundation of Success):

    • Action: Add the 1-Chloro-3-(1-phenylvinyl)benzene, Phenylboronic Acid, XPhos Pd G3 precatalyst, and K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using a flame-dried flask under an inert atmosphere is non-negotiable. The Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and lead to the formation of palladium black and homocoupling of the boronic acid. [4]The use of a precatalyst like XPhos Pd G3 provides a stable source of the active catalyst upon heating.

  • Inert Atmosphere Purge (Protecting the Catalyst):

    • Action: Seal the flask and subject it to at least three cycles of evacuating under vacuum and backfilling with high-purity argon or nitrogen.

    • Causality: This step rigorously removes atmospheric oxygen and moisture. Water can hydrolyze the boronic acid (protodeborylation), reducing the amount of active nucleophile available for the reaction. [4]

  • Solvent Addition and Degassing (Creating the Reaction Environment):

    • Action: Add anhydrous toluene and a small amount of water (typically a 10:1 organic:aqueous ratio) via syringe. Vigorously stir and sparge the solvent mixture with argon for 15-20 minutes.

    • Causality: Toluene is an excellent solvent for dissolving the organic reagents. The water is crucial for the mechanism, as it helps to activate the boronic acid with the base, facilitating the transmetalation step. [12][13]Degassing the solvents after addition removes any dissolved oxygen introduced during the transfer.

  • Reaction Execution (Driving the Transformation):

    • Action: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Causality: The elevated temperature is required to overcome the activation barrier of the C-Cl oxidative addition. [2]Vigorous stirring is essential in this biphasic system to ensure efficient mixing and mass transfer between the organic and aqueous phases where the key steps of the catalytic cycle occur.

  • Work-up and Purification (Isolating the Product):

    • Action: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    • Causality: The aqueous work-up removes the inorganic base (K₃PO₄) and any remaining boronic acid species. Column chromatography is used to separate the desired product from unreacted starting material, homocoupled byproducts, and any dehalogenated starting material.

Conclusion and Practical Recommendations

The choice between 1-Chloro-3-(1-phenylvinyl)benzene and its bromo- counterpart is a strategic decision that balances reactivity, cost, and process development time.

  • Choose 1-Bromo-3-(1-phenylvinyl)benzene for:

    • Rapid, small-scale synthesis and discovery chemistry: Its high reactivity allows for the use of milder conditions and a broader range of standard, less expensive palladium catalysts, leading to faster results and simpler optimization. [1] * Projects with sensitive functional groups: The milder conditions required often provide better tolerance for delicate functionalities elsewhere in the molecule.

  • Choose 1-Chloro-3-(1-phenylvinyl)benzene for:

    • Large-scale synthesis and cost-driven projects: Aryl chlorides are significantly more economical and widely available than the corresponding bromides, making them the preferred choice for manufacturing campaigns where cost of goods is a primary driver. [1][2] * Projects where catalyst optimization is feasible: When development time allows for screening of advanced catalyst systems (e.g., bulky phosphine ligands, NHCs), the cost benefits of the chloride can be fully realized without a significant sacrifice in yield or efficiency. [2] Ultimately, the continuous evolution of catalyst technology is closing the reactivity gap. While the bromide remains the more "user-friendly" option for rapid synthesis, a well-optimized process with the chloride can provide a more economical and sustainable route for long-term production.

References

  • ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Request PDF. Retrieved from [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

  • MDPI. (n.d.). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. Retrieved from [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Google Patents. (n.d.). CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
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  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. Retrieved from [Link]

  • RSC Publishing. (2023). The mechanism of visible light-induced C–C cross-coupling by Csp3–H bond activation. Chemical Society Reviews. Retrieved from [Link]

  • ChemBK. (2024). 1-chloro-3-phenyl-benzene. Retrieved from [Link]

  • YouTube. (2015). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How to convert benzene to 1-bromo-3-iodobenzene?. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

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A Comparative Guide to the Structural Validation of Novel 1-Chloro-3-(1-phenylvinyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of a novel chemical entity is the bedrock upon which all further investigation is built. In the synthesis of new pharmacologically active agents or materials, even minor structural ambiguities can lead to misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, costly failures in the development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of novel 1-Chloro-3-(1-phenylvinyl)benzene derivatives, offering field-proven insights and detailed experimental protocols.

The synthesis of 1-Chloro-3-(1-phenylvinyl)benzene and its derivatives often yields a product with the potential for constitutional isomerism. For instance, the position of the chloro substituent on the phenyl ring is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its biological interactions. Therefore, a robust analytical workflow is not merely a confirmatory step but a crucial part of the discovery process itself.

The Analytical Triad: A Multi-faceted Approach to Structural Certainty

No single analytical technique provides a complete picture of a molecule's structure. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography is the gold standard for unequivocal structure elucidation.[1] Each technique probes different aspects of the molecular architecture, and their combined data provide a self-validating system of evidence.

dot graph TD { A[Novel Synthesized Compound] --> B{Initial Purity Assessment (e.g., LC-MS)}; B --> C{Primary Structure Elucidation}; C --> D[NMR Spectroscopy]; C --> E[Mass Spectrometry]; D --> F{Connectivity & Isomer Differentiation}; E --> G{Molecular Weight & Fragmentation}; F --> H[Hypothesized Structure]; G --> H; H --> I{Absolute Structure Confirmation}; I --> J[X-ray Crystallography]; J --> K[Validated 3D Structure]; }

Workflow for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[2] It provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom and to establish their connectivity. A standard suite of experiments for a novel compound like 1-Chloro-3-(1-phenylvinyl)benzene would include:

  • ¹H NMR: To identify the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).

  • ¹³C{¹H} NMR: To determine the number of unique carbon environments. The proton-decoupled mode simplifies the spectrum to single lines for each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule.

Comparative Analysis: Differentiating Isomers with NMR

The primary challenge in validating the structure of 1-Chloro-3-(1-phenylvinyl)benzene is confirming the meta substitution pattern. NMR is exquisitely sensitive to the electronic effects of substituents on the aromatic ring, making it the ideal tool for this purpose.

Isomer Expected ¹H NMR Aromatic Region Expected ¹³C NMR Aromatic Signals
1-Chloro-2-(1-phenylvinyl)benzene (ortho)Complex, overlapping multiplets due to close proximity of substituents.6 distinct signals.
1-Chloro-3-(1-phenylvinyl)benzene (meta)More resolved signals, often showing characteristic splitting patterns for the isolated proton between the two substituents.6 distinct signals with different chemical shifts compared to ortho and para.
1-Chloro-4-(1-phenylvinyl)benzene (para)Two distinct doublets (an AA'BB' system) due to the symmetry of the molecule.4 distinct signals due to symmetry.

Table 1. Predicted NMR characteristics for the aromatic region of 1-Chloro-(1-phenylvinyl)benzene isomers.

¹H NMR (400 MHz, CDCl₃) of 1-chloro-3-(p-tolylethynyl)benzene: δ 7.50-7.51 (m, 1H), 7.37-7.42 (m, 3H), 7.23-7.30 (m, 2H), 7.16 (d, J = 7.8 Hz, 2H), 2.36 (s, 3H) ppm.[3]

¹³C NMR (100 MHz, CDCl₃) of 1-chloro-3-(p-tolylethynyl)benzene: δ 138.82, 134.12, 131.55, 131.36, 129.62, 129.52, 129.16, 128.29, 125.20, 119.63, 90.75, 87.29, 21.54 ppm.[3]

The complexity of the aromatic region in the ¹H NMR spectrum of the analog, with multiple distinct multiplets, strongly supports the absence of the high symmetry seen in a para-substituted ring. The presence of six unique aromatic carbon signals in the ¹³C NMR would further differentiate it from the four signals expected for the para isomer.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis and Reporting:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Report chemical shifts (δ) in ppm to two decimal places for ¹H and ¹³C.

    • Report coupling constants (J) in Hertz (Hz).

    • Assign all proton and carbon signals, supported by the 2D correlation data.

    • Follow IUPAC recommendations for the presentation of NMR data.[4]

dot graph TD { A[Sample Preparation] --> B[1D NMR Acquisition (1H, 13C)]; B --> C[2D NMR Acquisition (COSY, HSQC, HMBC)]; C --> D[Data Processing]; D --> E[Spectral Analysis & Assignment]; E --> F[Structure Elucidation]; }

NMR Experimental Workflow

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electron Ionization (EI) is a common choice for relatively small, volatile organic molecules. It is a "hard" ionization technique that induces significant fragmentation, providing a rich fingerprint of the molecule's structure.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, which is essential for determining the elemental composition.

Comparative Analysis: Fragmentation as a Structural Clue

The mass spectrum of 1-Chloro-3-(1-phenylvinyl)benzene is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio). The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Expected Fragmentation Pathways:

  • Loss of a chlorine atom: This would result in a fragment ion [M-Cl]⁺.

  • Benzylic cleavage: Cleavage of the bond between the two phenyl rings could occur.

  • Formation of a tropylium ion: A common rearrangement for aromatic compounds, leading to a fragment at m/z 91.

While the specific mass spectrum for 1-Chloro-3-(1-phenylvinyl)benzene is not available, the NIST Chemistry WebBook provides data for the related compound, 1-chloro-3-methylbenzene.[5][6] This spectrum shows a prominent molecular ion and a base peak corresponding to the loss of the chlorine atom, which is a common fragmentation pathway for alkyl halides.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to a gas chromatograph) and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis and Reporting:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions.

    • Report the accurate mass and calculated elemental composition from HRMS data.

dot graph TD { A[Sample Introduction] --> B[Ionization (e.g., EI)]; B --> C[Mass Analysis (e.g., TOF)]; C --> D[Detection]; D --> E[Mass Spectrum Generation]; E --> F[Data Interpretation]; }

Mass Spectrometry Experimental Workflow

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional map of the atoms in a molecule.[7] It is the ultimate arbiter in cases of structural ambiguity.

Causality Behind Experimental Choices in X-ray Crystallography

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.

Comparative Analysis: An Unambiguous Answer

An X-ray crystal structure of a 1-Chloro-3-(1-phenylvinyl)benzene derivative would definitively confirm:

  • The connectivity of all atoms.

  • The meta position of the chloro substituent relative to the vinyl group.

  • The stereochemistry of the double bond (if applicable).

  • Bond lengths, bond angles, and torsional angles.

For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene, a related vinylbenzene derivative, was determined and confirmed the Z-configuration of the double bond and the connectivity of the substituents.[8] The ability to obtain such precise spatial information is a key advantage of X-ray crystallography over other techniques.[9][10][11][12]

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Data Analysis and Reporting:

    • Generate a thermal ellipsoid plot (e.g., ORTEP) of the molecule.

    • Report key crystallographic data, including unit cell parameters, space group, and refinement statistics.

    • Deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).

dot graph TD { A[Crystal Growth] --> B[Crystal Selection & Mounting]; B --> C[X-ray Diffraction Data Collection]; C --> D[Structure Solution]; D --> E[Structure Refinement]; E --> F[Validation & Analysis]; }

X-ray Crystallography Experimental Workflow

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a novel compound such as 1-Chloro-3-(1-phenylvinyl)benzene requires a multi-pronged analytical strategy. NMR spectroscopy provides the fundamental framework of atomic connectivity and is indispensable for differentiating isomers. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can establish the structure of a new molecule with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific findings.

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A Comparative Guide to the Synthetic Routes of 1-Chloro-3-(1-phenylvinyl)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of specific molecular scaffolds is a cornerstone of innovation. 1-Chloro-3-(1-phenylvinyl)benzene, a substituted styrene derivative, presents a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to empower informed decision-making in the laboratory.

Introduction to Synthetic Strategy

The synthesis of 1-Chloro-3-(1-phenylvinyl)benzene can be approached through several strategic disconnections. The most common and practical strategies involve the formation of the vinyl group from a carbonyl precursor, specifically 3'-chloroacetophenone. This key intermediate can be readily synthesized and then converted to the final product via two primary convergent pathways: a Grignard reaction followed by dehydration, or a Wittig olefination. Additionally, linear approaches utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, offer alternative, albeit potentially less convergent, routes. This guide will dissect each of these pathways, evaluating their respective strengths and weaknesses.

Convergent Synthetic Routes from 3'-Chloroacetophenone

The cornerstone of the most efficient syntheses of 1-Chloro-3-(1-phenylvinyl)benzene is the readily accessible intermediate, 3'-chloroacetophenone. This ketone can be prepared through the Friedel-Crafts acylation of chlorobenzene.

Synthesis of Key Intermediate: 3'-Chloroacetophenone

A standard and reliable method for the synthesis of 3'-chloroacetophenone is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).

  • After stirring for 15 minutes, add chlorobenzene (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 3'-chloroacetophenone.[2][3]

Route 1: Grignard Reaction Followed by Dehydration

This two-step convergent approach involves the nucleophilic addition of a phenyl Grignard reagent to 3'-chloroacetophenone to form a tertiary alcohol, which is subsequently dehydrated to yield the desired alkene.

Step 1: Grignard Reaction of 3'-Chloroacetophenone with Phenylmagnesium Bromide

The carbonyl group of 3'-chloroacetophenone is an excellent electrophile for the addition of the strongly nucleophilic phenylmagnesium bromide. This reaction forms the tertiary alcohol, 1-(3-chlorophenyl)-1-phenylethanol.

Causality Behind Experimental Choices: Anhydrous conditions are critical for the success of any Grignard reaction, as the Grignard reagent is a strong base and will be quenched by any protic solvents, including water. Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and effectively solvate the Grignard reagent.

Experimental Protocol: Grignard Reaction

  • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.[4][5]

  • In a separate flask, dissolve 3'-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether.

  • Slowly add the prepared phenylmagnesium bromide solution (1.1 eq.) to the solution of 3'-chloroacetophenone at 0 °C with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 1-(3-chlorophenyl)-1-phenylethanol, which can be used in the next step without further purification or purified by column chromatography.[6][7]

Step 2: Acid-Catalyzed Dehydration of 1-(3-chlorophenyl)-1-phenylethanol

The tertiary benzylic alcohol formed in the previous step readily undergoes dehydration under acidic conditions to form the stable, conjugated alkene, 1-Chloro-3-(1-phenylvinyl)benzene.

Causality Behind Experimental Choices: The dehydration of tertiary alcohols proceeds via an E1 mechanism.[3] The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a stable tertiary carbocation, which then loses a proton from an adjacent carbon to form the alkene. Strong acids like sulfuric acid or phosphoric acid are typically used.[4] The reaction is often heated to drive the equilibrium towards the alkene product.[2][8][9]

Experimental Protocol: Dehydration

  • Dissolve the crude 1-(3-chlorophenyl)-1-phenylethanol in toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 1-Chloro-3-(1-phenylvinyl)benzene.[10][11]

Grignard Route 3'-Chloroacetophenone 3'-Chloroacetophenone 1-(3-chlorophenyl)-1-phenylethanol 1-(3-chlorophenyl)-1-phenylethanol 3'-Chloroacetophenone->1-(3-chlorophenyl)-1-phenylethanol Grignard Addition Phenylmagnesium\nBromide Phenylmagnesium Bromide Phenylmagnesium\nBromide->1-(3-chlorophenyl)-1-phenylethanol 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene 1-(3-chlorophenyl)-1-phenylethanol->1-Chloro-3-(1-phenylvinyl)benzene Dehydration Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->1-(3-chlorophenyl)-1-phenylethanol

Caption: Grignard reaction followed by dehydration pathway.

Route 2: Wittig Reaction

The Wittig reaction provides a powerful and highly reliable method for the conversion of ketones to alkenes.[5] In this route, 3'-chloroacetophenone is reacted with a phosphorus ylide to directly form the desired vinyl group.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The necessary ylide is typically prepared from methyltriphenylphosphonium bromide by deprotonation with a strong base.

Causality Behind Experimental Choices: Methyltriphenylphosphonium bromide is synthesized via an SN2 reaction between triphenylphosphine and methyl bromide.[12] A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the reactive ylide. The reaction is performed under anhydrous and inert conditions to prevent quenching of the strong base and the ylide.

Experimental Protocol: Ylide Formation

  • Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour, during which the solution typically turns a characteristic reddish-orange color, indicating the formation of the ylide.

Step 2: Wittig Olefination of 3'-Chloroacetophenone

The in situ generated ylide is then reacted with 3'-chloroacetophenone to afford the final product.

Causality Behind Experimental Choices: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[13]

Experimental Protocol: Wittig Reaction

  • Cool the freshly prepared ylide solution to 0 °C.

  • Add a solution of 3'-chloroacetophenone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexanes.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Chloro-3-(1-phenylvinyl)benzene.[14]

Wittig Route 3'-Chloroacetophenone 3'-Chloroacetophenone 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene 3'-Chloroacetophenone->1-Chloro-3-(1-phenylvinyl)benzene Wittig Olefination Methylenetriphenyl-\nphosphorane (Ylide) Methylenetriphenyl- phosphorane (Ylide) Methylenetriphenyl-\nphosphorane (Ylide)->1-Chloro-3-(1-phenylvinyl)benzene Suzuki Route 3-Chlorostyrene 3-Chlorostyrene 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene 3-Chlorostyrene->1-Chloro-3-(1-phenylvinyl)benzene Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->1-Chloro-3-(1-phenylvinyl)benzene Pd Catalyst\n+ Base Pd Catalyst + Base Pd Catalyst\n+ Base->1-Chloro-3-(1-phenylvinyl)benzene

Caption: Suzuki-Miyaura cross-coupling pathway.

Route 4: Heck Reaction

The Heck reaction provides another palladium-catalyzed method for the formation of the vinyl linkage by coupling an aryl halide with an alkene. [15] Retrosynthetic Analysis: This route involves the reaction of a di-halogenated benzene, such as 1-chloro-3-iodobenzene, with styrene. The Heck reaction is generally selective for the more reactive carbon-halogen bond (C-I over C-Cl).

Experimental Workflow:

  • Heck Coupling: React 1-chloro-3-iodobenzene with styrene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures. [1][6][16]

Heck Route 1-Chloro-3-iodobenzene 1-Chloro-3-iodobenzene 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-(1-phenylvinyl)benzene 1-Chloro-3-iodobenzene->1-Chloro-3-(1-phenylvinyl)benzene Heck Reaction Styrene Styrene Styrene->1-Chloro-3-(1-phenylvinyl)benzene Pd Catalyst\n+ Base Pd Catalyst + Base Pd Catalyst\n+ Base->1-Chloro-3-(1-phenylvinyl)benzene

Caption: Heck reaction pathway.

Comparative Analysis of Synthetic Routes

Route Key Steps Starting Materials Advantages Disadvantages Typical Yields
1. Grignard/Dehydration Grignard addition, Dehydration3'-Chloroacetophenone, Bromobenzene, MgConvergent, readily available starting materials, well-established reactions.Requires strictly anhydrous conditions for the Grignard step; dehydration can sometimes lead to side products.Good to Excellent
2. Wittig Reaction Ylide formation, Olefination3'-Chloroacetophenone, Methyltriphenylphosphonium bromide, Strong baseConvergent, high functional group tolerance, generally high yields of the desired alkene.Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification; requires strong base and anhydrous conditions.Good to Excellent
3. Suzuki-Miyaura Coupling Reduction, Dehydration, Cross-coupling3'-Chloroacetophenone, Phenylboronic acidMild reaction conditions for the coupling step, good functional group tolerance.Linear synthesis (more steps), requires synthesis of 3-chlorostyrene, potential for catalyst poisoning.Moderate to Good
4. Heck Reaction Cross-coupling1-Chloro-3-iodobenzene, StyreneDirect formation of the C-C bond, atom-economical.Requires a di-halogenated starting material with differential reactivity, potential for regioselectivity issues, catalyst cost.Moderate to Good

Conclusion and Recommendation

For the laboratory-scale synthesis of 1-Chloro-3-(1-phenylvinyl)benzene, both the Grignard/Dehydration and the Wittig routes offer robust and high-yielding convergent pathways starting from the common intermediate 3'-chloroacetophenone. The choice between these two will likely depend on the specific expertise and available reagents within a given laboratory. The Grignard route is often favored for its cost-effectiveness, while the Wittig reaction can offer higher selectivity and milder conditions for the olefination step.

The linear Suzuki-Miyaura and Heck reaction routes are also viable but are generally less efficient due to the increased number of steps or the need for more specialized starting materials. However, for certain applications, particularly in the context of combinatorial chemistry or when specific precursors are readily available, these cross-coupling methods can be valuable tools.

Ultimately, the selection of the optimal synthetic route will be guided by a consideration of factors such as the desired scale of the synthesis, cost of reagents, ease of purification, and the specific experimental capabilities of the research team.

References

  • CN102361838B - Dehydration of 1-phenyl ethanol - Google P
  • WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google P
  • CN102361838A - Dehydration of 1-phenyl ethanol - Google P
  • Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle. (URL: not available)
  • Dehydration Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])

  • The Wittig Reaction - Organic Reactions. (URL: not available)
  • m-CHLOROSTYRENE - Organic Syntheses Procedure. (URL: [Link])

  • The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a - ResearchGate. (URL: [Link])

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - ACS Publications. (URL: [Link])

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Publishing. (URL: [Link])

  • US4650910A - Process for the preparation of substituted styrenes - Google P
  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. (URL: [Link])

  • 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. (URL: [Link])

  • Wittig Reaction: Mechanism and Examples - NROChemistry. (URL: [Link])

  • Acid Catalyzed Dehydration of Alcohols to get Alkenes - YouTube. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation | Request PDF - ResearchGate. (URL: [Link])

  • 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms - YouTube. (URL: [Link])

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (URL: [Link])

  • Illustrated Glossary of Organic Chemistry - Wittig reaction. (URL: [Link])

  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF - ResearchGate. (URL: [Link])

  • Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. - ResearchGate. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

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A Comparative Guide to the Biological Activity of 1-Chloro-3-(1-phenylvinyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Stilbene Scaffolds

Stilbenes, a class of naturally occurring and synthetic phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] Structurally characterized by a 1,2-diphenylethylene core, these molecules, including the well-known resveratrol, have demonstrated a wide spectrum of pharmacological effects, ranging from antimicrobial and antioxidant to anti-inflammatory and anticancer properties.[1] The biological efficacy of stilbene derivatives is intricately linked to their stereochemistry and the nature and position of substituents on their aromatic rings.[1] This guide focuses on a specific subclass: 1-Chloro-3-(1-phenylvinyl)benzene and its derivatives. The introduction of a chloro group and a phenylvinyl moiety is anticipated to modulate the electronic and steric properties of the stilbene scaffold, potentially leading to enhanced or novel biological activities.[2] This document provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from related compounds and established methodologies for their evaluation.

Deciphering the Biological Landscape: Key Activities of Substituted Stilbenes

The biological activities of 1-Chloro-3-(1-phenylvinyl)benzene derivatives are primarily explored in the realms of oncology and infectious diseases. The underlying mechanisms are often multifaceted, targeting various cellular pathways to exert their effects.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Stilbene derivatives have been shown to combat cancer through several mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. The presence of specific functional groups can significantly influence these activities. For instance, studies on related stilbenes have shown that the Z-isomer can exhibit more potent cytotoxic and anti-mitotic activity than the E-isomer.[1]

Cytotoxicity and Apoptosis Induction: A crucial aspect of anticancer activity is the ability to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic or extrinsic pathways, involving the activation of caspases and regulation of pro- and anti-apoptotic proteins. The cytotoxic effects of stilbene derivatives are routinely assessed against a panel of cancer cell lines to determine their potency and selectivity.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Stilbenoids have emerged as a promising class of compounds with potential antibacterial and antifungal properties.[3] The antimicrobial action of these compounds is often attributed to the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[4] Halogenated substituents, such as the chloro group in the title compounds, have been shown to enhance the antimicrobial efficacy of various molecular scaffolds.[3][5][6]

Comparative Analysis of Biological Activity: A Data-Driven Perspective

While specific comparative data for a series of 1-Chloro-3-(1-phenylvinyl)benzene derivatives is not extensively available in the public domain, we can infer potential structure-activity relationships (SAR) from studies on closely related stilbene analogs. The following table presents representative cytotoxicity data for stilbene derivatives, highlighting the impact of structural modifications on their anticancer activity.

CompoundDerivativeCell LineIC50 (µM)Reference
1 cis-TMSCHO-K1~0.5[7]
2 cis-TMSHepG2~0.5[7]
3 trans-TMSCHO-K1>20[7]
4 trans-TMSHepG2>20[7]
5 Amino-stilbeneCHO-K1~10[7]
6 Amino-stilbeneHepG2~10[7]
7 Ester-stilbeneCHO-K1~10[7]
8 Ester-stilbeneHepG2~10[7]

This table is illustrative and based on data from related stilbene derivatives to demonstrate the principles of comparative analysis. IC50 values are approximate and sourced from the cited literature.

Analysis of Structure-Activity Relationships (SAR):

The data from related stilbene derivatives suggest several key SAR principles that are likely applicable to 1-Chloro-3-(1-phenylvinyl)benzene analogs:

  • Stereochemistry: The profound difference in cytotoxicity between cis- and trans-isomers of TMS (trimethoxystilbene) underscores the critical role of stereochemistry in biological activity.[7] The cis configuration appears to be significantly more potent, a trend observed for other cytotoxic stilbenes like combretastatin A-4.[1]

  • Influence of Substituents: The nature and position of substituents on the phenyl rings dramatically impact activity. While not shown in the table for the title compound, the presence of a chloro group is generally associated with increased lipophilicity, which can enhance cell membrane permeability and, consequently, biological activity.[6][8] The vinyl group may also contribute to the overall shape and electronic properties of the molecule, influencing its interaction with biological targets.

  • Cell Line Specificity: The cytotoxic effects of these compounds can vary significantly between different cancer cell lines, indicating that their mechanism of action may be dependent on the specific genetic and molecular makeup of the cancer cells.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific rigor and reproducibility of findings, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for assessing the key biological activities of 1-Chloro-3-(1-phenylvinyl)benzene derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1-Chloro-3-(1-phenylvinyl)benzene derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Derivatives B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: This assay is typically performed using a broth microdilution method, where microorganisms are exposed to serial dilutions of the test compounds in a liquid growth medium.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the 1-Chloro-3-(1-phenylvinyl)benzene derivatives in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Signaling Pathway in Anticancer Activity:

Anticancer_Pathway Stilbene Stilbene Derivative Cell Cancer Cell Stilbene->Cell ROS Increased ROS Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway for stilbene-induced apoptosis.

Conclusion and Future Directions

Derivatives of 1-Chloro-3-(1-phenylvinyl)benzene represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The insights from related stilbene structures suggest that strategic modifications of this scaffold, particularly concerning stereochemistry and the substitution pattern on the aromatic rings, can lead to the development of highly potent and selective therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in identifying lead compounds for further preclinical and clinical development.

References

  • Giri, R., Namballa, H. K., et al. (2022). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepine. CUNY Academic Works. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene. Retrieved from [Link]

  • MDPI. (2023). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. MDPI. Available at: [Link]

  • RSC Publishing. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available at: [Link]

  • PubMed. (2017). Anticancer Activity of Stilbene-Based Derivatives. PubMed. Available at: [Link]

  • NIH. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC. Available at: [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available at: [Link]

  • ResearchGate. (2024). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. ResearchGate. Available at: [Link]

  • NIH. (2020). Progress of Antimicrobial Mechanisms of Stilbenoids. PMC. Available at: [Link]

  • ResearchGate. (2024). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. ResearchGate. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-Chloro-3-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

1-Chloro-3-(1-phenylvinyl)benzene (CAS: 125144-84-1, also known as 3-chloro-alpha-phenylstyrene) presents a specific toxicological profile driven by its structure: a lipophilic styrene backbone with a halogenated aromatic ring.

Unlike simple solvents, this molecule combines the skin permeation potential of styrenes with the persistence and hepatotoxicity risks associated with halogenated aromatics.

  • Primary Risk Driver: Dermal Absorption. The lipophilic vinyl-benzene moiety facilitates rapid transport across the stratum corneum.

  • Secondary Risk Driver: Inhalation of Aerosols. While less volatile than chlorobenzene, synthetic workups (rotary evaporation, high-vacuum distillation) can generate mists that cause severe respiratory tract irritation (STOT-SE).

  • Environmental Fate: Classified as Aquatic Chronic 1 . It does not degrade rapidly; spill containment is critical.

The Barrier Strategy: Personal Protective Equipment (PPE)[1]

Do not default to "standard lab PPE." The chlorination of the aromatic ring renders standard disposable nitrile gloves insufficient for prolonged contact.

A. Hand Protection (Critical Control Point)

The Science of Permeation: Chlorinated aromatics swell and permeate nitrile and latex matrices by dissolving the polymer chains.

  • Standard Nitrile (4 mil): Not Recommended for direct handling. Breakthrough can occur in <5 minutes.

  • Recommended Material: Fluoroelastomer (Viton®) or EVOH Laminate (Silver Shield®) .

Glove MaterialEstimated Breakthrough TimeRecommendation
Latex < 1 minDO NOT USE
Disposable Nitrile (4 mil) < 5 minSplash protection only (Change immediately)
High-Grade Nitrile (8-15 mil) 15 - 30 minAcceptable for short tasks
Viton® / Fluoroelastomer > 480 minPrimary Recommendation
Silver Shield® (Laminate) > 480 minBest for spill cleanup
B. Respiratory & Ocular Protection[2][3][4][5][6][7][8][9]
  • Eyes: Chemical splash goggles (ANSI Z87.1 or EN 166) are mandatory. Safety glasses provide insufficient protection against mists or splashes that can track around the lens.

  • Lungs: All handling must occur within a certified chemical fume hood. If work must occur outside a hood (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Workflow Visualization

The following diagram outlines the decision logic for PPE selection and Engineering Controls based on the operation type.

SafetyProtocol Start Task Assessment Type Operation Type? Start->Type Synth Synthesis / Transfer (Standard Lab Scale) Type->Synth Routine HighRisk Distillation / Spills (High Exposure Risk) Type->HighRisk Elevated Temp/Vol Hood Engineering Control: Fume Hood Required (Sash < 18 inches) Synth->Hood GloveSelect1 Gloves: Double Gloving Strategy Inner: Nitrile Outer: High-Grade Nitrile Synth->GloveSelect1 Resp Respiratory: Fume Hood Sufficient Synth->Resp HighRisk->Hood GloveSelect2 Gloves: Laminate (Silver Shield) or Viton HighRisk->GloveSelect2 RespBackup Respiratory: OV Cartridge Respirator + Fume Hood HighRisk->RespBackup

Figure 1: Decision matrix for PPE selection based on operational intensity. Note the escalation to Viton/Laminate gloves for high-risk tasks.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Setup
  • Sash Check: Verify fume hood face velocity is 80–100 fpm.

  • Solvent Trap: If using a vacuum line, ensure the cold trap is charged (Dry Ice/Acetone or LN2) to prevent volatile migration to the pump oil.

  • Decontamination Station: Place a beaker of acetone and a dedicated solid waste bag inside the hood before starting. This prevents "contaminated glove" travel across the lab.

Phase 2: Active Handling
  • Weighing: Do not weigh this compound on an open bench. Use a balance enclosure or transfer pre-tared vials into the hood.

  • Syringe Transfer:

    • Use Luer-lock syringes to prevent needle pop-off due to backpressure.

    • Technique: Wrap the needle hub with a Kimwipe during detachment to catch micro-droplets.

  • Heating: If the reaction requires heat (>40°C), use a reflux condenser. The combination of heat and chlorination increases the vapor pressure and permeation rate significantly.

Phase 3: Post-Work & Decontamination
  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, and peeling the second over the first).

  • Surface Wipe: Wipe all flask exteriors with acetone inside the hood before removing them.

  • Hand Wash: Wash hands with soap and cool water immediately. Do not use hot water , as it opens pores and increases absorption if trace residues are present.

Waste Disposal & Emergency Response

Waste Stream Management

Proper segregation is vital. This compound is a Halogenated Organic .

  • Container: Amber glass or HDPE.

  • Labeling: Must explicitly state "Halogenated Solvent Waste."

  • Incompatibility: Do not mix with strong oxidizers or alkali metals (risk of violent dehydrohalogenation).

WasteFlow Waste Liquid Waste Generated Check Contains Halogens? (Cl, Br, F, I) Waste->Check NonHalo Non-Halogenated Stream (Acetone, Ethanol, Hexane) Check->NonHalo No Halo HALOGENATED Stream (Dichloromethane, Chlorobenzene, 1-Chloro-3-(1-phenylvinyl)benzene) Check->Halo Yes Incinerate High-Temp Incineration (Required for destruction) Halo->Incinerate

Figure 2: Waste segregation logic. 1-Chloro-3-(1-phenylvinyl)benzene must always enter the Red (Halogenated) stream to prevent regulatory violations and incinerator damage.

Emergency Spills
  • Minor Spill (<10 mL): Cover with vermiculite or absorbent pads. Wipe twice with acetone. Dispose of all materials as solid halogenated waste.

  • Major Spill (>10 mL or outside hood): Evacuate the immediate area. Don a respirator (OV cartridges) and Silver Shield gloves before re-entering to clean.

References

  • National Institutes of Health (NIH) PubChem. 1-Chloro-3-(1-phenylvinyl)benzene Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.